molecular formula C7H4N2O3 B1279109 2-Hydroxy-5-nitrobenzonitrile CAS No. 39835-09-1

2-Hydroxy-5-nitrobenzonitrile

Cat. No.: B1279109
CAS No.: 39835-09-1
M. Wt: 164.12 g/mol
InChI Key: MPQNPFJBRPRBFF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQNPFJBRPRBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455712
Record name 2-hydroxy-5-nitrobenzonitrile
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-09-1
Record name 2-Hydroxy-5-nitrobenzonitrile
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Record name 2-hydroxy-5-nitrobenzonitrile
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Record name 2-hydroxy-5-nitrobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Hydroxy-5-nitrobenzonitrile. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Core Chemical Properties

This compound is a nitroaromatic compound with the chemical formula C₇H₄N₂O₃. It is also known by other names such as 2-cyano-4-nitrophenol. This compound is a solid at room temperature and presents as a light yellow to light brown solid.

Physical and Chemical Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₃[1][2]
Molecular Weight 164.12 g/mol [1][2]
Melting Point 190-194 °C[2]
Boiling Point 345 °C at 760 mmHg[2]
Flash Point 162 °C[2]
Appearance Light yellow to light brown solid[3]
pKa 3.97 ± 0.22 (Predicted)[3]
CAS Number 39835-09-1[1][2]
Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the following table summarizes the expected spectroscopic characteristics for this compound based on its functional groups.

Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm, hydroxyl proton signal.
¹³C NMR Aromatic carbons, nitrile carbon (~115-120 ppm), carbon bearing the hydroxyl group, and carbon bearing the nitro group.
FTIR (cm⁻¹) ~3200-3600 (O-H stretch, broad), ~3000-3100 (aromatic C-H stretch), ~2220-2260 (C≡N stretch), ~1500-1550 and ~1300-1350 (NO₂ asymmetric and symmetric stretch).[4][5][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, based on standard organic chemistry procedures for analogous compounds, a reliable synthetic and purification workflow can be proposed.[7][8]

Proposed Synthesis of this compound

A plausible synthetic route involves the nitration of 2-hydroxybenzonitrile (B42573).

Materials:

  • 2-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2-hydroxybenzonitrile in concentrated sulfuric acid at 0 °C with stirring.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, maintaining the temperature below 10 °C.

  • Reaction: Continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Precipitation and Filtration: Allow the precipitate to form and then collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification of this compound

Purification of the crude product can be achieved through recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate

  • Buchner funnel and filter paper

Methodology:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a desiccator or vacuum oven.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 2-Hydroxybenzonitrile B Dissolve in conc. H₂SO₄ at 0°C A->B C Add HNO₃/H₂SO₄ dropwise (<10°C) B->C D Stir at 0-5°C for 1-2h C->D E Pour onto ice D->E F Vacuum filtration E->F G Wash with cold water F->G H Dry crude product G->H I Recrystallize from Ethanol/Water H->I J Pure this compound I->J

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as a potent inhibitor of xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[9][10] Inhibition of this enzyme is a common therapeutic strategy for conditions like gout, which is caused by an overproduction of uric acid.[9] The compound has also been noted for its potential immunomodulatory and antimicrobial activities. The antimicrobial mechanism of nitro-containing compounds often involves the enzymatic reduction of the nitro group within microbial cells to produce reactive nitrogen species that can damage cellular components.

Xanthine_Oxidase_Inhibition cluster_pathway Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Gout Gout UricAcid->Gout Overproduction leads to XanthineOxidase Xanthine Oxidase Inhibitor This compound Inhibitor->Inhibition Inhibition->XanthineOxidase

Caption: General mechanism of xanthine oxidase inhibition by this compound.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to 2-Hydroxy-5-nitrobenzonitrile (CAS Number: 39835-09-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzonitrile, a niche yet significant chemical entity, has garnered attention in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling protocols, and detailed experimental methodologies for its key biological applications. Notably, this document elucidates its role as an inhibitor of bacterial pyochelin uptake, a modulator of the immune response, and an inhibitor of xanthine (B1682287) oxidase. While its direct interactions with major signaling pathways remain an area for future investigation, this guide lays the foundational knowledge for researchers and drug development professionals to explore its therapeutic potential.

Chemical and Physical Properties

This compound is a solid, light yellow to light brown compound with the molecular formula C₇H₄N₂O₃.[1][2] It is also known by other names such as 2-Cyano-4-nitrophenol and 4-Nitro-2-cyanophenol.[3][4][5] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 39835-09-1[3][4]
Molecular Formula C₇H₄N₂O₃[3][4]
Molecular Weight 164.12 g/mol [3][4]
Appearance Light yellow to light brown solid[1][2]
Melting Point 190-194 °C[2]
Boiling Point 345 °C[4]
Density 1.49 g/cm³[4]
Flash Point 197 °C
pKa 3.97 ± 0.22 (Predicted)[4]
InChI Key MPQNPFJBRPRBFF-UHFFFAOYSA-N[1][3]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O[3]

Synthesis

While various methods for the synthesis of nitriles exist, a common approach for producing this compound involves the nitration of a precursor such as 2-hydroxybenzonitrile. A generalized synthetic workflow is depicted below.

G cluster_synthesis Generalized Synthesis Workflow Start Starting Material (e.g., 2-Hydroxybenzonitrile) Reaction Reaction (Controlled Temperature) Start->Reaction Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitration->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[3][6] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a respirator, should be used when handling this compound.[7] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[7] In case of contact, affected areas should be washed thoroughly with soap and water.[7] For disposal, the compound should be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

Table 2: GHS Hazard Information for this compound

Hazard StatementGHS ClassificationReference(s)
H302 Harmful if swallowed[3][4]
H312 Harmful in contact with skin[3]
H315 Causes skin irritation[3]
H319 Causes serious eye irritation[3]
H332 Harmful if inhaled[3]
H335 May cause respiratory irritation[3]

Biological Activities and Experimental Protocols

This compound has demonstrated several noteworthy biological activities, positioning it as a compound of interest for further research and drug development.

Inhibition of Pyochelin Uptake in Pseudomonas aeruginosa

Pyochelin is a siderophore produced by Pseudomonas aeruginosa to acquire iron, an essential nutrient for its growth and virulence.[8] this compound has been shown to inhibit the uptake of the pyochelin-iron complex. This activity suggests its potential as an antimicrobial agent targeting this opportunistic pathogen.

This protocol is a generalized procedure and may require optimization.

  • Bacterial Strain and Culture Conditions: Use a Pseudomonas aeruginosa strain deficient in pyoverdine and pyochelin production (e.g., PAD07) to specifically assess pyochelin-mediated uptake.[9] Culture the bacteria in an iron-depleted minimal medium.

  • Preparation of Pyochelin-⁵⁵Fe Complex: Prepare a stock solution of pyochelin and chelate it with radioactive ⁵⁵FeCl₃.

  • Inhibition Assay:

    • Grow the bacterial cells to a specific optical density (e.g., OD₆₀₀ of 1.0).[9]

    • Incubate the bacterial suspension with varying concentrations of this compound.

    • Initiate the uptake by adding the Pch-⁵⁵Fe complex (e.g., 100 nM).[9]

    • Incubate at 37°C for a defined period (e.g., 45 minutes).[9]

  • Measurement of Iron Uptake:

    • Stop the reaction by rapid filtration through a membrane filter to separate the cells from the medium.

    • Wash the filters to remove non-internalized Pch-⁵⁵Fe.

    • Measure the radioactivity retained by the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of Pch-⁵⁵Fe uptake for each concentration of the test compound compared to a control without the inhibitor.

G cluster_pyochelin Pyochelin Uptake Inhibition Assay Workflow P_aeruginosa P. aeruginosa (pyochelin/pyoverdine deficient) Incubate_Inhibitor Incubate with This compound P_aeruginosa->Incubate_Inhibitor Add_PchFe Add Pch-⁵⁵Fe Complex Incubate_Inhibitor->Add_PchFe Incubate_Uptake Incubate for Uptake (37°C) Add_PchFe->Incubate_Uptake Filter Filter and Wash Cells Incubate_Uptake->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate % Inhibition Measure->Analyze

Workflow for the pyochelin-mediated iron uptake inhibition assay.
Immunomodulatory Activities

This compound has been reported to possess immunomodulatory activities, suggesting its potential in treating diseases with an inflammatory component, such as diabetes mellitus. The assessment of these activities typically involves in vitro assays using immune cells.

This is a general protocol and should be adapted based on the specific immune response being investigated.

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., macrophages, lymphocytes).

  • Cell Stimulation: Stimulate the cells with a mitogen (e.g., phytohemagglutinin) or a pro-inflammatory agent (e.g., lipopolysaccharide) to induce cytokine production.

  • Treatment: Treat the stimulated cells with various concentrations of this compound.

  • Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant. Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

  • Data Analysis: Determine the effect of the compound on cytokine production by comparing the levels in treated cells to those in untreated, stimulated cells.

G cluster_immunomodulation Immunomodulatory Activity Assay Workflow Immune_Cells Immune Cells (e.g., PBMCs) Stimulate Stimulate with Mitogen/LPS Immune_Cells->Stimulate Treat Treat with This compound Stimulate->Treat Incubate Incubate Treat->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA Analyze Analyze Cytokine Modulation ELISA->Analyze

Workflow for assessing in vitro immunomodulatory activity.
Xanthine Oxidase Inhibition

This compound is a potent inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

This protocol is based on the spectrophotometric measurement of uric acid formation.

  • Reagents:

    • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

    • Xanthine solution (substrate)

    • Xanthine oxidase solution

    • This compound (test inhibitor)

    • Allopurinol (positive control)

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer.

    • Add the test compound or positive control at various concentrations.

    • Add the xanthine oxidase solution and pre-incubate.

    • Initiate the reaction by adding the xanthine solution.

  • Measurement: Immediately measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_xo Xanthine Oxidase Inhibition Assay Workflow Reagents Prepare Reagents (Buffer, Xanthine, XO) Assay_Setup Set up Assay in 96-well Plate (with/without inhibitor) Reagents->Assay_Setup Pre_Incubate Pre-incubate Assay_Setup->Pre_Incubate Add_Substrate Add Xanthine Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 295 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC₅₀ Measure_Absorbance->Calculate_IC50

Workflow for the xanthine oxidase inhibition assay.

Signaling Pathway Interactions

Currently, there is a lack of specific published data detailing the direct interaction of this compound with key intracellular signaling pathways such as NF-κB, MAPK, or PI3K/Akt. The observed immunomodulatory effects suggest a potential influence on inflammatory signaling cascades. For instance, modulation of cytokine production is often linked to the NF-κB pathway, which is a central regulator of inflammatory gene expression. Future research should aim to elucidate the molecular mechanisms underlying the biological activities of this compound, including its potential effects on these critical signaling networks.

Conclusion

This compound is a multifaceted compound with demonstrated biological activities that warrant further investigation. Its ability to inhibit bacterial iron uptake, modulate immune responses, and inhibit a key enzyme in purine (B94841) metabolism highlights its potential as a lead compound in drug discovery. This technical guide provides a solid foundation of its properties, synthesis, and bioassay methodologies to facilitate future research into its therapeutic applications and to unravel its molecular mechanisms of action, particularly its interactions with cellular signaling pathways.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitrobenzonitrile from p-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 2-hydroxy-5-nitrobenzonitrile, a valuable chemical intermediate, starting from p-nitrophenol. The synthesis is a multi-step process involving the initial ortho-formylation of p-nitrophenol to yield 2-hydroxy-5-nitrobenzaldehyde (B32719), which is subsequently converted to the target nitrile. This document details the experimental protocols for each key transformation, presents quantitative data from analogous reactions, and visualizes the chemical pathways and workflows.

Synthetic Strategy Overview

The direct conversion of p-nitrophenol to this compound is not a standard or single-step transformation. A logical and effective synthetic route involves two primary stages:

  • Ortho-Formylation of p-Nitrophenol: The introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of p-nitrophenol is the crucial first step. While classic methods like the Reimer-Tiemann and Duff reactions exist for phenol (B47542) formylation, they often suffer from low yields and lack of regioselectivity, especially with deactivated substrates like p-nitrophenol.[1][2][3] A more modern and highly regioselective method employing magnesium chloride, triethylamine (B128534), and paraformaldehyde is recommended for this transformation.[4][5] This method has been shown to be effective for phenols bearing electron-withdrawing groups.[5]

  • Conversion of Aldehyde to Nitrile: The resulting 2-hydroxy-5-nitrobenzaldehyde (also known as 5-nitrosalicylaldehyde) is then converted into the target this compound. This is typically achieved through a two-step, one-pot process involving the formation of an aldoxime with hydroxylamine, followed by its dehydration to the nitrile.[6]

Synthetic_Pathway p_nitrophenol p-Nitrophenol intermediate 2-Hydroxy-5-nitrobenzaldehyde p_nitrophenol->intermediate Step 1: Ortho-Formylation (MgCl₂, Et₃N, Paraformaldehyde) final_product This compound intermediate->final_product Step 2: Oximation & Dehydration (NH₂OH·HCl, Dehydrating Agent) Ortho_Formylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation setup 1. Purge flask with Argon. 2. Add anhydrous MgCl₂ and dry paraformaldehyde. add_solvent 3. Add dry THF via syringe. setup->add_solvent add_base 4. Add triethylamine dropwise. 5. Stir for 10 min. add_solvent->add_base add_phenol 6. Add p-nitrophenol solution dropwise. add_base->add_phenol reflux 7. Heat mixture to gentle reflux (approx. 75°C). 8. Maintain reflux for 4-8 hours (monitor by TLC). add_phenol->reflux cool 9. Cool to room temperature. 10. Add diethyl ether. reflux->cool wash 11. Transfer to separatory funnel. 12. Wash with 1N HCl (3x) and water (3x). cool->wash dry 13. Dry organic phase over anhydrous MgSO₄. 14. Filter. wash->dry evaporate 15. Remove solvent by rotary evaporation. dry->evaporate purify 16. Purify by recrystallization or column chromatography. evaporate->purify Nitrile_Formation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation setup 1. Add 2-hydroxy-5-nitrobenzaldehyde, NH₂OH·HCl, and NaOAc to a flask. add_solvent 2. Add formic acid/water (60:40) mixture. setup->add_solvent heat 3. Heat the mixture at 80-100°C. 4. Stir for 1-2 hours (monitor by TLC). add_solvent->heat cool 5. Cool to room temperature. heat->cool precipitate 6. Pour the mixture into ice-water to precipitate the product. cool->precipitate filter 7. Collect the solid by vacuum filtration. precipitate->filter wash_dry 8. Wash the solid with cold water and dry. filter->wash_dry purify 9. Purify by recrystallization if necessary. wash_dry->purify

References

Spectroscopic Analysis of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃), a compound of interest in medicinal chemistry and materials science. This document compiles available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Data Presentation

The table below summarizes the key mass spectrometry data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

PropertyValueSource
Molecular FormulaC₇H₄N₂O₃PubChem
Molecular Weight164.12 g/mol PubChem
Mass Spectrometry TypeElectron Ionization (EI)PubChem
Molecular Ion Peak [M]⁺•m/z = 164PubChem
Major Fragment 1m/z = 90PubChem
Major Fragment 2m/z = 63PubChem
Experimental Protocol

Objective: To acquire the mass spectrum of this compound using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the capillary column. The temperature of the GC oven is programmed to ramp up (e.g., from 100 °C to 280 °C) to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (br)1H-OH
~8.40Doublet1HH-6 (ortho to -NO₂)
~8.25Doublet of doublets1HH-4 (meta to -NO₂, ortho to -CN)
~7.30Doublet1HH-3 (ortho to -OH)
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~160C-2 (-OH)
~142C-5 (-NO₂)
~128C-4
~125C-6
~118C-3
~116-CN
~108C-1 (-CN)
Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred.

  • Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication.

  • Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the number of scans, acquisition time, and relaxation delay.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3400 - 3200Strong, BroadO-H stretch (phenolic)
~3100MediumAromatic C-H stretch
~2230Medium, SharpC≡N stretch (nitrile)
1620 - 1580MediumAromatic C=C stretch
1550 - 1475StrongAsymmetric N-O stretch (nitro group)
1360 - 1290StrongSymmetric N-O stretch (nitro group)
~1300StrongIn-plane O-H bend
~1200StrongC-O stretch (phenolic)
900 - 675StrongOut-of-plane C-H bend (aromatic)
Experimental Protocol

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid this compound.

Instrumentation:

  • FTIR Spectrometer.

  • Attenuated Total Reflectance (ATR) accessory or KBr press.

Methodology (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the FTIR spectrum. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, where it is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

  • Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Elucidation Sample Pure Compound (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve For NMR Solid Use Solid Sample Sample->Solid For IR MS Mass Spectrometry (GC-MS) Sample->MS Dissolve for GC NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR) Solid->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessMS Analyze Mass Spectrum (Molecular Ion, Fragments) MS->ProcessMS ProcessIR Analyze IR Spectrum (Functional Groups) IR->ProcessIR Structure Structure Confirmation ProcessNMR->Structure ProcessMS->Structure ProcessIR->Structure

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in various synthetic and pharmaceutical applications. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Physicochemical Properties and Solubility Profile

This compound is a solid organic compound with a molecular weight of 164.12 g/mol .[1][2] Its structure, featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a polar nitro (-NO2) group on a nonpolar benzene (B151609) ring, results in a molecule with a complex solubility profile. This compound is generally insoluble in water but finds solubility in some organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1] The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the nitrile and nitro groups can interact with polar aprotic solvents.

The solubility of structurally similar compounds, such as 3-nitrobenzonitrile, has been quantitatively determined in various organic solvents, showing a general trend of increasing solubility with temperature. For 3-nitrobenzonitrile, the highest solubility is observed in acetone, followed by acetonitrile (B52724) and ethyl acetate, with lower solubility in alcohols and the lowest in cyclohexane.[3] A similar trend can be anticipated for this compound, although the presence of the hydroxyl group will likely increase its solubility in polar protic solvents compared to its non-hydroxylated counterpart. For instance, a related compound, 4-Methyl-3-nitrobenzonitrile, is soluble in chloroform (B151607) and ethyl acetate.[4]

Quantitative Solubility Data

While specific experimental data for this compound is not widely published, the following table provides an estimated solubility profile based on the behavior of structurally related nitroaromatic and benzonitrile (B105546) compounds. These values should be considered as a guideline for solvent selection and should be experimentally verified for precise applications.

SolventSolvent TypeTemperature (°C)Estimated Solubility ( g/100 mL)Estimated Molar Solubility (mol/L)
WaterPolar Protic25Insoluble<0.001
MethanolPolar Protic25~1.5~0.09
EthanolPolar Protic25~1.0~0.06
AcetonePolar Aprotic25~10.0~0.61
Ethyl AcetatePolar Aprotic25~4.0~0.24
DichloromethaneNonpolar25~0.5~0.03
TolueneNonpolar25~0.2~0.01
HexaneNonpolar25<0.01<0.0006
DMSOPolar Aprotic25Soluble>1.0
DMFPolar Aprotic25Soluble>1.0

Factors Influencing Solubility

The dissolution of this compound is a complex process governed by the interplay of solute and solvent properties, as well as external conditions. The following diagram illustrates these key relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions polarity Molecular Polarity h_bond Hydrogen Bonding Capacity (Donor: -OH, Acceptor: -OH, -CN, -NO2) lattice_energy Crystal Lattice Energy solvent_polarity Solvent Polarity (Polar/Nonpolar) solvent_type Solvent Type (Protic/Aprotic) temperature Temperature pressure Pressure solubility Solubility of This compound solubility->polarity depends on solubility->h_bond depends on solubility->lattice_energy depends on solubility->solvent_polarity is affected by solubility->solvent_type is affected by solubility->temperature is influenced by solubility->pressure is influenced by G start Start prepare Prepare Saturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prepare->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate aliquot Take a Known Volume of the Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh the Dry Residue evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate end End calculate->end G cluster_main start Start calibration Prepare Calibration Curve (Absorbance vs. Known Concentrations) start->calibration saturate Prepare Saturated Solution and Equilibrate determine Determine Concentration from Calibration Curve calibration->determine Use Curve filter Filter the Saturated Solution saturate->filter dilute Dilute a Known Volume of Filtrate filter->dilute measure Measure Absorbance of Diluted Sample at λmax dilute->measure measure->determine calculate Calculate Original Solubility (accounting for dilution) determine->calculate end End calculate->end

References

Potential Biological Activities of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzonitrile is a small organic molecule with potential biological activities that are of interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of its known and potential biological effects, including its role as a xanthine (B1682287) oxidase inhibitor and its antimicrobial properties, particularly against Pseudomonas aeruginosa. This document summarizes the available qualitative data, outlines detailed experimental protocols for assessing its biological activities, and provides visualizations of key pathways and workflows. While quantitative data for this specific compound is limited in publicly available literature, this guide serves as a foundational resource for researchers investigating its therapeutic potential.

Introduction

This compound, a derivative of benzonitrile, possesses a chemical structure that suggests potential interactions with biological systems. The presence of a hydroxyl group, a nitro group, and a nitrile group on the aromatic ring provides multiple points for potential molecular interactions, making it a candidate for investigation in various therapeutic areas. Preliminary studies and a review of related compounds indicate potential activities in enzyme inhibition and antimicrobial effects. This guide aims to consolidate the current understanding of this compound's biological profile and provide the necessary methodological framework for its further exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 39835-09-1--INVALID-LINK--
Molecular Formula C₇H₄N₂O₃--INVALID-LINK--
Molecular Weight 164.12 g/mol --INVALID-LINK--
Appearance Solid-
Melting Point 190-194 °C--INVALID-LINK--
Boiling Point 345 °C at 760 mmHg--INVALID-LINK--
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O--INVALID-LINK--

Potential Biological Activities

Based on available literature, this compound has been associated with several potential biological activities. These are summarized in Table 2. It is important to note that while these activities have been suggested, detailed quantitative data for this specific compound are largely unavailable in the reviewed literature.

Biological ActivityDescription
Xanthine Oxidase Inhibition The compound is suggested to be a potent inhibitor of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and associated with conditions like gout.[1]
Antimicrobial Activity It has been studied for its effects on gram-negative bacteria, such as Pseudomonas aeruginosa.[1] The proposed mechanism involves the inhibition of pyochelin uptake, a siderophore essential for iron acquisition by the bacterium.[1]
Immunomodulatory Activities The molecule has been shown to have immunomodulatory activities, suggesting its potential as a therapeutic agent for various diseases.[1]

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative data (e.g., IC₅₀, MIC) for the biological activities of this compound. The following tables are provided as templates for researchers to populate as data becomes available. For context, reference data for known inhibitors or related compounds are included where appropriate.

Table 3: Xanthine Oxidase Inhibition Data
CompoundTargetAssay TypeIC₅₀ (µM)Reference
This compound Xanthine OxidaseSpectrophotometricData not available-
Allopurinol (B61711) (Reference) Xanthine OxidaseSpectrophotometric2.84 ± 0.41
3,4,5-Trihydroxycinnamic acid Xanthine OxidaseSpectrophotometric61.60 ± 8.00
Table 4: Antimicrobial Activity Data against Pseudomonas aeruginosa
CompoundStrainAssay TypeMIC (µg/mL)Reference
This compound P. aeruginosaBroth MicrodilutionData not available-
Ciprofloxacin (Reference) P. aeruginosa ATCC 27853Broth Microdilution0.25 - 1
Amikacin (Reference) P. aeruginosa ATCC 27853Broth Microdilution0.25 - 1
Table 5: Immunomodulatory Activity Data
CompoundCell LineAssay TypeEndpointResultReference
This compound e.g., RAW 264.7e.g., MTT AssayCell ProliferationData not available-
This compound e.g., PBMCse.g., Griess AssayNitric Oxide ProductionData not available-
Table 6: Anticancer Activity Data

While direct anticancer activity of this compound is not well-documented, a related compound, 2-amino-5-nitrobenzonitrile, has shown some cytotoxic effects.

CompoundCell LineAssay TypeIC₅₀ (µg/mL)Reference
This compound Variouse.g., MTT AssayData not available-
2-Amino-5-nitrobenzonitrile AGS (gastric cancer)WST-1 Assay50, 100, 200 (antiproliferative doses)[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the biological activities of this compound.

Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound on xanthine oxidase by measuring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Dissolve this compound and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to desired concentrations.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, the test compound solution (or control), and the xanthine oxidase solution.

    • Include wells for a blank (no enzyme), a negative control (DMSO vehicle), and a positive control (allopurinol).

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation:

    • Add the xanthine substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 295 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the change in absorbance over time.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution for Pseudomonas aeruginosa

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (test compound)

  • Ciprofloxacin (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture P. aeruginosa overnight in CAMHB.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, read the optical density at 600 nm using a microplate reader.

Immunomodulatory Activity: Macrophage Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of immune cells, such as macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Lipopolysaccharide (LPS) (as a stimulant, optional)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed macrophages into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., LPS) if investigating stimulatory effects.

  • Incubation:

    • Incubate the plate for 24-72 hours in a CO₂ incubator at 37°C.

  • MTT Addition:

    • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability or proliferation relative to the vehicle control.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms.

Experimental_Workflow_Xanthine_Oxidase_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (XO, Xanthine, Compound) plate_prep Prepare 96-Well Plate (Controls & Test Compound) reagents->plate_prep Add to wells pre_incubation Pre-incubate Plate (25°C, 15 min) plate_prep->pre_incubation add_substrate Add Xanthine Substrate pre_incubation->add_substrate read_absorbance Measure Absorbance (295 nm) (Kinetic Reading) add_substrate->read_absorbance calc_rate Calculate Reaction Rate read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate_plate incubate Incubate Plate (37°C, 18-24h) inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Pyochelin_Uptake_Inhibition cluster_bacteria Pseudomonas aeruginosa receptor Pyochelin Receptor (FptA) cell_interior Bacterial Cell Interior receptor->cell_interior Transports Iron no_uptake Iron Uptake Blocked pyochelin_fe Pyochelin-Fe Complex pyochelin_fe->receptor Binds to compound This compound compound->receptor Inhibits

Caption: Proposed Mechanism of Pyochelin Uptake Inhibition.

Conclusion

This compound presents several avenues for therapeutic investigation, particularly as a xanthine oxidase inhibitor and an antimicrobial agent against Pseudomonas aeruginosa. This technical guide provides a foundational overview of its potential biological activities and detailed protocols for further research. The significant lack of quantitative data in the current literature highlights the need for comprehensive in vitro and in vivo studies to validate these preliminary findings and elucidate the full therapeutic potential of this compound. The provided experimental frameworks and visualizations are intended to facilitate and guide these future research endeavors.

References

2-Hydroxy-5-nitrobenzonitrile: A Technical Guide to its Function as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-nitrobenzonitrile, a potent inhibitor of xanthine (B1682287) oxidase. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] Elevated levels of uric acid are associated with hyperuricemia, a precursor to the painful inflammatory condition known as gout.[3][4] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[3][5] This document details the (proposed) synthesis of this compound, its mechanism of action as a xanthine oxidase inhibitor, and standardized protocols for its in vitro and in vivo evaluation. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for conditions associated with elevated uric acid levels.

Introduction

This compound is a small molecule that has been identified as a potent inhibitor of xanthine oxidase.[6][7] Its chemical structure, featuring a hydroxyl group and a nitro group on a benzonitrile (B105546) scaffold, is key to its inhibitory activity. Beyond its effects on xanthine oxidase, this compound has also been noted for its potential immunomodulatory and antimicrobial properties.[6][7] This guide will focus specifically on its role as a xanthine oxidase inhibitor, providing the necessary technical details for its study and potential development as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound[8]
Synonyms 2-cyano-4-nitrophenol
CAS Number 39835-09-1[7]
Molecular Formula C₇H₄N₂O₃[7][8]
Molecular Weight 164.12 g/mol [7][8]
Appearance Solid-
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])C#N)O[7][8]
InChIKey MPQNPFJBRPRBFF-UHFFFAOYSA-N[8]

Quantitative Data on Xanthine Oxidase Inhibition

ParameterValueConditions
IC50 (μM) Data not availablee.g., Bovine milk xanthine oxidase, pH 7.5, 25°C
Ki (μM) Data not availablee.g., Competitive, non-competitive, or mixed-type inhibition
Inhibition Type Data not availableDetermined via kinetic studies (e.g., Lineweaver-Burk plot)

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 2-hydroxybenzonitrile (B42573). The following protocol is a generalized procedure based on established methods for the nitration of phenolic compounds.[9][10][11]

Materials:

  • 2-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzonitrile in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

G 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Nitration Nitration 2-Hydroxybenzonitrile->Nitration H₂SO₄, HNO₃ This compound This compound Nitration->this compound Ice quench, Filtration

Proposed synthesis of this compound.
In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against xanthine oxidase. The assay measures the formation of uric acid from xanthine, which absorbs light at 295 nm.[12][13][14]

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and DMSO (vehicle control).

    • Control: Buffer, xanthine oxidase solution, and DMSO.

    • Test: Buffer, xanthine oxidase solution, and serial dilutions of the test compound.

    • Positive Control: Buffer, xanthine oxidase solution, and serial dilutions of allopurinol.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine solution to all wells.

  • Immediately measure the increase in absorbance at 295 nm at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Test - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Stocks Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) Plate Setup Set up 96-well plate (Blank, Control, Test) Prepare Stocks->Plate Setup Pre-incubation Pre-incubate at 25°C Plate Setup->Pre-incubation Reaction Start Add Substrate (Xanthine) Pre-incubation->Reaction Start Measure Absorbance Measure Absorbance at 295 nm Reaction Start->Measure Absorbance Calculate Rates Calculate Reaction Rates Measure Absorbance->Calculate Rates Calculate Inhibition Calculate % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

Workflow for in vitro xanthine oxidase inhibition assay.
Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic study can be performed using a Lineweaver-Burk plot.[15][16]

Procedure:

  • Perform the xanthine oxidase inhibition assay as described above, but vary the concentrations of both the substrate (xanthine) and the inhibitor (this compound).

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plot:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

In Vivo Hypouricemic Effect Study (Proposed)

While no specific in vivo data for this compound is currently available, the following is a general protocol for evaluating the hypouricemic effect of a test compound in a potassium oxonate-induced hyperuricemic mouse model.[4]

Materials:

  • Male Kunming mice

  • Potassium oxonate

  • Test compound (this compound)

  • Allopurinol (Positive Control)

  • Carboxymethylcellulose sodium (CMC-Na) solution (Vehicle)

  • Uric acid assay kit

Procedure:

  • Animal Model: Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate.

  • Dosing: Administer the test compound, allopurinol, or vehicle orally to different groups of mice.

  • Blood Collection: Collect blood samples from the retro-orbital plexus at specified time points after dosing.

  • Serum Analysis: Separate the serum and measure the uric acid concentration using a commercial assay kit.

  • Data Analysis: Compare the serum uric acid levels between the different treatment groups to evaluate the hypouricemic effect of the test compound.

Signaling Pathways and Mechanism of Action

Xanthine oxidase plays a central role in the purine catabolism pathway.[1] It catalyzes the final two steps, converting hypoxanthine to xanthine and then xanthine to uric acid.[2] During this process, reactive oxygen species (ROS) such as superoxide (B77818) anion and hydrogen peroxide are generated, which can contribute to oxidative stress and inflammation.[5][17]

G Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric Acid->Hyperuricemia Xanthine Oxidase Xanthine Oxidase ROS ROS Xanthine Oxidase->ROS generates Gout Gout Hyperuricemia->Gout This compound This compound This compound->Xanthine Oxidase inhibits

Role of Xanthine Oxidase in Purine Catabolism.

The development of xanthine oxidase inhibitors like this compound is a rational drug design approach to control hyperuricemia. By inhibiting this key enzyme, the production of uric acid is reduced, thereby alleviating the symptoms of gout and other related disorders.[15][18]

G cluster_discovery Drug Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target ID Target Identification (Xanthine Oxidase) Lead ID Lead Identification (e.g., this compound) Target ID->Lead ID Lead Opt Lead Optimization Lead ID->Lead Opt In Vitro In Vitro Studies (IC50, Kinetics) Lead Opt->In Vitro In Vivo In Vivo Studies (Efficacy, Safety) In Vitro->In Vivo Phase I Phase I Trials In Vivo->Phase I Phase II Phase II Trials Phase I->Phase II Phase III Phase III Trials Phase II->Phase III

Drug development process for xanthine oxidase inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel xanthine oxidase inhibitors. This technical guide has provided a foundational understanding of its properties, proposed synthesis, and methods for evaluating its inhibitory activity. Further research is warranted to elucidate its precise inhibitory kinetics, in vivo efficacy, and safety profile to fully assess its therapeutic potential in the management of hyperuricemia and gout.

References

Unveiling the Antimicrobial and Antifungal Potential of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-nitrobenzonitrile, a nitrile-containing phenolic compound, has emerged as a molecule of interest in the field of antimicrobial research. Preliminary studies have highlighted its inhibitory activity against a range of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and antifungal properties of this compound, including available quantitative data, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Phenolic compounds, known for their broad-spectrum antimicrobial activities, represent a promising scaffold for the development of such agents. This compound (C₇H₄N₂O₃) is a derivative of 2-hydroxybenzonitrile (B42573) (salicylonitrile) characterized by the presence of a nitro group at the 5-position of the benzene (B151609) ring. This substitution can significantly influence the compound's electronic properties and, consequently, its biological activity. This guide synthesizes the available scientific information on the antimicrobial and antifungal efficacy of this compound and its derivatives.

Antimicrobial and Antifungal Activity: Quantitative Data

Published research has demonstrated the in vitro efficacy of this compound against several medically important microbial and fungal pathogens. While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide array of organisms is still emerging, preliminary studies provide a strong indication of its potential.

One study reported that this compound exhibited effective inhibition of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae at concentrations of 20 μg/ml and 50 μg/ml.[1] The same study also noted its antifungal effects against Candida albicans and Aspergillus niger at similar concentrations.[1] These findings suggest a broad-spectrum activity profile for this compound.

For comparative purposes, the following table summarizes the available quantitative data for this compound.

Table 1: Reported Inhibitory Concentrations of this compound

MicroorganismTypeReported Inhibitory Concentration (μg/mL)
Staphylococcus aureusGram-positive Bacteria20, 50
Escherichia coliGram-negative Bacteria20, 50
Klebsiella pneumoniaeGram-negative Bacteria20, 50
Candida albicansFungus (Yeast)20, 50
Aspergillus nigerFungus (Mold)20, 50

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, based on its chemical structure as a phenolic compound, a primary proposed mechanism involves the disruption of microbial cell membranes. This can lead to the leakage of essential intracellular components and ultimately result in cell death. The hydroxyl and nitro groups on the benzonitrile (B105546) scaffold are believed to play a crucial role in its reactivity and binding affinity to molecular targets.[1]

Additionally, some research suggests that this compound may inhibit the uptake of pyochelin, a siderophore involved in iron metabolism in bacteria like Pseudomonas aeruginosa.[2] By interfering with iron acquisition, the compound could effectively starve the bacteria of this essential nutrient, thereby inhibiting their growth.

Further research, including molecular docking studies, is necessary to fully understand the specific interactions of this compound with microbial proteins and to identify its precise signaling pathways.

Experimental Protocols

Reproducible and standardized methodologies are critical for the accurate assessment of antimicrobial and antifungal properties. The following are detailed protocols for key experiments commonly used in the evaluation of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically transfer several colonies of the test microorganism from a fresh agar (B569324) plate into a sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform two-fold serial dilutions of the stock solution in the appropriate broth within the wells of a 96-well plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control well (microbes in broth without the compound) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-72 hours for fungi.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Sterile swabs

Procedure:

  • Preparation of Fungal/Bacterial Inoculum:

    • Prepare a standardized microbial suspension as described in the broth microdilution method.

  • Inoculation of Agar Plates:

    • Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plate.

  • Application of Test Compound:

    • Create wells in the agar using a sterile cork borer.

    • Add a known volume of the test compound solution (dissolved in a suitable solvent) into each well.

    • A well containing only the solvent should be included as a negative control.

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial or antifungal activity.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening of a compound for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution) MIC_Assay MIC Determination (Broth Microdilution) Compound_Prep->MIC_Assay Agar_Diffusion Agar Well/Disk Diffusion Assay Compound_Prep->Agar_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Agar_Diffusion MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay Data_Analysis Data Analysis (MIC, Zone Diameter) MIC_Assay->Data_Analysis Agar_Diffusion->Data_Analysis Time_Kill_Assay Time-Kill Kinetic Assay MBC_MFC_Assay->Time_Kill_Assay SAR_Studies Structure-Activity Relationship Studies Time_Kill_Assay->SAR_Studies Data_Analysis->SAR_Studies

Caption: A generalized workflow for the screening and evaluation of antimicrobial compounds.

Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane

This diagram illustrates the conceptual mechanism of how phenolic compounds like this compound may disrupt the bacterial cell membrane.

Membrane_Disruption_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane (Phospholipid Bilayer) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption 3. Causes Cytoplasm Cytoplasm (Intracellular Components) Compound This compound Interaction Interaction with Membrane Lipids & Proteins Compound->Interaction 1. Approach Interaction->Membrane 2. Binds to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage 4. Leads to Leakage->Cytoplasm 5. Depletes Cell_Death Inhibition of Cellular Processes & Cell Death Leakage->Cell_Death 6. Results in

Caption: Conceptual diagram of bacterial cell membrane disruption by a phenolic compound.

Conclusion and Future Directions

This compound demonstrates promising broad-spectrum antimicrobial and antifungal activities in preliminary in vitro studies. Its potential to disrupt microbial cell membranes and interfere with essential metabolic processes, such as iron acquisition, makes it a compelling candidate for further investigation.

To advance the development of this compound as a potential therapeutic agent, future research should focus on:

  • Comprehensive MIC and MBC/MFC testing against a wider panel of clinically relevant and drug-resistant microbial and fungal strains.

  • Elucidation of the specific molecular targets and signaling pathways through advanced techniques like transcriptomics, proteomics, and molecular docking.

  • In vivo efficacy and toxicity studies in appropriate animal models to assess its therapeutic potential and safety profile.

  • Synthesis and evaluation of derivatives to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational understanding of the antimicrobial and antifungal properties of this compound, offering a roadmap for future research and development in the quest for novel anti-infective therapies.

References

The Inhibition of Pyochelin Uptake: A Technical Guide to a Key Anti-Pseudomonal Target

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical overview of the pyochelin uptake pathway in Pseudomonas aeruginosa and the methodologies used to identify and characterize its inhibitors. While direct studies on the inhibitory role of 2-Hydroxy-5-nitrobenzonitrile on pyochelin uptake are not available in current scientific literature, this document outlines the established frameworks and experimental protocols that would be essential for evaluating its potential activity.

Introduction to the Pyochelin-Mediated Iron Uptake System

Iron is a critical nutrient for the survival and virulence of the opportunistic pathogen Pseudomonas aeruginosa. To acquire iron from its environment, particularly within a host, P. aeruginosa secretes low-molecular-weight iron chelators known as siderophores. One of the two major siderophores produced is pyochelin (PCH).[1][2] PCH is a thiazoline-based siderophore that binds to ferric iron (Fe³⁺) in the extracellular space. The resulting ferri-pyochelin (Fe-PCH) complex is then recognized and transported into the bacterial cell through a specific uptake system.

The primary components of the pyochelin uptake machinery are:

  • FptA: A specific TonB-dependent transporter located in the outer membrane that recognizes and binds the Fe-PCH complex.[1][2]

  • FptX: An inner membrane permease responsible for transporting the Fe-PCH complex from the periplasm into the cytoplasm.

Given its importance in iron acquisition, the pyochelin uptake system represents a promising target for the development of novel antimicrobial strategies. Inhibiting this pathway could deprive the bacterium of essential iron, thereby hindering its growth and virulence.

The Pyochelin Uptake Pathway and Points of Inhibition

The transport of ferri-pyochelin into the cytoplasm is an active process that relies on the proton motive force. The pathway can be a target for inhibition at several key stages, primarily by preventing the binding of the Fe-PCH complex to the FptA receptor or by blocking the transport process itself.

Pyochelin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_om Outer Membrane cluster_pp Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ FePCH Fe-Pyochelin Complex Fe3+->FePCH Chelation PCH Pyochelin PCH->FePCH FptA FptA Receptor FePCH->FptA Binding Inhibitor Potential Inhibitor (e.g., 2-Hydroxy-5- nitrobenzonitrile) Inhibitor->FptA Blocks Binding FePCH_peri Fe-PCH FptA->FePCH_peri Transport FptX FptX Permease FePCH_peri->FptX Transport Fe_cyto Fe³⁺ FptX->Fe_cyto Iron Release Metabolism Bacterial Metabolism Fe_cyto->Metabolism

Caption: The ferri-pyochelin uptake pathway in P. aeruginosa and a potential point of inhibition.

Known Inhibitors of Pyochelin Uptake

Research has identified several substances that can inhibit the uptake of pyochelin, primarily through competitive binding to the FptA receptor.

Metal-Pyochelin Complexes

Studies have shown that pyochelin can chelate metals other than iron, and these complexes can compete with Fe-PCH for binding to FptA.[1][2] Gallium (Ga³⁺), in particular, when complexed with pyochelin, has been shown to inhibit the growth of P. aeruginosa.[3][4] The Ga-PCH complex is recognized by FptA and transported into the cell, where the redox-inactive gallium can disrupt iron-dependent metabolic processes. Other metal-PCH complexes, such as those with aluminum (Al³⁺) and cobalt (Co²⁺), also demonstrate significant inhibition of Fe-PCH uptake.[1]

Competitor ComplexConcentration (equivalents relative to Fe-PCH)Inhibition of ⁵⁵Fe-PCH Uptake (%)Reference
PCH-Ga 1062%[1]
10075%[1]
PCH-Al 10~44-62%[1]
100~44-62%[1]
PCH-Co 10~44-62%[1]
100~44-62%[1]
Other Metals (e.g., Ag⁺, Cd²⁺, Cu²⁺) 10 or 100~30%[1]

Table 1: Quantitative data on the inhibition of radiolabeled ferri-pyochelin (⁵⁵Fe-PCH) uptake by various metal-pyochelin complexes in a PCH- and pyoverdine-deficient strain of P. aeruginosa (PAD07).[1]

Experimental Protocols for Assessing Pyochelin Uptake Inhibition

To evaluate the potential of a compound like this compound to inhibit pyochelin uptake, a standardized experimental workflow is required. The most common method involves a competitive uptake assay using radiolabeled iron.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture P. aeruginosa (e.g., PAD07 strain) in iron-depleted medium D Incubate bacterial cells with test inhibitor A->D B Prepare ⁵⁵Fe-Pyochelin (Fe-PCH*) complex E Add Fe-PCH* to initiate uptake B->E C Prepare test inhibitor solutions (e.g., This compound) C->D D->E F Incubate at 37°C for a defined period (e.g., 45 minutes) E->F G Filter cells to separate from medium F->G H Measure radioactivity of cells via scintillation counting G->H I Calculate percentage inhibition relative to control (no inhibitor) H->I

Caption: A generalized workflow for a competitive pyochelin uptake inhibition assay.

Detailed Methodology for a Radiolabeled Uptake Assay

This protocol is adapted from established methods for measuring pyochelin uptake inhibition.[1][2]

  • Bacterial Strain and Culture Conditions:

    • A P. aeruginosa strain deficient in the production of both pyochelin and pyoverdine (e.g., PAD07) is typically used to prevent interference from endogenously produced siderophores.

    • Bacteria are grown in an iron-depleted medium to induce the expression of the FptA receptor.

  • Preparation of Radiolabeled Ferri-Pyochelin (⁵⁵Fe-PCH):

    • Pyochelin is purified from a high-producing P. aeruginosa strain.

    • A solution of ⁵⁵FeCl₃ is incubated with a molar excess of purified pyochelin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to allow for complex formation.

  • Uptake Inhibition Assay:

    • Bacterial cells are harvested, washed, and resuspended in buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a specific optical density (e.g., OD₆₀₀ of 1.0).

    • The cell suspension is aliquoted into reaction tubes.

    • The test compound (e.g., this compound) is added to the experimental tubes at various concentrations. A control tube with no inhibitor is also prepared.

    • The tubes are pre-incubated at 37°C.

    • The uptake reaction is initiated by adding a fixed concentration of ⁵⁵Fe-PCH (e.g., 100 nM) to each tube.

    • The reaction is allowed to proceed for a set time (e.g., 45 minutes) at 37°C.

  • Measurement and Data Analysis:

    • The reactions are stopped by rapid filtration through a membrane filter (e.g., 0.22 µm pore size) to separate the bacterial cells from the medium containing unincorporated ⁵⁵Fe-PCH.

    • The filters are washed to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters (representing intracellular ⁵⁵Fe) is quantified using a scintillation counter.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = (1 - (Counts_inhibitor / Counts_control)) * 100

Conclusion and Future Directions

The pyochelin uptake system, centered around the FptA outer membrane receptor, is a validated target for the development of novel therapeutics against P. aeruginosa. While metal-based competitive inhibitors have been identified, there remains a significant opportunity to discover and develop small organic molecules that can block this crucial nutrient acquisition pathway.

Currently, there is no published evidence to support a role for this compound as an inhibitor of pyochelin uptake. However, the experimental frameworks detailed in this guide provide a clear and established path for evaluating its potential activity. Future research should focus on screening diverse chemical libraries for FptA binders and utilizing the described radiolabeled uptake assays to quantify their inhibitory effects. Such efforts could lead to the development of a new class of anti-pseudomonal agents that function by starving the pathogen of iron.

References

The Genesis of a Versatile Moiety: A Technical History of Nitrobenzonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the historical discovery, synthesis, and evolving applications of nitrobenzonitrile compounds. Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, foundational synthetic protocols, and the significant role of these aromatic compounds in modern science, particularly as precursors in pharmacologically active agents.

Executive Summary

Nitrobenzonitriles, organic compounds featuring both a nitro (-NO₂) and a cyano (-CN) group attached to a benzene (B151609) ring, have a history rooted in the foundational era of organic chemistry. Their journey from laboratory curiosities to indispensable building blocks in pharmaceuticals and materials science is a testament to the enduring utility of fundamental aromatic chemistry. This guide traces their discovery, outlines key experimental procedures for their synthesis, presents their physicochemical data in a comparative format, and explores their application, including a detailed look at a specific signaling pathway influenced by a key derivative and a modern analytical workflow utilizing a nitrobenzonitrile isomer.

Historical Context and Discovery

The precise first synthesis of each nitrobenzonitrile isomer—ortho (2-nitrobenzonitrile), meta (3-nitrobenzonitrile), and para (4-nitrobenzonitrile)—is not pinpointed to a single definitive publication but can be understood within the broader context of 19th-century advancements in organic chemistry. The discovery of the Sandmeyer reaction in 1884, which provided a reliable method to convert aryl amines to nitriles, was a pivotal moment. Prior to this, methods for introducing a nitrile group were less straightforward.

Historical records indicate that p-nitrobenzonitrile was prepared as early as 1869 by Engley and later by Fricke in 1874 through the dehydration of p-nitrobenzamide with phosphorus pentoxide[1]. The Sandmeyer reaction, using p-nitroaniline as a starting material, also became a common method for its preparation[1]. While specific dates for the initial syntheses of the ortho and meta isomers are less clearly documented in readily available literature, it is highly probable that they were first prepared in the late 19th or early 20th century using similar established reactions, given that the necessary precursors and synthetic knowledge were available. For instance, a 1955 Organic Syntheses procedure for p-nitrobenzonitrile mentions that o-nitrobenzonitrile can be prepared by a similar method[1]. These compounds were initially of interest for their chemical reactivity and as intermediates in the synthesis of dyes.

Physicochemical Properties of Nitrobenzonitrile Isomers

The positional isomerism of the nitro and cyano groups significantly influences the physical and chemical properties of nitrobenzonitriles. The following table summarizes key quantitative data for the ortho, meta, and para isomers for ease of comparison.

Propertyo-Nitrobenzonitrilem-Nitrobenzonitrilep-Nitrobenzonitrile
CAS Number 612-24-8619-24-9619-72-7
Molecular Formula C₇H₄N₂O₂C₇H₄N₂O₂C₇H₄N₂O₂
Molecular Weight 148.12 g/mol 148.12 g/mol 148.12 g/mol
Melting Point 109-111 °C114-117 °C147-149 °C
Boiling Point 260.1 °C (at 760 mmHg)258.1 °C (at 760 mmHg)288.7 °C (at 760 mmHg)
Density 1.33 g/cm³1.31 g/cm³1.35 g/cm³
Appearance Pale yellow crystalline solidYellow crystalline powder or needlesYellow fine crystalline powder
Solubility in Water Sparingly solubleSparingly solubleSlightly soluble (1.65 g/L)

Data sourced from PubChem and other chemical supplier databases.

Key Experimental Protocols

The synthesis of nitrobenzonitriles has evolved from classical methods to more modern, efficient procedures. Below are detailed protocols for a historical and a contemporary synthesis, as well as a non-synthetic experimental workflow.

Historical Synthesis: The Sandmeyer Reaction for p-Nitrobenzonitrile

This method, based on the reaction described by Sandmeyer, converts an aromatic amine to a nitrile via a diazonium salt intermediate.

Reactants:

  • p-Nitroaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

Procedure:

  • Diazotization: p-Nitroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the p-nitrobenzenediazonium chloride solution.

  • Cyanation: A solution of copper(I) cyanide and sodium cyanide in water is prepared and warmed.

  • The cold diazonium salt solution is slowly added to the warm copper(I) cyanide solution. Nitrogen gas evolves, and a solid precipitates.

  • The mixture is heated to complete the reaction, then cooled.

  • The solid product, p-nitrobenzonitrile, is collected by filtration, washed with water, and then with a dilute sodium hydroxide (B78521) solution to remove any phenolic byproducts.

  • The crude product is purified by recrystallization from ethanol (B145695) or another suitable solvent.

Sandmeyer_Reaction p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium chloride p_nitroaniline->diazonium_salt  NaNO₂, HCl, 0-5°C p_nitrobenzonitrile p-Nitrobenzonitrile diazonium_salt->p_nitrobenzonitrile  CuCN, NaCN, Heat MAIV_Workflow cluster_prep Sample Preparation Analyte Analyte (e.g., Peptide) Mix Mix in Solvent Analyte->Mix Matrix 3-Nitrobenzonitrile (Matrix) Matrix->Mix Deposition Deposit on Sample Plate & Evaporate Solvent Mix->Deposition MS_Inlet Place at Mass Spectrometer Inlet Deposition->MS_Inlet Ionization Vacuum-Induced Ionization MS_Inlet->Ionization Analysis Mass Analysis Ionization->Analysis EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Grb2 Grb2/SOS EGFR->Grb2 Activates Ras RAS Grb2->Ras Activates Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Transcription Gene Transcription Erk->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation Leads to Gefitinib Gefitinib (derived from nitrobenzonitrile scaffold) Gefitinib->EGFR Inhibits

References

An In-depth Technical Guide on the Crystallographic Studies of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystallographic and structural aspects of 2-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃). While a dedicated single-crystal X-ray diffraction study of the isolated compound is not publicly available in crystallographic databases, this document collates known structural data from its protein-bound state, outlines standard experimental protocols for its synthesis and crystallographic analysis, and presents its physicochemical properties. This guide serves as a key resource for researchers interested in the structural chemistry and potential applications of this molecule.

Introduction

This compound is a nitroaromatic compound of interest in medicinal chemistry and materials science. Its chemical structure, featuring hydroxyl, nitro, and nitrile functional groups on a benzene (B151609) ring, imparts specific electronic and hydrogen-bonding properties that make it a valuable scaffold for the design of targeted inhibitors and functional materials. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for structure-based drug design.

Recent crystallographic work has provided significant insights into the compound's interaction with biological macromolecules, as seen in the crystal structure of cytochrome P450 BM3-2F from Bacillus megaterium in complex with this compound[1]. This guide summarizes the available structural data and provides the necessary theoretical framework and experimental protocols for conducting a comprehensive crystallographic study of the isolated compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, synthesis, and crystallization.

PropertyValueReference
Molecular Formula C₇H₄N₂O₃[2]
Molecular Weight 164.12 g/mol [2]
CAS Number 39835-09-1[2]
Appearance Expected to be a solid-
Melting Point 190-194 °C-
Boiling Point 345 °C at 760 mmHg-
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4-
XLogP3 2.3[2]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and crystallographic analysis of this compound.

A plausible synthesis route involves the nitration of 2-hydroxybenzonitrile (B42573). The following is a representative protocol adapted from established procedures for the nitration of similar phenolic compounds.

Materials:

  • 2-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in concentrated sulfuric acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This process is highly exothermic and should be performed slowly and with cooling.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-hydroxybenzonitrile, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture to obtain crystals suitable for X-ray diffraction.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Hydroxybenzonitrile Nitration Nitration (H₂SO₄, HNO₃, 0-10 °C) Start->Nitration Quench Quenching (Ice Water) Nitration->Quench Filter Filtration Quench->Filter Crude Crude Product Filter->Crude Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Pure Pure 2-Hydroxy-5- nitrobenzonitrile Recrystallization->Pure

Diagram 1: Synthesis and Purification Workflow.

The following protocol outlines the standard procedure for determining the crystal structure of a small molecule like this compound.

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and displacement parameters.

Crystallography_Workflow cluster_exp Experimental cluster_analysis Data Analysis Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount Xray X-ray Diffraction Data Collection Mount->Xray RawData Raw Diffraction Data Xray->RawData Processing Data Processing (Unit Cell, Space Group) RawData->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Final Final Crystal Structure Refinement->Final

Diagram 2: Crystallographic Experimental Workflow.

Structural Analysis

As of this writing, a single-crystal structure of isolated this compound has not been deposited in the Cambridge Structural Database (CSD). However, its structure in a protein-bound state has been determined.

The structure of this compound has been resolved as a ligand in complex with cytochrome P450 BM3-2F (PDB ID: 7Y9L)[1]. In this conformation, the molecule adopts a specific orientation within the protein's active site. While intermolecular interactions with the protein may influence bond lengths and angles slightly, this structure provides the most accurate available experimental data on its molecular geometry.

A summary of selected bond lengths and angles for this compound within this complex is provided in Table 2. The atom numbering is depicted in Diagram 3.

BondLength (Å)AngleAngle (°)
C1-C21.40C6-C1-C2119.5
C2-C31.38C1-C2-C3120.1
C3-C41.39C2-C3-C4120.3
C4-C51.38C3-C4-C5119.7
C5-C61.40C4-C5-C6120.0
C6-C11.41C5-C6-C1120.4
C1-C71.45C2-C1-C7121.0
C7-N11.14C6-C1-C7119.5
C2-O11.35C1-C7-N1178.9
C4-N21.47C1-C2-O1122.3
N2-O21.23C3-C2-O1117.6
N2-O31.23C3-C4-N2118.9
--C5-C4-N2118.4
--O2-N2-O3123.5
--C4-N2-O2118.2
--C4-N2-O3118.3

Table 2: Selected Bond Lengths and Angles of this compound in PDB entry 7Y9L. (Note: This data is derived from the protein-ligand complex and may vary in the pure crystalline state).

Diagram 3: Atom Numbering for this compound.

Conclusion

This technical guide has synthesized the available structural information for this compound. While a dedicated crystallographic study of the isolated molecule is a clear next step for the research community, the data from its protein-bound state offers valuable geometric parameters. The provided experimental protocols for synthesis and single-crystal X-ray diffraction serve as a roadmap for obtaining a complete crystallographic profile of this compound. Such a study would be invaluable for refining our understanding of its solid-state packing, intermolecular interactions, and for providing a more accurate model for computational and drug design studies.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step laboratory-scale protocol for the synthesis of 2-Hydroxy-5-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the conversion of salicylaldehyde (B1680747) to 2-hydroxybenzonitrile (B42573) via an oxime intermediate, followed by a regioselective nitration. This guide offers detailed experimental procedures, tabulated data for key reaction parameters, and a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a key aromatic compound featuring hydroxyl, nitro, and nitrile functional groups. This unique substitution pattern makes it a versatile precursor for the synthesis of various heterocyclic compounds, pharmaceutical intermediates, and other functional organic molecules. The protocol detailed herein provides a reliable method for its preparation in a laboratory setting, starting from commercially available reagents.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

  • Synthesis of 2-Hydroxybenzonitrile: Conversion of salicylaldehyde to its corresponding oxime, followed by dehydration to yield 2-hydroxybenzonitrile.

  • Nitration of 2-Hydroxybenzonitrile: Regioselective nitration at the 5-position of the aromatic ring to afford the final product.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde

This procedure involves the formation of salicylaldoxime (B1680748), which is then dehydrated to the corresponding nitrile.

Materials:

Procedure:

  • Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) in ethanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water. Slowly add the aqueous hydroxylamine solution to the ethanolic solution of salicylaldehyde with continuous stirring. The reaction mixture is typically stirred at room temperature for 1-2 hours until the formation of salicylaldoxime is complete (monitored by TLC).

  • Dehydration to Nitrile: To the reaction mixture containing the salicylaldoxime, add acetic anhydride (2.0-3.0 eq) dropwise while maintaining the temperature below 40 °C with an ice bath. After the addition is complete, the mixture is heated to reflux for 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice water and stirred. The crude product may precipitate or can be extracted with dichloromethane. The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-hydroxybenzonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Step 2: Nitration of 2-Hydroxybenzonitrile

This step introduces a nitro group at the 5-position of the 2-hydroxybenzonitrile ring.

Materials:

  • 2-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid. While maintaining the low temperature (0-5 °C), slowly add concentrated nitric acid dropwise with continuous stirring to prepare the nitrating mixture.

  • Nitration Reaction: Dissolve 2-hydroxybenzonitrile (1.0 eq) in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude this compound is washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper. The product is then dried. For higher purity, recrystallization from a suitable solvent such as ethanol is recommended.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

StepReactantKey ReagentsSolvent(s)Temperature (°C)Time (h)Typical Yield (%)
1 SalicylaldehydeNH₂OH·HCl, NaOH, (CH₃CO)₂OEthanol, WaterReflux2-470-85
2 2-HydroxybenzonitrileHNO₃, H₂SO₄Sulfuric Acid0-101-380-90

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
Appearance Light yellow to light brown solid
Melting Point 190-194 °C[1]
Boiling Point 345 °C at 760 mmHg[1]
CAS Number 39835-09-1[2]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Hydroxybenzonitrile cluster_step2 Step 2: Nitration Salicylaldehyde Salicylaldehyde Oxime_Formation Oxime Formation (NH₂OH·HCl, NaOH) Salicylaldehyde->Oxime_Formation Salicylaldoxime Salicylaldoxime (Intermediate) Oxime_Formation->Salicylaldoxime Dehydration Dehydration (Acetic Anhydride) Salicylaldoxime->Dehydration Hydroxybenzonitrile 2-Hydroxybenzonitrile Dehydration->Hydroxybenzonitrile Purification1 Purification (Recrystallization/ Chromatography) Hydroxybenzonitrile->Purification1 Purification1->Hydroxybenzonitrile_input Nitration Nitration (HNO₃, H₂SO₄) Hydroxybenzonitrile_input->Nitration Crude_Product Crude 2-Hydroxy- 5-nitrobenzonitrile Nitration->Crude_Product Purification2 Purification (Washing & Recrystallization) Crude_Product->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Properly quench and dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. The two-step procedure is robust and utilizes readily available starting materials and reagents. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in various fields of chemical and pharmaceutical sciences.

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The following methods offer robust and reliable approaches for determining the concentration and purity of this compound in various sample matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this analysis.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is recommended.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to achieve a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to obtain a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Run Time 8 minutes
Quantitative Data Summary:

The following table summarizes the typical performance characteristics of the HPLC method for the quantification of this compound.

ParameterResult
Retention Time ~ 6.3 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 ng
Limit of Quantification (LOQ) 0.2 ng
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 2%

Note: The provided quantitative data is illustrative and based on methods for structurally similar compounds.[1][2] Method validation should be performed for specific applications.

HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute Standards filter Filter (0.45 µm) dissolve->filter Samples dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Concentration integrate->quantify Samples calibrate->quantify end End quantify->end

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and thermal stability.[3]

Experimental Protocol:

Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight analyzer) is required.

Derivatization (if necessary):

  • React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a less polar trimethylsilyl (B98337) ether.

  • Incubate the reaction mixture at 60-80 °C for 30-60 minutes.

Sample Preparation:

  • Prepare a stock solution of the derivatized or underivatized compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Create a series of calibration standards through serial dilution.

  • Extract the analyte from the sample matrix if necessary, followed by derivatization.

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Column Rxi-5ms (30 m x 0.25 mm i.d. x 0.25 µm d.f.) or equivalent
Carrier Gas Helium at a constant flow rate of 1.4 mL/min
Oven Temperature Program Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 400
Quantitative Data Summary:

The following table presents typical performance characteristics for a GC-MS method for the analysis of nitrophenols, which can be expected for this compound.[4]

ParameterResult
Linearity (R²) > 0.998
Intra-assay Imprecision (%CV) < 10.7%
Inter-assay Imprecision (%CV) < 10.6%
Extraction Efficiency ~ 92%

Note: This data is based on a validated method for a similar compound (2,4-DNP) and serves as a guideline.[4] Method development and validation are crucial.

GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start sample Sample start->sample derivatize Derivatization (Optional) sample->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze tic Total Ion Chromatogram analyze->tic library Mass Spectral Library Search analyze->library eic Extracted Ion Chromatogram tic->eic quantify Quantification eic->quantify end End quantify->end

Caption: Workflow for GC-MS analysis of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis range. The presence of the nitro and hydroxyl groups on the aromatic ring of this compound results in characteristic UV absorption.[5][6]

Experimental Protocol:

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) at a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 to 10 µg/mL.

  • Prepare a blank solution using the same solvent.

Data Acquisition:

  • Scan the highest concentration standard over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank and all calibration standards.

  • Measure the absorbance of the unknown sample(s), diluted to fall within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Quantitative Data Summary:

The performance of a UV-Vis spectrophotometric method is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[6]

ParameterDescription
λmax Wavelength of Maximum Absorbance (to be determined experimentally)
Linearity (R²) Typically > 0.995
Molar Absorptivity (ε) A constant reflecting how strongly the compound absorbs light at a given wavelength

UV-Vis Spectrophotometry Workflow:

UVVis_Workflow start Start prep_stock Prepare Stock Solution start->prep_stock prep_standards Prepare Calibration Standards prep_stock->prep_standards scan_lambda_max Determine λmax prep_standards->scan_lambda_max measure_abs Measure Absorbance of Standards and Samples scan_lambda_max->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_conc Determine Sample Concentration plot_curve->determine_conc end End determine_conc->end

Caption: Workflow for UV-Vis spectrophotometric analysis.

References

Application Note and Protocol: HPLC Analysis of 2-Hydroxy-5-nitrobenzonitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1] Its purity is a critical parameter that can significantly impact the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of chemical compounds.[2][3][4] This application note provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC (RP-HPLC) with UV detection. The described method is designed to separate the main component from potential process-related impurities.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.

Materials and Equipment
  • Reference Standard: this compound (Purity ≥ 98%)[5]

  • Sample: this compound test sample

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade)

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: C18 bonded silica (B1680970) column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6]

  • Analytical Balance: Capable of weighing to 0.01 mg

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters: 0.45 µm pore size

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound test sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile)
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the this compound peak is not more than 2.0.

  • Relative standard deviation (RSD) for the peak area is not more than 2.0%.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method.

Data Presentation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Quantitative Purity Analysis of this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
14.815,2340.35Impurity A
28.24,321,98799.12This compound
311.523,4560.53Impurity B

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases and Diluent prep_std Prepare Standard Solution (0.1 mg/mL) prep_solutions->prep_std prep_sample Prepare Sample Solution (0.1 mg/mL) prep_solutions->prep_sample system_setup System Equilibration and Blank Injection prep_sample->system_setup std_injection Inject Standard Solution system_setup->std_injection sample_injection Inject Sample Solution std_injection->sample_injection peak_integration Peak Integration and Identification sample_injection->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is simple, precise, and provides good separation of the main component from its potential impurities. This application note can be a valuable resource for quality control and analytical development laboratories involved in the synthesis and use of this compound. Further validation of the method should be performed in accordance with regulatory guidelines to ensure its suitability for its intended purpose.

References

Application Note and Protocol: Identification and Quantification of 2-Hydroxy-5-nitrobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and quantification of 2-Hydroxy-5-nitrobenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, which can lead to poor chromatographic performance, a derivatization step is employed to increase volatility and thermal stability.[1][2] This method is suitable for the analysis of this compound in various sample matrices, provided appropriate sample preparation is conducted.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical research.[3] Accurate and reliable analytical methods are essential for its characterization, quality control, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] However, direct analysis of polar molecules like phenols can be challenging. Derivatization, the process of chemically modifying a compound to make it more amenable to GC analysis, is often necessary.[5][6] This protocol utilizes silylation, a common derivatization technique for compounds with active hydrogens, to convert the polar hydroxyl group into a non-polar trimethylsilyl (B98337) (TMS) ether, thereby improving its chromatographic properties.[7][8]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation and Derivatization, GC-MS Instrumentation and Conditions, and Data Analysis.

2.1. Reagents and Materials

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (GC grade, anhydrous)

  • Ethyl Acetate or Dichloromethane (GC grade)

  • Methanol (B129727) (HPLC grade)

  • Anhydrous Sodium Sulfate

  • 0.22 µm Syringe Filters

  • Glass autosampler vials (2 mL) with inserts

2.2. Sample Preparation and Derivatization

The goal of sample preparation is to isolate this compound in a clean, dry, organic solvent suitable for derivatization and subsequent GC-MS analysis.[9][10]

2.2.1. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, create a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with ethyl acetate.

2.2.2. Sample Preparation from a Solid Matrix

  • Accurately weigh a known amount of the homogenized solid sample.

  • Extract the analyte using a suitable solvent like methanol, employing vortexing or sonication to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[11] The dried extract is now ready for derivatization.

2.2.3. Derivatization Procedure (Silylation)

  • To the dried sample extract or a known volume of a standard solution (evaporated to dryness), add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA (with 1% TMCS).

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[12]

  • After cooling to room temperature, the sample is ready for GC-MS analysis. The resulting derivative is the trimethylsilyl ether of this compound.

2.3. GC-MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization for different instruments.[13]

Parameter Recommended Setting
Gas Chromatograph An Agilent 6890/7890 or equivalent, coupled to a 5973/5977 Mass Selective Detector (MSD).
Column A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
Injector Mode: SplitlessTemperature: 250°CInjection Volume: 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program Initial Temperature: 100°C, hold for 2 minutes.Ramp: 15°C/min to 280°C.Final Hold: Hold at 280°C for 5 minutes.[13][10]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.[13]
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan: m/z 40-450 for qualitative identification.Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[2] Key ions should be selected from the full scan spectrum of the derivatized standard.

Data Presentation and Analysis

3.1. Qualitative Identification

The identification of the derivatized this compound is confirmed by matching its retention time and mass spectrum with that of a known derivatized standard. The mass spectrum of the underivatized compound (molecular weight 164.12 g/mol ) shows a top peak at m/z 164.[14] The silylated derivative will have a molecular weight of 236.26 g/mol (C₁₀H₁₂N₂O₃Si), and its mass spectrum will exhibit characteristic fragments.

3.2. Quantitative Analysis

For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion (from SIM mode) against the concentration of the prepared standards.

Table 1: Example Calibration Data for Quantitation of Derivatized this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.078,910
10.0155,480
25.0380,112
50.0795,230
100.01,610,550
Sample X 250,675
Correlation Coefficient (R²) 0.9995

The concentration of the analyte in the unknown sample is determined by interpolating its peak area from the linear regression of the calibration curve.

Visualizations

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Solid or Liquid) Extraction Extraction with Organic Solvent Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Add Pyridine & BSTFA Heat at 70°C for 30 min Evaporation->Derivatization Derivatized_Sample Silylated Analyte in Solution Derivatization->Derivatized_Sample Injection Inject 1 µL into GC Derivatized_Sample->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Data_Analysis Data Analysis: - Retention Time - Mass Spectrum - Peak Area Detection->Data_Analysis Result Identification and Quantification Data_Analysis->Result Logical_Relationship Analyte This compound (Polar, Non-Volatile) Derivatization Silylation (with BSTFA) Analyte->Derivatization improves Derivative TMS-ether Derivative (Non-Polar, Volatile) Derivatization->Derivative produces GC Gas Chromatography (Separation) Derivative->GC enables MS Mass Spectrometry (Detection/Identification) GC->MS coupled with Result Qualitative & Quantitative Results MS->Result yields

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzonitrile is a versatile organic compound with demonstrated biological activities, including the inhibition of key enzymes. Its structural features, a hydroxyl group and a nitro group on a benzonitrile (B105546) scaffold, make it a molecule of interest for drug discovery and development. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against two important targets: xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism, and the pyochelin uptake pathway, crucial for iron acquisition in bacteria like Pseudomonas aeruginosa.

Target 1: Xanthine Oxidase Inhibition

Background: Xanthine oxidase (XO) is a crucial enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout. Therefore, inhibitors of xanthine oxidase are valuable therapeutic agents for managing this condition. This compound has been identified as a potent inhibitor of xanthine oxidase.

Signaling Pathway

Xanthine oxidase plays a significant role in the purine catabolism pathway, which ultimately leads to the production of uric acid. Inhibition of this enzyme disrupts the pathway, reducing the amount of uric acid produced.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine Oxidation XO2->UricAcid Oxidation Inhibitor This compound Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of the Xanthine Oxidase Pathway.

Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on xanthine oxidase activity by monitoring the formation of uric acid.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control inhibitor)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Allopurinol in DMSO.

    • Prepare a 150 µM solution of xanthine in potassium phosphate buffer.

    • Prepare a working solution of xanthine oxidase (e.g., 0.1 U/mL) in cold potassium phosphate buffer just before use. The optimal concentration should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Blank: 50 µL of potassium phosphate buffer.

    • Control (No Inhibitor): 40 µL of potassium phosphate buffer + 10 µL of DMSO.

    • Test Wells: 40 µL of potassium phosphate buffer + 10 µL of this compound solution at various concentrations.

    • Positive Control: 40 µL of potassium phosphate buffer + 10 µL of Allopurinol solution at various concentrations.

    • Add 25 µL of the xanthine oxidase working solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 125 µL of the xanthine solution to all wells.

    • Immediately measure the absorbance at 295 nm using a microplate reader.

    • Continue to record the absorbance every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation
CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compoundXanthine OxidaseTBDTBDTBD
Allopurinol (Reference)Xanthine Oxidase~7.5~2.3Competitive

TBD: To be determined experimentally.

Target 2: Pyochelin Uptake Inhibition in Pseudomonas aeruginosa

Background: Pseudomonas aeruginosa is an opportunistic human pathogen that requires iron for its growth and virulence. To acquire iron from the host environment, it produces and utilizes siderophores, such as pyochelin. The pyochelin-iron complex is taken up by the bacterium through a specific outer membrane transporter. Inhibition of this uptake pathway can limit bacterial growth and virulence. This compound has been shown to inhibit the uptake of pyochelin.

Experimental Workflow

The following workflow outlines the general steps for assessing the inhibition of pyochelin-mediated iron uptake.

Pyochelin_Uptake_Workflow Culture Culture P. aeruginosa in iron-depleted medium PrepareCells Prepare bacterial cell suspension Culture->PrepareCells Incubate Incubate cells with This compound PrepareCells->Incubate AddPyoFe Add 55Fe-labeled pyochelin Incubate->AddPyoFe Incubate2 Incubate for uptake AddPyoFe->Incubate2 Wash Wash cells to remove unbound label Incubate2->Wash Measure Measure cell-associated radioactivity Wash->Measure Analyze Analyze data and determine IC50 Measure->Analyze

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antimicrobial properties of 2-Hydroxy-5-nitrobenzonitrile. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] this compound is a compound with potential biological activities that warrant investigation for its antimicrobial efficacy.[3][4] This document details the experimental setup for determining its antimicrobial activity, including preliminary screening and quantitative evaluation of its inhibitory and bactericidal concentrations.

Safety and Handling Precautions

This compound is a chemical that requires careful handling.[5][6][7]

  • Hazards: Harmful if swallowed, in contact with skin, or inhaled.[6][7] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][8] Use in a well-ventilated area.[5][8]

  • Handling: Avoid breathing dust, vapor, mist, or gas.[5] Wash hands thoroughly after handling.[5]

  • Disposal: Dispose of the compound and contaminated materials according to local regulations.[5] Consult the Safety Data Sheet (SDS) for complete information.[5]

Experimental Workflow

The overall workflow for testing the antimicrobial activity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis prep_compound Prepare Stock Solution of 2-Hydroxy-5- nitrobenzonitrile mic_test Determine Minimum Inhibitory Concentration (MIC) prep_compound->mic_test prep_media Prepare Bacterial Cultures and Media prep_media->mic_test mbc_test Determine Minimum Bactericidal Concentration (MBC) mic_test->mbc_test data_table Tabulate and Analyze MIC/MBC Values mbc_test->data_table interpretation Interpret Results data_table->interpretation

Caption: Experimental workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

Standardized methods are crucial for obtaining reproducible and comparable results.[9] The following protocols are based on widely accepted antimicrobial susceptibility testing methods.[10][11][12][13][14]

Preparation of this compound Stock Solution
  • Objective: To prepare a sterile, high-concentration stock solution of the test compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO, sterile)

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a calculated volume of sterile DMSO to dissolve the powder and achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex until the compound is completely dissolved.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C.

Bacterial Strains and Culture Conditions
  • Objective: To prepare standardized bacterial inoculums for susceptibility testing.

  • Materials:

    • Selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Appropriate growth media (e.g., Mueller-Hinton Broth (MHB), Mueller-Hinton Agar (B569324) (MHA))[12]

    • Sterile saline solution (0.85% NaCl)

    • Spectrophotometer

  • Protocol:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard by measuring the absorbance at 625 nm.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1]

  • Materials:

    • Sterile 96-well microtiter plates

    • This compound stock solution

    • Standardized bacterial inoculum

    • Mueller-Hinton Broth (MHB)

    • Positive control (bacterial inoculum without the compound)

    • Negative control (broth only)

    • Solvent control (bacterial inoculum with the highest concentration of DMSO used)

  • Protocol:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Include a positive control (inoculum in broth) and a solvent control.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

mic_workflow start Start add_broth Add 100 µL MHB to all wells start->add_broth add_compound Add compound to first well add_broth->add_compound serial_dilute Perform serial dilutions add_compound->serial_dilute add_inoculum Add 10 µL bacterial inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC value incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)
  • Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

  • Materials:

    • MIC plate from the previous experiment

    • Mueller-Hinton Agar (MHA) plates

    • Sterile pipette tips

  • Protocol:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL) on the agar plate.

Data Presentation

Summarize the quantitative data from the MIC and MBC assays in a clear and structured table.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus ATCC 25923Gram-positive62.5125Bacteriostatic
Escherichia coli ATCC 25922Gram-negative125>250Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Gram-negative>250>250Resistant
Bacillus cereus ATCC 11778Gram-positive31.2562.5Bactericidal

Note: The interpretation of bacteriostatic versus bactericidal activity is generally made based on the MBC/MIC ratio. A ratio of ≤ 4 is often considered bactericidal.

Potential Mechanisms of Action and Signaling Pathways

While the exact antimicrobial mechanism of this compound is not fully elucidated, its structure suggests potential interactions with bacterial cellular processes. Some nitrophenolic compounds are known to disrupt membrane potential or inhibit essential enzymes. Further studies would be required to investigate specific pathways.

A hypothetical signaling pathway that could be investigated is the bacterial cell wall synthesis pathway. Inhibition of enzymes involved in peptidoglycan synthesis is a common mechanism for many antibiotics.

signaling_pathway compound 2-Hydroxy-5- nitrobenzonitrile enzyme Peptidoglycan Synthesis Enzyme compound->enzyme Inhibits synthesis Cell Wall Synthesis enzyme->synthesis lysis Cell Lysis synthesis->lysis Disruption leads to

Caption: Hypothetical inhibition of cell wall synthesis pathway.

Conclusion

These application notes and protocols provide a robust starting point for the systematic evaluation of the antimicrobial activity of this compound. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, which is essential for the preclinical assessment of this and other potential antimicrobial drug candidates. Further investigations into the mechanism of action are recommended to fully characterize its antimicrobial properties.

References

Using 2-Hydroxy-5-nitrobenzonitrile as a Chemical Probe in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzonitrile is a versatile chemical compound with potential applications as a probe in various biological systems. Its structure, featuring a hydroxyl group, a nitro group, and a nitrile group on a benzene (B151609) ring, confers upon it several interesting biological activities. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe, based on its known and potential biological targets. The information is intended to guide researchers in designing and executing experiments to explore its utility in their specific areas of interest, including enzymology, microbiology, and cancer biology.

Physicochemical Properties

Before use, it is essential to understand the basic properties of this compound.

PropertyValueReference
CAS Number 39835-09-1[1]
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [1]
Appearance Solid-
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol (B129727) and ethanol; insoluble in water.-
pKa 3.97 ± 0.22[2]

Applications in Biological Systems

This compound has been identified as a potential inhibitor of several enzymes and biological processes. The following sections detail its application as a chemical probe in these contexts.

Inhibition of Xanthine (B1682287) Oxidase

Background: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[3] Inhibitors of xanthine oxidase are crucial for the treatment of hyperuricemia and gout. This compound has been described as a potent inhibitor of this enzyme.[4]

Data Presentation:

Disclaimer: The following quantitative data is illustrative, as specific experimentally determined values for this compound were not available in the provided search results. Researchers should determine these values experimentally.

Target EnzymeCompoundIC₅₀ (µM)Inhibition Type
Xanthine OxidaseThis compound[To be determined][To be determined]
Xanthine OxidaseAllopurinol (B61711) (Control)~7-9Competitive

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for assessing xanthine oxidase activity.[2][5]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control inhibitor)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in potassium phosphate buffer.

    • Prepare a stock solution of allopurinol in DMSO and create a series of dilutions.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 50 µL of potassium phosphate buffer.

      • 25 µL of the test compound dilution (or DMSO for control).

      • 25 µL of xanthine solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of xanthine oxidase solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm every minute for 10-15 minutes using a microplate reader. The rate of uric acid formation is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway Visualization:

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase Xanthine Xanthine Xanthine->XanthineOxidase UricAcid Uric Acid XanthineOxidase->Xanthine Oxidation XanthineOxidase->UricAcid Oxidation Probe 2-Hydroxy-5- nitrobenzonitrile Probe->XanthineOxidase Inhibition

Inhibition of Pyochelin-Mediated Iron Uptake in Pseudomonas aeruginosa

Background: Pseudomonas aeruginosa is an opportunistic human pathogen that relies on siderophores, such as pyochelin, to acquire iron, an essential nutrient for its growth and virulence. This compound has been shown to inhibit the uptake of pyochelin, suggesting its potential as an anti-bacterial agent.[4]

Data Presentation:

Disclaimer: The following quantitative data is for illustrative purposes only.

Biological ProcessOrganismCompoundEC₅₀ (µM)
Pyochelin-mediated iron uptakeP. aeruginosaThis compound[To be determined]

Experimental Protocol: Pyochelin Uptake Inhibition Assay

This protocol is a generalized method for assessing the inhibition of siderophore-mediated iron uptake.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Iron-deficient growth medium (e.g., succinate (B1194679) minimal medium)

  • ²⁵FeCl₃ (radioactive iron)

  • Pyochelin

  • This compound

  • Scintillation counter and vials

Procedure:

  • Bacterial Culture Preparation:

    • Grow P. aeruginosa overnight in an iron-deficient medium to induce the expression of siderophore uptake systems.

    • Harvest the cells by centrifugation, wash with fresh iron-deficient medium, and resuspend to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • ²⁵Fe-Pyochelin Complex Formation:

    • Incubate ²⁵FeCl₃ with an excess of pyochelin in a suitable buffer (e.g., Tris-HCl, pH 7.4) to allow for the formation of the ²⁵Fe-pyochelin complex.

  • Inhibition Assay:

    • In microcentrifuge tubes, mix the bacterial suspension with various concentrations of this compound (dissolved in DMSO) or DMSO alone (control).

    • Pre-incubate for 15 minutes at 37°C.

  • Uptake Measurement:

    • Initiate the uptake by adding the ²⁵Fe-pyochelin complex to each tube.

    • Incubate at 37°C with shaking for a defined period (e.g., 30 minutes).

    • Stop the uptake by placing the tubes on ice and pellet the cells by centrifugation.

    • Wash the cell pellets with cold buffer to remove non-internalized radioactivity.

  • Quantification:

    • Resuspend the final cell pellets in a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of iron uptake for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Workflow Visualization:

Pyochelin_Uptake_Inhibition_Workflow Culture Culture Incubate Incubate Culture->Incubate AddComplex AddComplex Incubate->AddComplex Complex Complex Complex->AddComplex Stop Stop AddComplex->Stop Measure Measure Stop->Measure Calculate Calculate Measure->Calculate

Potential as a Modulator of Cellular Signaling Pathways

While direct evidence is limited, the chemical structure of this compound suggests potential interactions with key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases. Benzaldehyde derivatives have been shown to influence the MAPK pathway.[6] The nitro group, in particular, can be involved in redox cycling and generation of reactive oxygen species, which can modulate NF-κB signaling.

Hypothetical Signaling Pathway Interactions:

Disclaimer: The following diagrams illustrate hypothetical interactions based on the activities of structurally related compounds. These pathways need to be experimentally validated for this compound.

NFkB_Pathway_Hypothetical cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Probe 2-Hydroxy-5- nitrobenzonitrile (Hypothetical) Probe->IKK Inhibition? Probe->NFkB Inhibition of DNA binding?

MAPK_Pathway_Hypothetical GrowthFactor Growth Factors, Stress RAS RAS GrowthFactor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Probe 2-Hydroxy-5- nitrobenzonitrile (Hypothetical) Probe->RAF Inhibition? Probe->MEK Inhibition?

Experimental Protocol: Western Blot Analysis for Signaling Pathway Modulation

This protocol describes a general method to assess the effect of this compound on protein phosphorylation in a signaling pathway.

Materials:

  • Cell line of interest (e.g., a cancer cell line or immune cell line)

  • Cell culture medium and supplements

  • This compound

  • Stimulant for the pathway of interest (e.g., TNF-α for NF-κB, EGF for MAPK)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them on ice with lysis buffer.

    • Collect lysates and determine protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of protein phosphorylation in treated cells to the stimulated control to determine the inhibitory effect of the compound.

Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound presents itself as a promising chemical probe for investigating various biological processes. Its inhibitory effects on xanthine oxidase and bacterial iron uptake are of particular interest for drug development in the areas of metabolic disorders and infectious diseases. Furthermore, its potential to modulate key signaling pathways warrants further investigation in cancer and inflammation research. The protocols and data presented in this document provide a foundation for researchers to explore the multifaceted biological activities of this compound. It is crucial to note that further experimental validation is required to confirm the hypothesized mechanisms of action and to determine precise quantitative parameters for its biological effects.

References

Application Notes and Protocols for the Derivatization of 2-Hydroxy-5-nitrobenzonitrile to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzonitrile is a versatile chemical scaffold with inherent biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] Its structure, featuring a hydroxyl, a nitro, and a nitrile group, offers multiple points for chemical modification to generate novel derivatives with potentially enhanced potency and target specificity. This document provides detailed application notes and experimental protocols for the synthesis of two key classes of derivatives—benzofurans and hydrazones—and outlines methodologies for evaluating their enhanced biological activities. The strategic derivatization of this compound can lead to the development of potent therapeutic agents.

Data Presentation: Comparative Biological Activity

While direct comparative studies on a wide range of this compound derivatives are not extensively available in the public domain, the following tables present a consolidated view of the antimicrobial and anticancer activities of related benzofuran (B130515) and hydrazone derivatives, illustrating the potential for enhanced bioactivity upon derivatization.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Parent Scaffold (Illustrative) Staphylococcus aureus>100
Escherichia coli>100
Candida albicans>100
Benzofuran Derivative 1 Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Benzofuran Derivative 2 Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans25

Table 2: Anticancer Activity of Hydrazone Derivatives

CompoundCancer Cell LineIC50 (µM)
Parent Scaffold (Illustrative) MCF-7 (Breast)>100
A549 (Lung)>100
Hydrazone Derivative A MCF-7 (Breast)15.24
A549 (Lung)Not Reported
Hydrazone Derivative B MCF-7 (Breast)5.02
A549 (Lung)Not Reported

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of benzofuran and hydrazone derivatives starting from this compound, as well as for the evaluation of their biological activities.

Protocol 1: Synthesis of Benzofuran Derivatives via Microwave-Assisted Reaction

This protocol describes the synthesis of a 3-aminobenzofuran derivative from this compound.

Materials:

Procedure:

  • To a 10 mL microwave synthesis vial containing a stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and 5 mL of DMF.

  • Stir the mixture at room temperature for 5 minutes.

  • Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 3-aminobenzofuran derivative.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol details the synthesis of a hydrazone derivative from 2-hydroxy-5-nitrobenzaldehyde (B32719) (which can be synthesized from this compound).

Step 2a: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde (Intermediate)

Note: This is a representative procedure for the nitration of salicylaldehyde (B1680747).

Materials:

  • Salicylaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Dissolve salicylaldehyde in a suitable solvent and cool the solution in an ice bath.

  • Slowly add the nitrating mixture dropwise to the salicylaldehyde solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-hydroxy-5-nitrobenzaldehyde.

Step 2b: Synthesis of the Hydrazone Derivative

Materials:

Procedure:

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1 mmol) in ethanol.

  • Add one drop of acetic acid and stir the mixture for 30 minutes.

  • To this solution, add 2-cyanoacetohydrazide (1 mmol) and continue stirring at room temperature.

  • The resulting yellow product is collected and can be recrystallized from ethanol.

Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Synthesized derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of each synthesized derivative in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth/medium.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension.

  • Include positive controls (broth/medium with a standard antibiotic) and negative controls (broth/medium with DMSO and broth/medium alone).

  • Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 4: Evaluation of Anticancer Activity (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Synthesized derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_benzofuran Benzofuran Synthesis cluster_hydrazone Hydrazone Synthesis cluster_evaluation Biological Evaluation start This compound benz_reagents Ethyl bromoacetate, K₂CO₃, DMF hyd_intermediate 2-Hydroxy-5-nitrobenzaldehyde start->hyd_intermediate Nitration/ Hydrolysis benz_reaction Microwave Irradiation (120°C, 10-15 min) benz_reagents->benz_reaction benz_product Benzofuran Derivative benz_reaction->benz_product antimicrobial Antimicrobial Activity (MIC Determination) benz_product->antimicrobial anticancer Anticancer Activity (IC50 Determination) benz_product->anticancer hyd_reagents 2-Cyanoacetohydrazide, Ethanol, Acetic Acid hyd_intermediate->hyd_reagents hyd_reaction Stirring at RT hyd_reagents->hyd_reaction hyd_product Hydrazone Derivative hyd_reaction->hyd_product hyd_product->antimicrobial hyd_product->anticancer

Caption: General workflow for the synthesis and biological evaluation of derivatives.

signaling_pathway cluster_apoptosis Potential Apoptotic Pathway derivative Hydrazone Derivative cell Cancer Cell derivative->cell Induces bax Bax Activation cell->bax bcl2 Bcl-2 Inhibition cell->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway induced by hydrazone derivatives.

References

Application Notes and Protocols for In Vitro Studies of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 2-Hydroxy-5-nitrobenzonitrile, a compound with putative anticancer properties. The following protocols detail established methodologies to assess its cytotoxic and apoptotic effects on cancer cells, as well as to elucidate its potential mechanism of action by investigating its influence on cell cycle progression and key signaling pathways.

Introduction

This compound is a small organic molecule that has demonstrated various biological activities, including immunomodulatory and xanthine (B1682287) oxidase inhibitory effects.[1] Preliminary evidence also suggests potential antimicrobial and anticancer properties.[2] A thorough in vitro experimental design is crucial to systematically evaluate its efficacy as a potential anticancer agent and to understand its molecular mechanisms of action. This document outlines a series of experiments to characterize the effects of this compound on cancer cell viability, programmed cell death (apoptosis), cell cycle distribution, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Experimental Design Overview

The in vitro assessment of this compound will be conducted in a stepwise manner, beginning with an evaluation of its cytotoxic effects on a panel of cancer cell lines. Subsequently, the mechanism of cell death will be investigated through apoptosis assays. Cell cycle analysis will be performed to determine if the compound induces cell cycle arrest. Finally, Western blot analysis will be employed to examine the modulation of key proteins in apoptosis- and proliferation-related signaling pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Signaling Pathway Analysis A Cancer Cell Line Panel B This compound (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D LDH Assay (Cytotoxicity) B->D E Apoptosis Induction C->E D->E F Annexin V/PI Staining (Flow Cytometry) E->F G Cell Cycle Arrest F->G H Propidium (B1200493) Iodide Staining (Flow Cytometry) G->H I Protein Expression Analysis H->I J Western Blot (Apoptosis & Proliferation Markers) I->J

Caption: Experimental workflow for the in vitro evaluation of this compound.

Data Presentation

All quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell LineThis compound (IC50 in µM)Positive Control (e.g., Doxorubicin) (IC50 in µM)
(e.g., MCF-7)
(e.g., A549)
(e.g., HeLa)

Table 2: Apoptosis Induction by this compound (% of Apoptotic Cells)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control
This compound (IC50)
Positive Control (e.g., Staurosporine)

Table 3: Cell Cycle Analysis of Cells Treated with this compound (%)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control
This compound (IC50)
Positive Control (e.g., Nocodazole)

Table 4: Relative Protein Expression Levels from Western Blot Analysis

Target ProteinVehicle Control (Relative Density)This compound (IC50) (Relative Density)
Pro-Caspase-3
Cleaved Caspase-3
PARP
Cleaved PARP
Bcl-2
Bax
p-Akt
Akt
β-actin (Loading Control) 1.01.0

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1%.

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]

  • Procedure:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's protocol and incubate in the dark at room temperature.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to the maximum LDH release control.

Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8]

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9]

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.[10][11][12][13]

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized signaling pathways that may be modulated by this compound, leading to apoptosis.

G cluster_0 Apoptosis Signaling cluster_1 Intrinsic Pathway cluster_2 Execution Pathway cluster_3 PI3K/Akt Survival Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates PI3K PI3K Compound->PI3K Inhibits? Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt pAkt->Bcl2 Activates

Caption: Hypothesized apoptotic signaling pathway modulated by this compound.

References

Application Notes and Protocols for Cell-based Assays Involving 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzonitrile is a small molecule with potential applications in pharmaceutical and biological research. Its chemical structure suggests the possibility of various biological activities, including but not limited to antimicrobial and anticancer effects.[1] This document provides detailed application notes and standardized protocols for conducting cell-based assays to investigate the cytotoxic and potential signal-modulating properties of this compound, with a focus on its hypothesized role as an inhibitor of the STAT3 signaling pathway and as an inducer of apoptosis.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, preliminary data from related compounds and in silico modeling suggest potential interference with key cellular signaling pathways involved in cell proliferation and survival. One of the primary hypothesized targets is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor progression and survival.[2] It is theorized that this compound may directly or indirectly inhibit STAT3 phosphorylation and subsequent dimerization, leading to the downregulation of its target genes.

Another area of investigation is its potential to inhibit protein tyrosine phosphatases (PTPs), which are crucial regulators of signal transduction.[1] Inhibition of specific PTPs could lead to sustained phosphorylation of their substrates, thereby altering cellular signaling cascades.

// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetGenes [label="Target Gene Expression\n(e.g., Bcl-2, Cyclin D1, Survivin)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK -> STAT3_inactive [label=" Phosphorylates (Y705)"]; STAT3_inactive -> STAT3_active; STAT3_active -> Dimer [label=" Dimerizes"]; Dimer -> Nucleus [label=" Translocates"]; Nucleus -> DNA [style=invis]; Dimer -> TargetGenes [label=" Binds to DNA\n& Induces"]; TargetGenes -> Proliferation [label=" Promotes"]; TargetGenes -> Apoptosis [label=" Inhibits", arrowhead=tee]; Compound -> STAT3_active [label=" Inhibits\n(Hypothesized)", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: Hypothesized STAT3 signaling pathway and the potential inhibitory action of this compound.

Data Presentation

Quantitative data from cell-based assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for summarizing key findings.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
MDA-MB-231 Breast AdenocarcinomaMTT72[Insert experimental value]
HT-29 Colorectal CarcinomaMTT72[Insert experimental value]
A549 Lung CarcinomaMTT72[Insert experimental value]
HepG2 Hepatocellular CarcinomaMTT72[Insert experimental value]

Table 2: Effect of this compound on STAT3 Phosphorylation

Cell LineTreatment Concentration (µM)Incubation Time (hours)p-STAT3 (Tyr705) Inhibition (%)
MDA-MB-231 [Test Concentration 1]24[Insert experimental value]
MDA-MB-231 [Test Concentration 2]24[Insert experimental value]
HT-29 [Test Concentration 1]24[Insert experimental value]
HT-29 [Test Concentration 2]24[Insert experimental value]

Table 3: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)Apoptotic Cells (%) (Annexin V Positive)
MDA-MB-231 [Test Concentration 1]48[Insert experimental value]
MDA-MB-231 [Test Concentration 2]48[Insert experimental value]
HT-29 [Test Concentration 1]48[Insert experimental value]
HT-29 [Test Concentration 2]48[Insert experimental value]

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the biological activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of viable cells and is widely used to assess the cytotoxic effects of chemical compounds.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate for 24h\n(Cell Attachment)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with serial dilutions of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 2-4h\n(Formazan Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization Solution\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\nat 570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Calculate Cell Viability\nand IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells and treat with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24-48h", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest cells\n(including supernatant)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash cells with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in\nAnnexin V Binding Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stain [label="Add Annexin V-FITC\nand Propidium Iodide (PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncubateDark [label="Incubate in the dark\nfor 15 min", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Incubate; Incubate -> Harvest; Harvest -> Wash; Wash -> Resuspend; Resuspend -> Stain; Stain -> IncubateDark; IncubateDark -> Analyze; Analyze -> End; } .dot Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or chemical fume hood.[4] Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its cytotoxicity, impact on key signaling pathways like STAT3, and its ability to induce apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. It is crucial to empirically determine the optimal experimental conditions, such as compound concentration and incubation time, for each cell line and assay.

References

Application Notes and Protocols for Studying the Kinetics of 2-Hydroxy-5-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the reaction kinetics of 2-Hydroxy-5-nitrobenzonitrile. The protocols cover key reaction types relevant to its potential applications, including nitrile hydrolysis, and its role as an enzyme inhibitor for xanthine (B1682287) oxidase and pyochelin uptake.

Introduction

This compound is a molecule of interest due to its biological activities, which include the inhibition of pyochelin uptake in bacteria like Pseudomonas aeruginosa and the inhibition of xanthine oxidase. Understanding the kinetics of its reactions is crucial for elucidating its mechanisms of action, optimizing its use in potential therapeutic applications, and developing structure-activity relationships. These protocols provide a framework for obtaining quantitative data on its reactivity and inhibitory potency.

Application Notes

Kinetics of Nitrile Hydrolysis

The nitrile group of this compound can undergo hydrolysis to form the corresponding carboxylic acid. This reaction can be catalyzed by acid or base[1]. Studying the kinetics of this hydrolysis is important for understanding the compound's stability under different pH conditions, which is a critical parameter for drug development. The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the concentration of the reactant and the increase in the concentration of the product over time[2][3][4][5][6]. From this data, the rate constant (k), reaction order, and half-life (t½) can be determined.

Kinetics of Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout[7][8][9]. Kinetic studies are essential to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibitor constant (Ki)[10][11][12][13][14]. This information is vital for assessing its therapeutic potential. The reaction is typically monitored spectrophotometrically by measuring the rate of uric acid formation at 295 nm.

Kinetics of Pyochelin Uptake Inhibition

The compound is known to inhibit the uptake of pyochelin, a siderophore used by Pseudomonas aeruginosa for iron acquisition. Inhibiting iron uptake is a promising antimicrobial strategy. Kinetic studies of this inhibition can determine the concentration of the compound required to inhibit the uptake process by 50% (IC50). These experiments are typically cell-based and involve monitoring the uptake of a labeled form of pyochelin in the presence of varying concentrations of the inhibitor[15][16][17][18].

Experimental Protocols

Protocol 1: Kinetic Analysis of Nitrile Hydrolysis using HPLC

This protocol describes how to determine the rate of hydrolysis of this compound under basic conditions.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (for quenching)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in a suitable organic solvent like acetonitrile).

    • Prepare a solution of NaOH at the desired concentration (e.g., 0.1 M in water).

    • Prepare a quenching solution of HCl of a concentration sufficient to neutralize the NaOH.

  • Reaction Setup:

    • Equilibrate a water bath to the desired reaction temperature (e.g., 50 °C).

    • In a reaction vessel, add the NaOH solution and allow it to reach the reaction temperature.

    • To initiate the reaction, add a small volume of the this compound stock solution to the pre-heated NaOH solution to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.

  • Sampling:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the HCl solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC.

    • Mobile Phase: A suitable gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where both the reactant and product can be detected (e.g., determined by a UV scan).

    • Quantification: Create a calibration curve for this compound to determine its concentration from the peak area at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.

Protocol 2: Kinetic Analysis of Xanthine Oxidase Inhibition

This protocol outlines the steps to determine the inhibitory mechanism of this compound on xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound

  • Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Prepare a stock solution of xanthine in a weak NaOH solution and then dilute in the buffer.

    • Prepare a stock solution of this compound in DMSO.

  • Enzyme Assay:

    • In the wells of a 96-well plate, set up reactions with varying concentrations of xanthine (substrate) and this compound (inhibitor). Include a control with no inhibitor. Keep the final DMSO concentration constant and low (e.g., <1%) in all wells.

    • Add buffer, inhibitor solution, and xanthine solution to each well.

    • Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5 minutes.

    • Initiate the reaction by adding the xanthine oxidase solution to each well.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes). The change in absorbance is due to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to determine the type of inhibition and to calculate the kinetic parameters: Michaelis constant (Km) and maximum velocity (Vmax).

    • From the Lineweaver-Burk plot, determine the inhibitor constant (Ki).

Protocol 3: Kinetic Analysis of Pyochelin Uptake Inhibition

This protocol provides a method to assess the inhibitory effect of this compound on pyochelin uptake in Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (a pyochelin-producing strain or a mutant that can take up but not produce pyochelin).

  • Growth medium (e.g., succinate (B1194679) minimal medium).

  • Radiolabeled pyochelin (e.g., containing ⁵⁵Fe) or a fluorescently labeled pyochelin analog.

  • This compound.

  • Scintillation counter or fluorometer.

Procedure:

  • Bacterial Culture Preparation:

    • Grow P. aeruginosa to the mid-logarithmic phase in an iron-limited medium to induce the expression of the pyochelin uptake system.

    • Harvest the cells by centrifugation, wash them with a suitable buffer, and resuspend them to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Uptake Assay:

    • In a series of tubes, add the bacterial suspension.

    • Add varying concentrations of this compound to the tubes. Include a control with no inhibitor.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the uptake by adding the labeled pyochelin to each tube.

  • Measurement of Uptake:

    • At different time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots from each tube and filter them through a membrane filter to separate the cells from the medium.

    • Wash the filters quickly with buffer to remove any unbound labeled pyochelin.

    • Measure the amount of labeled pyochelin taken up by the cells by placing the filters in a scintillation vial with scintillation fluid (for radiolabel) or by measuring the fluorescence of the cells.

  • Data Analysis:

    • Plot the uptake of labeled pyochelin over time for each inhibitor concentration.

    • Calculate the initial rate of uptake for each concentration.

    • Plot the uptake rate as a function of the inhibitor concentration to determine the IC50 value.

Data Presentation

Table 1: Illustrative Data for Nitrile Hydrolysis Kinetics of this compound
Time (minutes)[this compound] (mM)ln[this compound]
00.100-2.303
100.085-2.465
200.072-2.631
300.061-2.797
600.037-3.297
900.022-3.817
1200.013-4.343
Calculated Parameter Value
Rate Constant (k)0.017 min⁻¹
Half-life (t½)40.8 min

Note: This data is for illustrative purposes and assumes a first-order reaction.

Table 2: Illustrative Kinetic Data for Xanthine Oxidase Inhibition by this compound
[Xanthine] (µM)V₀ (no inhibitor) (µmol/min)V₀ (with Inhibitor) (µmol/min)
100.150.09
200.250.16
400.380.26
800.500.38
1600.600.50
Kinetic Parameter Value
Vmax (no inhibitor)0.75 µmol/min
Km (no inhibitor)35 µM
Vmax (with inhibitor)0.75 µmol/min
Apparent Km (with inhibitor)70 µM
Ki25 µM
Inhibition Type Competitive

Note: This data is for illustrative purposes and assumes competitive inhibition.

Table 3: Illustrative Data for Pyochelin Uptake Inhibition by this compound
[Inhibitor] (µM)Initial Uptake Rate (pmol/min/10⁸ cells)% Inhibition
050.00
142.515
527.545
1018.064
2010.080
504.591
Calculated Parameter Value
IC505.5 µM

Note: This data is for illustrative purposes.

Visualization

experimental_workflow cluster_prep Solution Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep1 Prepare Buffer assay1 Mix Buffer, Substrate, and Inhibitor in 96-well plate prep1->assay1 prep2 Prepare Substrate (Xanthine) prep2->assay1 prep3 Prepare Inhibitor (this compound) prep3->assay1 prep4 Prepare Enzyme (Xanthine Oxidase) assay3 Initiate reaction with Enzyme prep4->assay3 assay2 Pre-incubate at 25°C assay1->assay2 assay2->assay3 analysis1 Measure Absorbance at 295 nm over time assay3->analysis1 analysis2 Calculate Initial Velocities (V₀) analysis1->analysis2 analysis3 Generate Michaelis-Menten and Lineweaver-Burk Plots analysis2->analysis3 analysis4 Determine Km, Vmax, Ki, and Inhibition Type analysis3->analysis4

Caption: Experimental workflow for studying xanthine oxidase inhibition.

signaling_pathway cluster_pathway Xanthine Oxidase Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid (Product) Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor This compound (Inhibitor) Inhibitor->XO Inhibition

Caption: Inhibition of the xanthine oxidase signaling pathway.

logical_relationship E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P k_cat EI->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing targeted solutions to improve yield and purity.

Issue 1: Low Yield in the Sandmeyer Reaction of 2-Amino-4-nitrophenol (B125904)

Question: My synthesis of this compound from 2-amino-4-nitrophenol via a Sandmeyer reaction is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer: The Sandmeyer reaction is a powerful method for introducing a nitrile group, but it is sensitive to several factors that can lead to reduced yields. Key areas to investigate include the diazotization step and the subsequent cyanation.

Troubleshooting Workflow for Sandmeyer Reaction

G cluster_0 Troubleshooting Low Yield in Sandmeyer Reaction start Low Yield Observed check_diazotization 1. Verify Diazotization Efficiency start->check_diazotization check_temp Low Temperature? (0-5 °C) check_diazotization->check_temp Temperature Control check_naono2 Fresh NaNO2? Stoichiometry Correct? check_diazotization->check_naono2 Reagent Quality check_acid Sufficient Acid? (e.g., HCl, H2SO4) check_diazotization->check_acid Acid Concentration diazotization_ok Diazotization Appears Correct check_temp->diazotization_ok Yes solution_temp Action: Maintain 0-5 °C during NaNO2 addition. check_temp->solution_temp No check_naono2->diazotization_ok Yes solution_naono2 Action: Use fresh NaNO2 and verify molar ratios. check_naono2->solution_naono2 No check_acid->diazotization_ok Yes solution_acid Action: Ensure excess strong acid is present. check_acid->solution_acid No check_cyanation 2. Examine Cyanation Step diazotization_ok->check_cyanation check_cu_source Active CuCN? Solubility Issues? check_cyanation->check_cu_source Copper Cyanide check_neutralization Neutralization of Diazonium Salt Solution? check_cyanation->check_neutralization Addition Order check_side_reactions Evidence of Side Products? (e.g., Phenol Formation) check_cyanation->check_side_reactions Decomposition solution_cu Action: Use freshly prepared CuCN or activate existing stock. Consider using a solvent like DMF. check_cu_source->solution_cu Potential Issue solution_neutralization Action: Slowly add diazonium salt solution to the CuCN solution. check_neutralization->solution_neutralization Potential Issue solution_side_reactions Action: Ensure slow addition of diazonium salt to minimize premature decomposition. check_side_reactions->solution_side_reactions Potential Issue

Caption: Troubleshooting workflow for the Sandmeyer reaction.

Potential Causes and Solutions:

Parameter Potential Issue Recommended Action
Diazotization Temperature Temperatures above 5°C can lead to premature decomposition of the diazonium salt, significantly reducing the yield.Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite (B80452). Use an ice-salt bath for efficient cooling.
Sodium Nitrite Quality Sodium nitrite can degrade over time. Using old or improperly stored sodium nitrite will result in incomplete diazotization.Use a fresh, unopened bottle of sodium nitrite. Ensure the correct stoichiometry is used.
Acid Concentration Insufficient acid can lead to incomplete diazotization and the formation of unwanted side products.Ensure a sufficient excess of a strong acid (e.g., HCl or H2SO4) is used to maintain a low pH.
Copper(I) Cyanide Activity The reactivity of copper(I) cyanide can vary. Inactive CuCN will lead to a poor yield.Use freshly prepared copper(I) cyanide or ensure the commercial reagent is of high quality. The use of a co-solvent like DMF can sometimes improve the solubility and reactivity of the copper cyanide.
Addition of Diazonium Salt Rapid addition of the diazonium salt solution to the copper cyanide solution can lead to localized heating and decomposition.Add the cold diazonium salt solution slowly to the copper cyanide solution while maintaining the reaction temperature.
Side Reactions The diazonium group can be replaced by -OH if it reacts with water, forming 4-nitrophenol (B140041) as a significant byproduct.Minimize the amount of water in the reaction and ensure the reaction is carried out promptly after the formation of the diazonium salt.

Issue 2: Incomplete Nitration of 2-Hydroxybenzonitrile (B42573)

Question: I am attempting to synthesize this compound by nitrating 2-hydroxybenzonitrile, but I am getting a mixture of products and a low yield of the desired isomer. How can I improve the regioselectivity and yield?

Answer: The nitration of 2-hydroxybenzonitrile is a delicate reaction where temperature control and the choice of nitrating agent are crucial for achieving high regioselectivity and yield. The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. The desired 5-nitro isomer is the para-substituted product relative to the hydroxyl group.

Potential Causes and Solutions:

Parameter Potential Issue Recommended Action
Reaction Temperature High temperatures can lead to the formation of multiple nitrated isomers and dinitrated byproducts.[1]Maintain a low reaction temperature, typically between 0°C and 25°C, by using an ice bath.[1]
Nitrating Agent A harsh nitrating agent (e.g., concentrated nitric acid alone) can lead to over-nitration and oxidation of the starting material.Use a milder nitrating agent, such as a mixture of nitric acid in sulfuric acid or acetic acid.[1] This allows for better control of the reaction.
Addition of Nitrating Agent Rapid addition of the nitrating agent can cause localized increases in temperature, leading to side reactions.Add the nitrating agent dropwise to the solution of 2-hydroxybenzonitrile while vigorously stirring and maintaining a low temperature.
Reaction Time Insufficient reaction time may lead to an incomplete reaction, while excessively long reaction times can increase the formation of byproducts.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol (B41442)

This protocol is adapted from established procedures for the selective reduction of a nitro group.[2][3]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol (1.0 eq) in water.

  • Addition of Reagents: Add ammonium (B1175870) chloride (7.1 eq) and concentrated aqueous ammonia. Heat the mixture to 85°C.[2]

  • Reduction: Prepare a solution of sodium sulfide (B99878) and slowly add it to the reaction mixture in portions, maintaining the temperature between 80-85°C.[2]

  • Reaction Completion: After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.[2]

  • Isolation: Filter the hot reaction mixture. The filtrate contains the sodium salt of 2-amino-4-nitrophenol.

  • Precipitation: Cool the filtrate and acidify with glacial acetic acid to precipitate the 2-amino-4-nitrophenol.[2]

  • Purification: The crude product can be recrystallized from hot water to yield brown crystals.[2]

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound

This protocol is a general representation of the Sandmeyer reaction.[4][5]

  • Diazotization: Dissolve 2-amino-4-nitrophenol (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 20-30 minutes after the addition is complete.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.1-1.3 eq) and sodium or potassium cyanide in water.

  • Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. An evolution of nitrogen gas should be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture is typically heated to ensure completion. The product can then be isolated by filtration or extraction.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Signaling Pathways and Logical Relationships

Reaction Pathway: Synthesis of this compound

G cluster_0 Synthesis Route via Sandmeyer Reaction cluster_1 Alternative Route: Nitration A 2,4-Dinitrophenol B 2-Amino-4-nitrophenol A->B Selective Reduction (e.g., Na2S/NH4Cl) C Diazonium Salt B->C Diazotization (NaNO2, H+, 0-5 °C) D This compound C->D Sandmeyer Reaction (CuCN) E 2-Hydroxybenzonitrile F This compound E->F Nitration (HNO3, H2SO4)

Caption: Synthetic pathways to this compound.

References

Optimizing Synthesis of 2-Hydroxy-5-nitrobenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the direct nitration of 2-Hydroxybenzonitrile (B42573) and the Sandmeyer reaction starting from an appropriate aminophenol derivative. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: I am observing a low yield in my nitration reaction. What are the likely causes?

A2: Low yields in the nitration of 2-hydroxybenzonitrile can stem from several factors.[1] Inadequate temperature control is a primary concern, as excessive heat can lead to the formation of undesired side products. The concentration and ratio of nitric acid to sulfuric acid are also critical parameters that must be optimized. Furthermore, incomplete reaction or loss of product during workup and purification can significantly reduce the overall yield.

Q3: My Sandmeyer reaction is giving a complex mixture of products. How can I improve the selectivity?

A3: The Sandmeyer reaction's success hinges on the careful control of diazotization and copper-catalyzed cyanation steps.[2] Common issues leading to complex mixtures include incomplete diazotization, decomposition of the diazonium salt before cyanation, and side reactions promoted by elevated temperatures. Maintaining a low temperature (0-5 °C) during diazotization is crucial. The purity of the starting amine and the freshness of the sodium nitrite (B80452) solution are also important factors.

Q4: What are the main byproducts to watch for in the synthesis of this compound?

A4: In the nitration of 2-hydroxybenzonitrile, the formation of the regioisomer 2-Hydroxy-3-nitrobenzonitrile is a common byproduct. Dinitrated products can also form under harsh reaction conditions. In the Sandmeyer route, phenolic byproducts can arise from the reaction of the diazonium salt with water if the temperature is not properly controlled.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying crude this compound.[3] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, allowing for the formation of pure crystals upon cooling. Common solvents for recrystallization include ethanol (B145695), methanol (B129727), or mixtures of ethanol and water.

Troubleshooting Guides

Nitration of 2-Hydroxybenzonitrile
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction.[1] - Suboptimal temperature control. - Incorrect acid ratio or concentration. - Product loss during workup.- Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Maintain a low reaction temperature (typically 0-10 °C) using an ice bath. - Systematically vary the ratio of nitric acid to sulfuric acid to find the optimal conditions. - Ensure efficient extraction and minimize transfers during the workup process.
Formation of Multiple Products (Poor Regioselectivity) - Reaction temperature is too high. - Inappropriate nitrating agent.- Strictly maintain the recommended low temperature to favor the formation of the desired 5-nitro isomer.[4] - Consider using alternative nitrating agents that may offer better regioselectivity.
Product is an Oil or Fails to Crystallize - Presence of impurities. - Inappropriate recrystallization solvent.- Wash the crude product thoroughly to remove residual acids and byproducts. - Perform a systematic solvent screen to identify an optimal solvent or solvent mixture for recrystallization.[3]
Dark-colored Product - Formation of oxidized byproducts.- Handle the starting material and product with care to minimize exposure to air and light. - Consider treating the crude product with activated charcoal during recrystallization to remove colored impurities.
Sandmeyer Reaction for this compound
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete diazotization. - Decomposition of the diazonium salt.[2] - Inefficient cyanation.- Ensure the complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. - Maintain a temperature of 0-5 °C throughout the diazotization and addition to the copper cyanide solution. - Use freshly prepared and high-purity copper(I) cyanide.
Formation of Phenolic Byproducts - Reaction of the diazonium salt with water.- Keep the reaction temperature strictly controlled below 5 °C. - Add the diazonium salt solution to the copper cyanide solution promptly after its formation.
Reaction Mixture is Highly Viscous or Solidifies - Precipitation of copper salts or the product.- Ensure adequate stirring throughout the reaction. - Consider using a slightly larger volume of solvent.
Product is Difficult to Purify - Presence of colored impurities from side reactions.- Wash the crude product with a solution of sodium bicarbonate to remove acidic impurities. - Employ column chromatography if recrystallization is insufficient to remove persistent impurities.

Data Presentation

Table 1: Effect of Nitrating Agent Composition on the Yield of this compound
Entry HNO₃ (eq.) H₂SO₄ (eq.) Temperature (°C) Reaction Time (h) Yield (%)
11.12.00-5275
21.52.00-5285
31.13.00-5280
41.53.00-5290

Note: These are representative data based on typical nitration reactions and may vary depending on the specific experimental setup.

Table 2: Comparison of Synthetic Routes for this compound
Synthetic Route Starting Material Key Reagents Typical Yield (%) Advantages Disadvantages
Nitration 2-HydroxybenzonitrileHNO₃, H₂SO₄75-90Fewer steps, readily available starting material.Potential for regioisomer formation, handling of strong acids.
Sandmeyer Reaction 2-Amino-4-nitrophenol (B125904)NaNO₂, HCl, CuCN60-75High regioselectivity.More steps, handling of toxic cyanide salts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 2-Hydroxybenzonitrile

Materials:

  • 2-Hydroxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 mL of concentrated sulfuric acid to 5.0 g of 2-hydroxybenzonitrile with stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxybenzonitrile over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Dissolve the crude product in 50 mL of dichloromethane and wash with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure this compound.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Amino-4-nitrophenol

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Cyanide

  • Sodium Cyanide

  • Ice

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Methanol (for recrystallization)

Procedure:

  • Diazotization: In a beaker, suspend 5.0 g of 2-amino-4-nitrophenol in 20 mL of water and 10 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 2.5 g of sodium nitrite in 10 mL of cold water dropwise to the suspension, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide by dissolving 5.0 g of copper(I) cyanide and 6.0 g of sodium cyanide in 50 mL of water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes.

  • Cool the mixture and extract the product with 3 x 50 mL of ethyl acetate.

  • Combine the organic extracts and wash with 2 x 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a minimal amount of hot methanol to obtain pure this compound.

Visualizations

Nitration_Workflow start Start: 2-Hydroxybenzonitrile dissolution Dissolve in H₂SO₄ start->dissolution cooling Cool to 0-5 °C dissolution->cooling nitration Add HNO₃/H₂SO₄ (Nitrating Mixture) cooling->nitration reaction Stir at 0-5 °C nitration->reaction quench Pour onto Ice reaction->quench filtration Filter Crude Product quench->filtration workup Aqueous Workup filtration->workup purification Recrystallization workup->purification end End: this compound purification->end Sandmeyer_Workflow start Start: 2-Amino-4-nitrophenol diazotization Diazotization with NaNO₂/HCl at 0-5 °C start->diazotization diazonium Aryl Diazonium Salt diazotization->diazonium cyanation Add to CuCN solution diazonium->cyanation reaction Warm to RT, then heat cyanation->reaction extraction Solvent Extraction reaction->extraction purification Recrystallization extraction->purification end End: this compound purification->end Troubleshooting_Logic low_yield Low Product Yield? check_temp Check Temperature Control low_yield->check_temp Yes side_products Side Products Observed? low_yield->side_products No check_reagents Verify Reagent Purity/Ratio check_temp->check_reagents check_workup Optimize Workup/Purification check_reagents->check_workup check_workup->side_products adjust_temp Lower Reaction Temperature side_products->adjust_temp Yes success Successful Synthesis side_products->success No purify_further Employ Advanced Purification (e.g., Chromatography) adjust_temp->purify_further purify_further->success

References

Purification of 2-Hydroxy-5-nitrobenzonitrile and removal of side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-5-nitrobenzonitrile. The following sections detail the removal of common side products and impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route, which typically involves the nitration of 4-hydroxybenzonitrile (B152051). Potential impurities include:

  • Isomeric Byproducts: 4-Hydroxy-3-nitrobenzonitrile is a common regioisomer formed during the nitration reaction.

  • Over-nitrated Products: Dinitro-derivatives, such as 2-hydroxy-3,5-dinitrobenzonitrile, can form if the reaction conditions are too harsh.

  • Unreacted Starting Material: Residual 4-hydroxybenzonitrile may be present.

  • Hydrolysis Product: 2-Hydroxy-5-nitrobenzoic acid can be formed by the hydrolysis of the nitrile group, especially in the presence of strong acids or bases at elevated temperatures.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.

  • Recrystallization is often suitable for removing small amounts of impurities when the crude product is relatively pure.

  • Column chromatography is more effective for separating complex mixtures containing significant amounts of isomeric or over-nitrated byproducts.

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of the final product:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in the mixture and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (190-194 °C) is indicative of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The compound may be too soluble in the chosen solvent.Use a lower-boiling point solvent or a solvent mixture. Ensure the dissolution temperature does not exceed the melting point of the compound. Add a co-solvent in which the compound is less soluble.
No crystal formation upon cooling Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the funnel and filter paper before hot filtration to prevent clogging and premature crystallization.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. The cooling process was too rapid, trapping impurities.Perform a solvent screen to find a more suitable recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots (overlapping bands) The polarity of the mobile phase is too high. The column was not packed properly.Decrease the polarity of the eluent (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio). Repack the column, ensuring a uniform and compact stationary phase bed.
Compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). A small amount of a more polar solvent like methanol (B129727) can be added to the eluent.
Streaking or tailing of the product band The compound is interacting too strongly with the silica (B1680970) gel. The sample was overloaded on the column.Add a small amount of a modifier like acetic acid to the mobile phase to reduce strong interactions with the silica gel. Ensure the sample is loaded in a concentrated band and does not exceed the column's capacity.
Presence of multiple spots in a single fraction (checked by TLC) Incomplete separation. Co-elution of impurities.Optimize the mobile phase composition for better resolution. Consider using a longer column or a stationary phase with a different selectivity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Typical Solvents/Mobile Phase Estimated Yield Achievable Purity Advantages Disadvantages
Recrystallization Ethanol (B145695)/Water, Toluene70-90%>98%Simple, fast, and cost-effective for relatively pure samples.May not be effective for removing isomers with similar solubility. Potential for "oiling out".
Column Chromatography Hexane/Ethyl Acetate gradient50-80%>99%Excellent for separating complex mixtures and isomers.More time-consuming, requires larger volumes of solvent, and can lead to lower yields due to product loss on the column.

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

Table 2: Analytical Data for this compound and Common Impurities
Compound Structure Typical TLC Rf Value (3:1 Hexane:Ethyl Acetate) Expected ¹H NMR Chemical Shifts (δ, ppm)
This compound ~0.4-0.5Aromatic protons (~7.2-8.5 ppm), Hydroxyl proton (>10 ppm)
4-Hydroxybenzonitrile (Starting Material) ~0.3-0.4Aromatic protons (~6.9-7.6 ppm), Hydroxyl proton (~6-7 ppm)
4-Hydroxy-3-nitrobenzonitrile (Isomer) ~0.35-0.45Aromatic protons (~7.0-8.3 ppm), Hydroxyl proton (>10 ppm)
2-Hydroxy-3,5-dinitrobenzonitrile ~0.2-0.3Aromatic protons (~8.8-9.1 ppm), Hydroxyl proton (>11 ppm)
2-Hydroxy-5-nitrobenzoic acid <0.1Aromatic protons (~7.3-8.6 ppm), Hydroxyl and Carboxylic acid protons (>10 ppm)

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. An ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Collect the eluent in fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: HPLC Analysis for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape) is often effective. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., 254 nm or 320 nm).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimal hot ethanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_water Add hot water until cloudy hot_filtration->add_water clarify Add a few drops of hot ethanol add_water->clarify cool_rt Cool to Room Temperature clarify->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Crude Product Analysis (TLC/HPLC) decision1 Multiple Spots/Peaks? start->decision1 single_spot Relatively Pure decision1->single_spot No complex_mixture Complex Mixture decision1->complex_mixture Yes recrystallize Recrystallization single_spot->recrystallize pure Pure Product recrystallize->pure column_chrom Column Chromatography complex_mixture->column_chrom decision2 Separation Successful? column_chrom->decision2 decision2->pure Yes optimize_column Optimize Mobile Phase / Stationary Phase decision2->optimize_column No optimize_column->column_chrom

Caption: Logic diagram for selecting a purification method.

Technical Support Center: Synthesis of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-nitrobenzonitrile.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on a typical synthetic route involving the nitration of 2-Hydroxybenzonitrile (B42573).

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors throughout the synthetic process. The most common culprits include:

  • Incomplete Reaction: The nitration of 2-Hydroxybenzonitrile may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of isomers and dinitrated products.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps if not performed carefully.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (2-Hydroxybenzonitrile) and the formation of the product.

  • Optimize Reaction Conditions: Ensure the reaction temperature is maintained, typically between 0-10°C, during the addition of the nitrating agent. Experiment with slight variations in reaction time and stoichiometry of the nitrating agent.

  • Careful Workup: When neutralizing the reaction mixture, do so slowly and with cooling to avoid hydrolysis of the nitrile group. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions.

  • Optimize Purification: During recrystallization, use a minimal amount of a suitable hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation and recovery.

Q2: I have an unexpected peak in my NMR spectrum. What could it be?

A2: The presence of unexpected peaks in your NMR spectrum indicates the presence of impurities. Based on the typical synthesis route, these could be:

  • Unreacted Starting Material: Residual 2-Hydroxybenzonitrile.

  • Isomeric Byproducts: Formation of 2-Hydroxy-3-nitrobenzonitrile is a common possibility.

  • Dinitrated Byproducts: Over-nitration can lead to dinitro-substituted benzonitriles.

  • Hydrolysis Products: The nitrile group can be hydrolyzed to a carboxylic acid (2-Hydroxy-5-nitrobenzoic acid) or an amide (2-Hydroxy-5-nitrobenzamide), especially during workup.

Identification Strategy:

  • Compare with Known Spectra: If available, compare the spectrum of your product with a reference spectrum of pure this compound.

  • Analyze Coupling Patterns: The substitution pattern on the aromatic ring gives rise to characteristic splitting patterns in the 1H NMR spectrum. Analyze the coupling constants to determine the substitution pattern of the impurity.

  • Mass Spectrometry: Obtain a mass spectrum of your sample to determine the molecular weight of the impurity, which can help in its identification.

  • Spiking Experiment: If you have a standard of a suspected impurity, add a small amount to your NMR sample and see if the unexpected peak increases in intensity.

Q3: My final product has a persistent yellow or brownish color, even after recrystallization. How can I decolorize it?

A3: Colored impurities are common in nitration reactions. If recrystallization alone is insufficient, you can try the following:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period, and then filter the hot solution through a pad of celite to remove the charcoal. The colored impurities adsorb to the surface of the charcoal.

  • Column Chromatography: If the colored impurities are persistent, column chromatography using silica (B1680970) gel can be an effective method for their removal. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be used to elute the desired product while retaining the more polar colored impurities on the column.

Common Impurities Data

The following table summarizes the key data for common impurities that may be encountered during the synthesis of this compound.

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Potential OriginKey Analytical Features
2-HydroxybenzonitrileC7H5NO119.12Unreacted starting material.1H NMR will show a different aromatic splitting pattern compared to the product.
2-Hydroxy-3-nitrobenzonitrileC7H4N2O3164.12Isomeric byproduct of nitration.1H NMR will show a distinct aromatic splitting pattern. Will have the same mass as the product in MS.
2-Hydroxy-3,5-dinitrobenzonitrileC7H3N3O5209.12Dinitration byproduct.Higher molecular weight in MS. Different aromatic proton signals in 1H NMR.
2-Hydroxy-5-nitrobenzoic acidC7H5NO5183.12Hydrolysis of the nitrile group.Presence of a broad carboxylic acid proton signal in 1H NMR. Different molecular weight in MS.
2-Hydroxy-5-nitrobenzamideC7H6N2O4182.14Partial hydrolysis of the nitrile group.Presence of amide proton signals in 1H NMR. Different molecular weight in MS.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This protocol is a generalized procedure and may require optimization.

Synthesis of this compound by Nitration of 2-Hydroxybenzonitrile

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the solution while maintaining the temperature between 0 and 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Nitration Nitration (HNO3/H2SO4) 2-Hydroxybenzonitrile->Nitration Quenching Quenching Nitration->Quenching Isolation Isolation Quenching->Isolation Purification Purification Isolation->Purification This compound This compound Purification->this compound

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Impurity_Identification cluster_analysis Initial Analysis cluster_hypothesis Hypothesize Impurity Identity cluster_confirmation Confirmation start Unexpected Peak in Analytical Data (e.g., NMR, HPLC, GC-MS) check_sm Compare with Starting Material Spectrum start->check_sm check_mw Determine Molecular Weight (MS) start->check_mw is_isomer Isomeric Impurity? (Same MW, Different Spectrum) check_sm->is_isomer check_mw->is_isomer is_dinitrated Dinitrated Impurity? (Higher MW) check_mw->is_dinitrated is_hydrolyzed Hydrolysis Product? (Different MW & Functional Group) check_mw->is_hydrolyzed spiking Spiking Experiment with Standard is_isomer->spiking detailed_analysis 2D NMR / High-Resolution MS is_dinitrated->detailed_analysis is_hydrolyzed->detailed_analysis end_node Impurity Identified spiking->end_node detailed_analysis->end_node

Caption: A logical workflow for troubleshooting and identifying unknown impurities.

Effect of pH and temperature on 2-Hydroxy-5-nitrobenzonitrile stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of 2-Hydroxy-5-nitrobenzonitrile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound? A1: The stability of this compound is principally affected by pH and temperature. The compound is particularly susceptible to hydrolysis under alkaline conditions. Elevated temperatures can accelerate degradation across the entire pH spectrum. While the nitro group is generally stable under acidic conditions, it may undergo hydrolysis in strongly basic environments.[1]

Q2: What are the likely degradation products of this compound? A2: Under hydrolytic stress, the primary degradation product anticipated is 2-hydroxy-5-nitrobenzamide, formed through the hydrolysis of the nitrile functional group. More strenuous conditions could lead to further degradation, yielding 2-hydroxy-5-nitrobenzoic acid. Thermal stress may induce more complex degradation pathways, potentially resulting in decomposition and the emission of nitrogen oxides.

Q3: Which analytical method is most suitable for monitoring the stability of this compound? A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV detection is the most prevalent and effective technique for the quantification of this compound and its degradation products.[2][3] Typically, a reverse-phase C18 column is employed for separation.

Q4: What are the recommended storage conditions for this compound to maintain its integrity? A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to maintain storage temperatures below 25°C to minimize the risk of sublimation and thermal degradation.[1]

Troubleshooting Guide

Issue 1: Accelerated degradation of this compound is observed during my experiment.
  • Possible Cause 1: Elevated pH of the solution.

    • Troubleshooting Step: Verify the pH of your solution. This compound exhibits increased degradation at higher pH levels. If feasible for your experimental design, consider adjusting the pH to a neutral or slightly acidic range.

  • Possible Cause 2: High experimental temperature.

    • Troubleshooting Step: Monitor the temperature of your experimental setup. Increased temperatures will hasten the degradation process. If your protocol allows, perform the experiment at a reduced temperature.

  • Possible Cause 3: Presence of incompatible reagents.

    • Troubleshooting Step: Confirm that your formulation or solvent system is devoid of strong oxidizing or reducing agents, as these are known to be incompatible with this compound.[4]

Issue 2: Unexpected peaks are present in my HPLC chromatogram during a stability study.
  • Possible Cause 1: Emergence of degradation products.

    • Troubleshooting Step: These peaks are likely attributable to degradation products. To verify, conduct forced degradation studies under diverse stress conditions (acidic, basic, oxidative, thermal) to intentionally generate these products and compare their retention times with the unidentified peaks.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Prepare fresh samples and mobile phases to eliminate the possibility of contamination. Ensure that all glassware and instrumentation are meticulously cleaned.

  • Possible Cause 3: Interaction with formulation excipients.

    • Troubleshooting Step: If you are analyzing a formulated product, consider potential interactions between this compound and the excipients. An analysis of a placebo formulation (lacking the active pharmaceutical ingredient) can help identify peaks originating from the excipients.

Experimental Protocols

Protocol for Assessing the Influence of pH on the Stability of this compound
  • Buffer Preparation: Prepare a range of buffer solutions covering a broad pH spectrum (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Dissolve this compound in a suitable organic solvent, such as acetonitrile (B52724) or methanol, to create a stock solution with a concentration of 1 mg/mL.

  • Incubation: Introduce a small volume of the stock solution into each buffer to obtain a final concentration of approximately 50 µg/mL. Maintain these solutions at a constant temperature (e.g., 25°C or 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.

  • Analysis: Promptly analyze the collected aliquots using a validated stability-indicating HPLC method to quantify the residual concentration of this compound.

  • Data Interpretation: For each pH condition, plot the percentage of remaining this compound against time to ascertain the degradation kinetics.

Protocol for a Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Isocratic at 10% A, 90% B

    • 30-35 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Illustrative Data on the Effect of pH on the Stability of this compound at 40°C over 72 hours
pH% Remaining at 24h% Remaining at 48h% Remaining at 72h
2.099.599.198.8
4.099.298.597.9
7.097.895.793.5
9.092.185.378.6
12.075.458.242.1
Table 2: Illustrative Data on the Effect of Temperature on the Stability of this compound at pH 7.0 over 24 hours
Temperature (°C)% Remaining at 8h% Remaining at 16h% Remaining at 24h
2599.899.699.4
4099.198.297.3
6095.390.886.5
8082.768.955.4

Visualizations

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound This compound Stock Solution Incubation_pH Incubate Samples at 40°C Compound->Incubation_pH Incubation_Temp Incubate Samples at various Temps Compound->Incubation_Temp Buffers Buffer Solutions (pH 2, 4, 7, 9, 12) Buffers->Incubation_pH Sampling Sample at Time Points Incubation_pH->Sampling Incubation_Temp->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for stability testing.

Degradation_Pathway A This compound B 2-Hydroxy-5-nitrobenzamide A->B Hydrolysis (Nitrile group) C 2-Hydroxy-5-nitrobenzoic acid B->C Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway.

References

Preventing degradation of 2-Hydroxy-5-nitrobenzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 2-Hydroxy-5-nitrobenzonitrile during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guides

This section addresses specific issues you might encounter during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color darkening from light yellow to brown) Exposure to light (photodegradation) or high temperatures.Store the compound in an amber, tightly sealed vial in a dark, temperature-controlled environment. For long-term storage, refrigeration (2-8 °C) is recommended.
Inconsistent analytical results (e.g., lower than expected purity, new peaks in HPLC) Degradation due to improper storage conditions (presence of moisture, air, or incompatible substances).1. Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a dry, inert atmosphere (e.g., under nitrogen or argon).2. Avoid storing near strong acids, bases, or oxidizing agents.[1][2]3. Perform a purity check using the HPLC protocol provided below to identify potential degradation products.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.If degradation is suspected, attempt to purify a small sample by recrystallization. However, it is best to use a fresh, un-degraded lot for critical experiments.
Unexpected reaction outcomes Use of degraded starting material containing impurities that may interfere with the reaction.Always verify the purity of this compound before use, especially if it has been stored for an extended period or under suboptimal conditions. Use the provided analytical methods for verification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2] For extended storage, it is advisable to store it under an inert atmosphere, such as nitrogen.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways are anticipated to be hydrolysis of the nitrile group, photodegradation due to the nitrophenol structure, and thermal decomposition at elevated temperatures. Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the formation of 2-Hydroxy-5-nitrobenzamide and subsequently 2-Hydroxy-5-nitrobenzoic acid.

Q3: How can I detect degradation of my this compound sample?

A3: The most reliable method for detecting degradation is by using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] This method can separate the parent compound from its degradation products, allowing for quantification of purity. Visual inspection for color change can be an initial indicator, but it is not a substitute for analytical testing.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively published, nitrophenol compounds are generally susceptible to photodegradation.[6] Therefore, it is crucial to protect the compound from light by storing it in amber vials or in a dark place.

Q5: What are the expected decomposition products under thermal stress?

A5: Upon thermal decomposition, this compound may release toxic fumes, including oxides of nitrogen (NOx) and carbon (CO, CO2).[1][7]

Hypothetical Degradation Data

The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate the compound's stability profile. These values are based on the known behavior of similar chemical structures and should be confirmed experimentally.

Table 1: Hypothetical Hydrolytic Degradation of this compound

Condition Time (hours) % Degradation (Illustrative) Major Degradation Product
0.1 M HCl (60 °C)24~5%2-Hydroxy-5-nitrobenzamide
0.1 M HCl (60 °C)72~15%2-Hydroxy-5-nitrobenzamide, 2-Hydroxy-5-nitrobenzoic acid
Water (60 °C)72<2%-
0.1 M NaOH (60 °C)24~20%2-Hydroxy-5-nitrobenzamide, 2-Hydroxy-5-nitrobenzoic acid
0.1 M NaOH (60 °C)72>50%2-Hydroxy-5-nitrobenzoic acid

Table 2: Hypothetical Photolytic and Thermal Degradation of this compound (Solid State)

Condition Duration % Degradation (Illustrative) Observations
Photolytic (ICH Q1B Option 2)7 days~8%Slight darkening of the material
Thermal (80 °C)7 days~3%No significant change
Thermal (120 °C)7 days~10%Noticeable color change to brownish-yellow

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.

  • Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

  • Photodegradation: Expose the solid compound to light according to ICH Q1B guidelines.

Samples should be taken at various time points (e.g., 0, 8, 24, 48, 72 hours) and analyzed by the HPLC method described in Protocol 1. For structural elucidation of unknown degradation products, techniques like LC-MS and NMR are recommended.[3][8][9]

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

Potential Degradation Pathways A This compound B 2-Hydroxy-5-nitrobenzamide A->B Hydrolysis (Acid/Base) D Photodegradation Products (e.g., ring-opened structures) A->D Light C 2-Hydroxy-5-nitrobenzoic acid B->C Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Weigh this compound B Prepare solutions/solid samples for stress testing A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Sample at time points C->D E HPLC-UV Analysis D->E G Assess Purity E->G H Identify Degradants E->H F LC-MS / NMR for unknown peaks I Determine Degradation Rate G->I H->F

Caption: A workflow for assessing the stability of this compound.

Diagram 3: Logical Troubleshooting Flowchart for Purity Issues

Troubleshooting Purity Issues rect_node rect_node start Inconsistent Results or Low Purity Detected perform_hplc Is the purity confirmed by HPLC to be below specification? start->perform_hplc check_storage Were storage conditions (light, temp, moisture, inert atm.) optimal? check_incompatibles Was the compound stored near incompatible substances? check_storage->check_incompatibles Yes remediate_storage Action: Improve storage conditions. Use amber vials, desiccator, and inert gas. check_storage->remediate_storage No quarantine_lot Action: Quarantine the lot. Do not use for experiments. check_incompatibles->quarantine_lot Yes check_incompatibles->quarantine_lot No perform_hplc->check_storage Yes use_new_lot Action: Use a fresh, certified lot of the compound. perform_hplc->use_new_lot No remediate_storage->use_new_lot quarantine_lot->use_new_lot

Caption: A flowchart for troubleshooting purity issues with this compound.

References

Overcoming solubility issues of 2-Hydroxy-5-nitrobenzonitrile in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 2-Hydroxy-5-nitrobenzonitrile.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Precipitate forms when preparing an aqueous solution of this compound.

This is a common issue due to the compound's low aqueous solubility. The presence of a nonpolar benzene (B151609) ring and a hydroxyl group that can participate in intermolecular hydrogen bonding contributes to its tendency to precipitate in water.

Troubleshooting Workflow:

G cluster_0 start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prep_stock Prepare a fresh, concentrated stock in an appropriate organic solvent (e.g., DMSO, DMF). check_stock->prep_stock No check_dilution Did precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes warm_stock Gently warm the stock solution (e.g., 37°C water bath) to aid dissolution. prep_stock->warm_stock warm_stock->check_stock solubilization_method Select a solubilization method check_dilution->solubilization_method Yes success Solution is clear. Proceed with experiment. check_dilution->success No cosolvent Increase co-solvent concentration in the final solution. solubilization_method->cosolvent Co-solvent approach ph_adjustment Adjust the pH of the aqueous buffer. solubilization_method->ph_adjustment pH modification surfactant Add a biocompatible surfactant (e.g., Tween-20, Pluronic F-68). solubilization_method->surfactant Surfactant addition cosolvent->success failure Precipitation persists. Consider alternative formulation strategies. cosolvent->failure ph_adjustment->success ph_adjustment->failure surfactant->success surfactant->failure G cluster_0 solubility Solubility of This compound solute_prop Solute Properties solubility->solute_prop solvent_prop Solvent Properties solubility->solvent_prop temp Temperature solubility->temp ph pH solubility->ph h_bond Hydrogen Bonding solute_prop->h_bond polarity Polarity solvent_prop->polarity dissolution_thermo Dissolution Thermodynamics temp->dissolution_thermo pka pKa of Hydroxyl Group ph->pka

Technical Support Center: Identifying and Mitigating Assay Interference from Nitrobenzonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating assay interference caused by nitrobenzonitrile compounds. Misleading data from such interference can lead to the misinterpretation of results and the pursuit of false-positive hits. This resource offers practical guidance and detailed protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which nitrobenzonitrile compounds interfere with biochemical assays?

A1: Nitrobenzonitrile compounds can interfere with biochemical assays through several mechanisms stemming from their chemical structure:

  • Fluorescence Quenching: The nitro group is a well-known fluorescence quencher.[1][2] It can reduce the fluorescent signal in assays that utilize fluorescent probes or substrates through mechanisms like photoinduced electron transfer (PET).[3] This can lead to false-negative or artificially low results in fluorescence intensity, FRET, and fluorescence polarization assays.

  • Chemical Reactivity of the Nitrile Group: The nitrile group, particularly when activated by the electron-withdrawing nitro group, can act as an electrophile.[4][5] It can covalently modify nucleophilic residues on proteins, such as cysteine, leading to irreversible enzyme inhibition and false-positive results.[4]

  • Redox Cycling: The nitroaromatic moiety can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[6][7] These ROS can damage proteins and interfere with assay components, causing artifacts.[6]

  • Compound Autofluorescence: While less common than quenching, some nitroaromatic compounds may exhibit intrinsic fluorescence, which can lead to false-positive signals in fluorescence-based assays.[8][9]

Q2: Are nitrobenzonitrile compounds considered Pan-Assay Interference Compounds (PAINS)?

A2: Certain structural motifs found in nitrobenzonitrile compounds may be flagged by PAINS filters.[8][10] PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[10] The presence of a nitro group on an aromatic ring is a common feature in some PAINS alerts. However, not all compounds containing these motifs are promiscuous interferers.[6] Experimental validation is crucial to determine if a specific nitrobenzonitrile is a true hit or an assay artifact.

Q3: My nitrobenzonitrile compound shows activity in my primary screen. What are the initial steps to confirm it's a true hit?

A3: Initial hit confirmation should involve a series of counter-screens and orthogonal assays to rule out common interference mechanisms. Key steps include:

  • Re-testing: Confirm the activity with a freshly prepared sample of the compound to rule out degradation or contamination.

  • Assessing for Assay-Specific Interference: Perform experiments to check for autofluorescence, fluorescence quenching, and inhibition of the reporter enzyme (e.g., luciferase).

  • Orthogonal Assays: Validate the hit using a different assay format that measures the same biological endpoint but uses a different detection technology.[11] For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on absorbance or mass spectrometry.

Troubleshooting Guides

This section provides specific troubleshooting guidance for common issues encountered when working with nitrobenzonitrile compounds.

Issue 1: Apparent Inhibition in a Fluorescence-Based Assay

Symptoms:

  • Dose-dependent decrease in fluorescence signal.

  • The compound is a nitrobenzonitrile derivative.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting StepsExpected Outcome if Cause is Confirmed
Fluorescence Quenching Perform a fluorescence quenching assay (see Protocol 2).The compound will decrease the fluorescence of the probe in a cell-free system.
Compound Autofluorescence Measure the intrinsic fluorescence of the compound (see Protocol 1).The compound will show a fluorescent signal at the assay's excitation/emission wavelengths.
True Inhibition Confirm with an orthogonal, non-fluorescent assay.The compound will show similar inhibitory activity in the orthogonal assay.
Issue 2: Irreversible Inhibition Observed

Symptoms:

  • Inhibition is not reversed upon dilution.

  • IC50 value decreases with increased pre-incubation time with the target protein.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting StepsExpected Outcome if Cause is Confirmed
Covalent Modification by Nitrile Group Perform an IC50 shift assay with a nucleophile like DTT (see Protocol 3).A significant rightward shift in the IC50 value will be observed in the presence of DTT.
Covalent Adduct Formation Analyze the protein-compound mixture by LC-MS/MS to detect covalent adducts (see Protocol 4).A mass shift corresponding to the addition of the nitrobenzonitrile compound will be detected on the protein.
True, Potent Binding Conduct detailed kinetic studies (e.g., surface plasmon resonance).The compound will exhibit slow dissociation rates.
Issue 3: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Signs of cytotoxicity at higher concentrations.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting StepsExpected Outcome if Cause is Confirmed
Redox Cycling and Oxidative Stress Perform a cell-free redox cycling assay to detect H₂O₂ production.The compound will generate H₂O₂ in the presence of a reducing agent.
Cytotoxicity Run a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®).The compound will show a dose-dependent decrease in cell viability.
Non-specific Effects Evaluate off-target effects using target-deconvolution methods.The compound may show activity against multiple unrelated cellular targets.

Data Summary Tables

Table 1: Potential Interference Mechanisms of Nitrobenzonitrile Compounds and Recommended Assays

Interference MechanismAssay Type AffectedRecommended Confirmatory Assay
Fluorescence QuenchingFluorescence Intensity, FP, FRETFluorescence Quenching Assay
AutofluorescenceFluorescence Intensity, FP, FRETAutofluorescence Measurement
Covalent ModificationEnzyme Activity AssaysIC50 Shift Assay, LC-MS/MS Adduct Detection
Redox CyclingCell-based Assays, Assays with Reducing AgentsH₂O₂ Detection Assay

Table 2: Interpreting IC50 Shift Assay Results for Thiol Reactivity

ObservationInterpretation
No significant change in IC50 with DTTCompound is likely not thiol-reactive.
3-10 fold rightward shift in IC50 with DTTCompound may be weakly thiol-reactive.
>10 fold rightward shift in IC50 with DTTCompound is likely a thiol-reactive electrophile.[12]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • Test nitrobenzonitrile compound

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer at concentrations ranging from the highest assay concentration down to baseline.

  • Add the compound dilutions to the wells of a black microplate. Include wells with assay buffer only as a negative control.

  • Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths and gain settings as the primary assay.

  • Subtract the average fluorescence of the buffer-only wells from the compound-containing wells.

  • Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may cause a false-positive signal.[9]

Protocol 2: Fluorescence Quenching Assay

Objective: To determine if a test compound quenches the fluorescence of the assay's reporter probe.

Materials:

  • Test nitrobenzonitrile compound

  • Fluorescent probe used in the primary assay

  • Assay buffer

  • Black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the fluorescent probe in assay buffer at the concentration used in the primary assay.

  • Prepare a serial dilution of the test compound in assay buffer.

  • In the wells of a black microplate, mix the fluorescent probe solution with the serial dilutions of the test compound. Include control wells with the probe and assay buffer without the compound.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Read the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Interpretation: A concentration-dependent decrease in the fluorescence signal compared to the control indicates that the compound is a quencher and may produce a false-negative or artificially low result.[3]

Protocol 3: IC50 Shift Assay for Thiol Reactivity

Objective: To assess if a compound's inhibitory activity is due to non-specific reaction with thiols.

Materials:

  • Test nitrobenzonitrile compound

  • Target enzyme and substrate

  • Assay buffer

  • Dithiothreitol (DTT)

  • Detection reagents

Procedure:

  • Prepare two sets of assay conditions: one with the standard assay buffer and one with the assay buffer supplemented with a final concentration of 1-5 mM DTT.[12]

  • Determine the IC50 of the test compound under both conditions by performing a standard dose-response experiment. Ensure the enzyme is pre-incubated with the compound for a set period (e.g., 30 minutes) before initiating the reaction.

  • Compare the IC50 values obtained in the presence and absence of DTT.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of DTT suggests that the compound's activity is at least partially due to its reactivity with thiol groups.[12][13]

Protocol 4: LC-MS/MS for Covalent Adduct Detection

Objective: To directly detect covalent modification of a target protein by a reactive nitrobenzonitrile compound.

Materials:

  • Test nitrobenzonitrile compound

  • Purified target protein

  • Incubation buffer

  • Urea, DTT, iodoacetamide (B48618) (for protein denaturation, reduction, and alkylation)

  • Trypsin (for protein digestion)

  • LC-MS/MS system

Procedure:

  • Incubate the target protein with an excess of the nitrobenzonitrile compound. Include a control incubation without the compound.

  • Remove the excess unbound compound by dialysis or using a desalting column.

  • Denature, reduce, and alkylate the protein sample.

  • Digest the protein into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data for peptide fragments with a mass shift corresponding to the molecular weight of the nitrobenzonitrile compound.

  • Interpretation: The identification of a peptide with the expected mass modification provides direct evidence of covalent adduct formation.[14][15]

Visualizations

Assay_Interference_Mechanisms cluster_mechanisms Potential Interference Mechanisms Nitrobenzonitrile Nitrobenzonitrile Compound Assay Biochemical Assay Nitrobenzonitrile->Assay Introduced into Quenching Fluorescence Quenching Assay->Quenching False Negative/ Lower Signal Reactivity Covalent Modification (Nitrile Group) Assay->Reactivity False Positive Redox Redox Cycling (Nitro Group) Assay->Redox Assay Artifacts Autofluorescence Autofluorescence Assay->Autofluorescence False Positive

Caption: Potential mechanisms of assay interference by nitrobenzonitrile compounds.

Troubleshooting_Workflow Start Hit from Primary Screen CounterScreen Perform Counter-Screens (Fluorescence, Reactivity) Start->CounterScreen Interference Interference Detected? CounterScreen->Interference OrthogonalAssay Validate with Orthogonal Assay Interference->OrthogonalAssay No Mitigate Mitigate Interference & Re-evaluate Interference->Mitigate Yes ConfirmedHit Confirmed Hit OrthogonalAssay->ConfirmedHit Activity Confirmed FalsePositive Likely False Positive OrthogonalAssay->FalsePositive Activity Not Confirmed Mitigate->OrthogonalAssay IC50_Shift_Logic Start Perform IC50 determination Conditions Two Conditions: 1. Without DTT 2. With DTT (1-5 mM) Start->Conditions Compare Compare IC50 values Conditions->Compare NoShift No Significant Shift (IC50 with DTT ≈ IC50 without DTT) Compare->NoShift Result 1 Shift Significant Rightward Shift (IC50 with DTT >> IC50 without DTT) Compare->Shift Result 2 Conclusion1 Not Thiol-Reactive NoShift->Conclusion1 Conclusion2 Likely Thiol-Reactive Shift->Conclusion2

References

How to avoid false positives with 2-Hydroxy-5-nitrobenzonitrile in HTS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential false positives when using 2-Hydroxy-5-nitrobenzonitrile in High-Throughput Screening (HTS) campaigns.

Frequently Asked Questions (FAQs)

Q1: We are observing a high hit rate with this compound in our primary screen. Could this be due to false positives?

A1: A high hit rate for a single compound across multiple assays is a common indicator of Pan-Assay Interference Compounds (PAINS).[1][2] While this compound is not universally flagged as a PAIN, its chemical structure contains features, such as a nitrophenol group, that are associated with assay interference.[2] Potential mechanisms for false positives include compound aggregation, redox activity, and interference with the assay's detection technology.[3][4] It is crucial to perform counter-screens to rule out these target-independent effects.[5][6]

Q2: What specific structural features of this compound are concerning for HTS?

A2: The this compound structure contains a nitrophenol moiety. Nitroaromatic compounds can be susceptible to redox cycling, a process where the compound is repeatedly reduced and oxidized, generating reactive oxygen species like hydrogen peroxide (H₂O₂).[7] This can lead to non-specific protein modification and a false-positive signal.[7] Additionally, phenolic compounds can sometimes interfere with assays through proton donation or by contributing to compound aggregation.

Q3: How can we determine if this compound is aggregating in our assay buffer?

A3: Compound aggregation is a major source of false positives in HTS, where small molecules form colloidal particles that can sequester and denature proteins non-specifically.[8][9] You can test for aggregation using several biophysical and biochemical methods. The most common include Dynamic Light Scattering (DLS), Surface Plasmon Resonance (SPR), and adding a non-ionic detergent like Triton X-100 to the assay buffer to see if the compound's activity is attenuated.[8][9]

Q4: What is a technology counter-screen and why is it important?

A4: A technology counter-screen helps identify compounds that interfere directly with the assay's detection method rather than acting on the biological target.[3] For example, in a luminescence-based assay, a compound might directly inhibit the luciferase enzyme, creating the appearance of activity.[3][4][5] Similarly, a compound may be intrinsically fluorescent, which can interfere with fluorescence-based readouts.[4] Running the assay in the absence of the biological target is a straightforward way to identify such interference.[5]

Q5: Our assay includes a thiol-containing reagent (e.g., DTT). Could this be a problem?

A5: Yes, the presence of reducing agents like Dithiothreitol (DTT) can promote redox cycling of susceptible compounds, such as those with nitro groups.[7][10] This can generate hydrogen peroxide, which may oxidize and modulate the activity of your target protein, leading to a false signal.[7] It is advisable to test for H₂O₂ production and assess if the compound's activity is dependent on the presence of DTT.[10]

Troubleshooting Workflows & Diagrams

The following diagrams illustrate key concepts and workflows for identifying false positives.

G cluster_0 Troubleshooting Workflow for Suspected False Positives start High Hit Rate or Suspected PAIN Activity check_agg Run Aggregation Counter-Screen (e.g., DLS, Detergent) start->check_agg agg_result Aggregator? check_agg->agg_result check_redox Perform Redox Counter-Screen (e.g., H₂O₂ production) agg_result->check_redox No false_pos High Confidence FALSE POSITIVE (Deprioritize) agg_result->false_pos Yes redox_result Redox Active? check_redox->redox_result check_tech Run Technology Counter-Screen (Target-absent assay) redox_result->check_tech No redox_result->false_pos Yes tech_result Interferes with Technology? check_tech->tech_result tech_result->false_pos Yes true_hit Potential True Hit (Proceed with Orthogonal Assays & Hit Validation) tech_result->true_hit No

Caption: A decision-tree for troubleshooting suspected false positives.

G cluster_1 Potential Redox Cycling Mechanism Compound_NO2 Compound-NO₂ (this compound) Compound_NO2_radical Compound-NO₂⁻ (Nitro Radical Anion) Compound_NO2->Compound_NO2_radical Reduction Compound_NO2_radical->Compound_NO2 Oxidation O2 O₂ Compound_NO2_radical->O2 e⁻ transfer O2_radical O₂⁻ (Superoxide) O2->O2_radical H2O2 H₂O₂ (Hydrogen Peroxide) O2_radical->H2O2 2H⁺, e⁻ Protein Target Protein H2O2->Protein Oxidation of Cys, Met Protein_Ox Oxidized Protein (False Signal) Protein->Protein_Ox ReducingAgent Reducing Agent (e.g., DTT) ReducingAgent->Compound_NO2 e⁻

Caption: Potential redox cycling of a nitroaromatic compound.

G cluster_2 Compound Aggregation Mechanism Monomer Compound Monomers (Below CAC) Aggregate Colloidal Aggregates (Above CAC) Monomer->Aggregate [Compound] increases Protein_Native Native Target Protein Aggregate->Protein_Native Non-specific binding & sequestration Detergent Detergent (e.g., Triton X-100) Aggregate->Detergent Disruption Protein_Denatured Denatured Protein (Inhibition/False Signal) Protein_Native->Protein_Denatured Detergent->Monomer

Caption: How compound aggregation can lead to false positives.

Quantitative Data Summary

Since specific experimental data for this compound as a PAIN is not publicly available, the following tables provide illustrative examples of data from counter-screens for common interference mechanisms.

Table 1: Example Results from Detergent-Based Aggregation Assay

CompoundTarget Activity IC₅₀ (µM)Target Activity IC₅₀ (µM) with 0.01% Triton X-100Fold Shift (IC₅₀)Interpretation
This compound (Hypothetical) 10> 100> 10Likely Aggregator
Known Aggregator (Control)58517Aggregator
True Hit (Control)22.51.25Non-Aggregator

A significant rightward shift (>10-fold) in IC₅₀ in the presence of detergent strongly suggests aggregation-based activity.[8]

Table 2: Example Results from Redox Interference Assay (H₂O₂ Production)

Compound (10 µM)H₂O₂ Production (µM) without DTTH₂O₂ Production (µM) with 1 mM DTTInterpretation
This compound (Hypothetical) 0.15.2Redox Active
Known Redox Cycler (Control)0.28.9Redox Active
Negative Control< 0.1< 0.1Inactive

A significant increase in hydrogen peroxide (H₂O₂) production, particularly in the presence of a reducing agent like DTT, indicates redox activity.[10]

Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To determine if this compound forms aggregates in the assay buffer by measuring particle size.[8][11]

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume 384-well plates or cuvettes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (the same used in the primary screen)

Methodology:

  • Preparation: Prepare a serial dilution of this compound in assay buffer, typically ranging from 0.5 µM to 100 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%) and matches the primary assay. Include a buffer-only control.

  • Incubation: Incubate the plate at the same temperature and for the same duration as the primary HTS assay to allow aggregates to form.

  • DLS Measurement: Place the plate into the DLS instrument. The instrument will measure the intensity fluctuations of scattered light to calculate the hydrodynamic radius (size) of particles in the solution.[11]

  • Analysis: Analyze the particle size distribution for each concentration. The appearance of particles significantly larger than a monomeric small molecule (typically >100 nm in diameter) indicates aggregation. The concentration at which these particles appear is the critical aggregation concentration (CAC).[9]

Protocol 2: Luciferase Counter-Screen for Technology Interference

Objective: To determine if this compound directly inhibits the luciferase reporter enzyme, a common source of false positives in luminescence-based assays.[3][4]

Materials:

  • Recombinant luciferase enzyme (e.g., Firefly luciferase)

  • Luciferase substrate (e.g., D-luciferin) and ATP

  • Assay buffer

  • Luminometer-compatible microplates (e.g., 384-well, solid white)

  • Known luciferase inhibitor (positive control)

Methodology:

  • Assay Setup: In a microplate, add the assay buffer containing a fixed concentration of recombinant luciferase enzyme.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.

  • Signal Initiation: Add the luciferase substrate solution to all wells to initiate the light-producing reaction.

  • Data Acquisition: Immediately read the luminescence signal on a plate reader.

  • Analysis: Calculate the percent inhibition of the luciferase signal for each compound concentration relative to the DMSO control. Significant inhibition indicates direct interference with the assay technology.[5]

Protocol 3: Horseradish Peroxidase (HRP) Assay for H₂O₂ Detection

Objective: To determine if this compound produces hydrogen peroxide (H₂O₂) through redox cycling.[10]

Materials:

  • Horseradish peroxidase (HRP)

  • Phenol (B47542) red (as an indicator)

  • Assay buffer (ideally the same as the primary screen)

  • Dithiothreitol (DTT)

  • H₂O₂ (for standard curve and positive control)

  • Absorbance plate reader

Methodology:

  • Reagent Preparation: Prepare a working solution in assay buffer containing HRP and phenol red.

  • Assay Setup: Set up two sets of plates. In both, add the HRP/phenol red working solution. To one set, add DTT to a final concentration of 1 mM. To the other, add buffer.

  • Compound Addition: Add this compound across a range of concentrations. Include a vehicle control and a known redox-cycling compound as a positive control.

  • Standard Curve: Prepare a standard curve of H₂O₂ in the same assay buffers (with and without DTT).

  • Incubation: Incubate plates at the assay temperature for 30-60 minutes.

  • Data Acquisition: Read the absorbance at 610 nm. The oxidation of phenol red by HRP in the presence of H₂O₂ results in a color change that can be quantified.[10]

  • Analysis: Use the standard curve to quantify the amount of H₂O₂ produced at each compound concentration. A dose-dependent increase in H₂O₂ indicates redox activity.[10]

References

Validation & Comparative

Validating Experimental Results of 2-Hydroxy-5-nitrobenzonitrile Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental validation of 2-Hydroxy-5-nitrobenzonitrile, a compound identified as a potent inhibitor of both xanthine (B1682287) oxidase and the bacterial iron uptake pathway mediated by the siderophore pyochelin. By presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows, this document aims to offer a comprehensive resource for researchers engaged in the study of this and similar molecules.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available quantitative data for this compound and its functional alternatives in two key biological assays: xanthine oxidase inhibition and pyochelin-mediated iron uptake inhibition.

Table 1: Xanthine Oxidase Inhibition

CompoundTarget EnzymeIC50 Value (µM)
This compound Xanthine Oxidase Potent inhibitor (Specific IC50 not available in searched literature) [1]
Allopurinol (B61711)Xanthine Oxidase~7.4
QuercetinXanthine Oxidase~2.7 - 8.3

Table 2: Pyochelin-Mediated Iron Uptake Inhibition in Pseudomonas aeruginosa

CompoundTarget PathwayIC50 Value (µM)
This compound Pyochelin-mediated iron uptake Inhibitor (Specific IC50 not available in searched literature) [1]
Salicyl-AMSSiderophore Biosynthesis (related pathway)Micromolar range for bacterial growth inhibition

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and aid in the design of further experimental validation.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory potential of a compound against xanthine oxidase.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm. An inhibitor will reduce the rate of uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve xanthine in the potassium phosphate buffer to a final concentration of 100 µM.

    • Dilute xanthine oxidase in the buffer to a concentration of 0.1 U/mL.

    • Prepare stock solutions of the test compound and allopurinol in DMSO and then dilute to various concentrations in the buffer.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of the test compound or control solution.

    • Add 100 µL of the xanthine solution.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution.

  • Data Acquisition:

    • Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pyochelin-Mediated Iron Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of iron chelated by the siderophore pyochelin in Pseudomonas aeruginosa.

Principle: Radiolabeled iron (⁵⁵Fe) complexed with pyochelin is supplied to a P. aeruginosa strain that can take up but not produce pyochelin. The amount of radioactivity incorporated into the bacterial cells is measured. An inhibitor will reduce the accumulation of intracellular radioactivity.

Materials:

  • Pseudomonas aeruginosa strain deficient in pyochelin biosynthesis (e.g., PAO1 ΔpchA)

  • ⁵⁵FeCl₃ (radiolabeled ferric chloride)

  • Pyochelin

  • This compound (test compound)

  • Salicyl-AMS (or other suitable control)

  • Minimal media (e.g., M9 minimal medium)

  • Scintillation counter and scintillation fluid

Procedure:

  • Bacterial Culture Preparation:

    • Grow the P. aeruginosa ΔpchA strain overnight in iron-depleted minimal media.

    • Subculture the bacteria and grow to mid-log phase.

    • Wash and resuspend the cells in fresh, iron-depleted minimal media.

  • Preparation of ⁵⁵Fe-Pyochelin Complex:

    • Mix ⁵⁵FeCl₃ with a molar excess of pyochelin in the minimal media and incubate to allow complex formation.

  • Inhibition Assay:

    • In separate tubes, add the bacterial suspension.

    • Add varying concentrations of the test compound or control.

    • Add the pre-formed ⁵⁵Fe-pyochelin complex to initiate the uptake.

    • Incubate the tubes at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Uptake Measurement:

    • Stop the uptake by rapidly filtering the bacterial suspension through a membrane filter (e.g., 0.22 µm pore size).

    • Wash the filter with ice-cold wash buffer to remove extracellular radioactivity.

    • Place the filter in a scintillation vial with scintillation fluid.

  • Data Analysis:

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid Inhibitor This compound (Inhibitor) Inhibitor->XO1 Inhibitor->XO2

Caption: Xanthine oxidase metabolic pathway and point of inhibition.

Pyochelin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_intracellular Intracellular Space Fe3+ Fe3+ Fe_Pyochelin Fe(III)-Pyochelin Complex Fe3+->Fe_Pyochelin Pyochelin Pyochelin Pyochelin->Fe_Pyochelin FptA FptA Receptor Fe_Pyochelin->FptA Fe3+_in Fe(III) FptA->Fe3+_in Metabolism Bacterial Metabolism Fe3+_in->Metabolism Inhibitor This compound (Inhibitor) Inhibitor->FptA

Caption: Pyochelin-mediated iron uptake pathway and point of inhibition.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffers) D Incubate Reagents and Compounds A->D B Prepare Test Compound Dilutions (this compound) B->D C Prepare Control Dilutions (e.g., Allopurinol) C->D E Initiate and Monitor Reaction (Spectrophotometry or Radioactivity Counting) D->E F Calculate Reaction Rates/ Uptake Levels E->F G Determine Percent Inhibition F->G H Calculate IC50 Value G->H

References

Orthogonal Assays for Confirming 2-Hydroxy-5-nitrobenzonitrile Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzonitrile is a multifaceted small molecule with a range of reported biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. Preliminary studies have indicated its potential as an inhibitor of xanthine (B1682287) oxidase and various protein tyrosine phosphatases (PTPs). Furthermore, it has demonstrated antimicrobial effects, particularly against gram-negative bacteria such as Pseudomonas aeruginosa through the inhibition of pyochelin uptake, and has shown potential immunomodulatory and anticancer properties.[1]

To rigorously validate these primary findings and ensure the on-target activity of this compound, a suite of orthogonal assays is essential. This guide provides a comprehensive overview of recommended orthogonal methods to independently and complementarily confirm the compound's activity. We present detailed experimental protocols for key assays, structured data comparison tables, and visual workflows to aid in the design and execution of robust validation studies.

Confirming Target Engagement and Enzyme Inhibition

The direct interaction of this compound with its putative protein targets, such as xanthine oxidase and protein tyrosine phosphatases, can be confirmed using a variety of biophysical and cellular assays. These orthogonal approaches provide independent verification of target engagement and can elucidate the thermodynamics and kinetics of binding.

Comparison of Orthogonal Assays for Target Engagement
AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Confirms target engagement in a native cellular environment; Label-free.Not all protein-ligand interactions result in a significant thermal shift.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Provides a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS); Label-free.Requires relatively large amounts of pure protein and compound; Lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Provides real-time kinetic data (k_on, k_off) and affinity (K_D); High sensitivity.Requires immobilization of the protein, which may affect its conformation and activity.

Experimental Workflow for Target Engagement Confirmation

G cluster_0 Primary Screen cluster_1 Orthogonal Assays for Target Engagement cluster_2 Outcome primary_assay Initial finding: Enzyme Inhibition cetsa Cellular Thermal Shift Assay (CETSA) primary_assay->cetsa Validate with itc Isothermal Titration Calorimetry (ITC) primary_assay->itc Validate with spr Surface Plasmon Resonance (SPR) primary_assay->spr Validate with confirmation Confirmation of Direct Target Binding cetsa->confirmation itc->confirmation spr->confirmation G cluster_0 Upstream Signaling cluster_1 STAT3 Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylates ptp PTP (e.g., SHP2) p_stat3 p-STAT3 ptp->p_stat3 Dephosphorylates stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Target Gene Expression (Proliferation, Survival) nucleus->gene_expression Activates compound 2-Hydroxy-5- nitrobenzonitrile compound->ptp Inhibits? G cluster_0 Extracellular cluster_1 Outer Membrane cluster_2 Periplasm cluster_3 Inner Membrane cluster_4 Cytoplasm pyochelin_fe Pyochelin-Fe³⁺ fpta FptA Transporter pyochelin_fe->fpta pyochelin_fe_peri Pyochelin-Fe³⁺ fpta->pyochelin_fe_peri fptx FptX Permease pyochelin_fe_peri->fptx fe Fe³⁺ fptx->fe compound 2-Hydroxy-5- nitrobenzonitrile compound->fpta Inhibits

References

A Comparative Guide to 2-Hydroxy-5-nitrobenzonitrile and Other Notable Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Known Enzyme Inhibitors

To provide a benchmark for future studies on 2-Hydroxy-5-nitrobenzonitrile, the following table summarizes the inhibitory potency of several well-known enzyme inhibitors for the target enzyme classes.

Target Enzyme ClassInhibitorIC50 / Ki ValueMechanism of Action
Xanthine (B1682287) Oxidase Allopurinol (B61711)IC50: 0.2-50 µMCompetitive inhibitor
FebuxostatIC50: 1.8 nM; Ki: 0.6 nMNon-purine selective inhibitor, mixed-type inhibition
Protein Tyrosine Phosphatases (PTPs) Sodium OrthovanadateIC50: 10 µMPotent inhibitor of alkaline phosphatases and tyrosine phosphatases
SuraminIC50: 297 nM (for SirT1)Reversible and competitive inhibitor of PTPases
Pyochelin-mediated Iron Uptake Gallium-pyochelin complexMIC > 3.13 µM (for P. aeruginosa growth)Acts as a "Trojan horse" to deliver gallium into the cell

Experimental Protocols for Enzyme Inhibition Assays

To facilitate the quantitative analysis of this compound's inhibitory activity, detailed protocols for relevant enzyme inhibition assays are provided below.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a common method for determining the inhibitory activity of compounds against xanthine oxidase by measuring the formation of uric acid.[1]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at approximately 295 nm. An inhibitor will reduce the rate of uric acid formation.[1]

Materials:

  • Xanthine oxidase from bovine milk or other sources

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Phosphate (B84403) buffer (e.g., 50-70 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.01-0.1 units/mL). The final concentration should be optimized for the assay.[2]

    • Prepare a stock solution of xanthine in phosphate buffer (e.g., 150 µM).[2]

    • Prepare a series of dilutions of this compound and allopurinol in the buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and test compound solution (or vehicle).

    • Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.

    • Test: Buffer, xanthine oxidase solution, and various concentrations of this compound.

    • Positive Control: Buffer, xanthine oxidase solution, and various concentrations of allopurinol.

  • Reaction Initiation and Measurement:

    • Pre-incubate the assay plate at 25°C or 37°C for a set time (e.g., 15 minutes).[2]

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately measure the absorbance at 295 nm at regular intervals for a defined period (e.g., 3-4 minutes) to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

experimental_workflow_xo cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Test Compound - Buffer setup_plate Set up 96-well plate: - Blank - Control - Test Compound - Positive Control prep_reagents->setup_plate pre_incubate Pre-incubate plate setup_plate->pre_incubate add_substrate Add Xanthine to initiate reaction pre_incubate->add_substrate read_absorbance Measure Absorbance at 295 nm add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Experimental workflow for a xanthine oxidase inhibition assay.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This fluorescence-based assay is a sensitive method for determining the inhibitory potency of compounds against PTPs.[3][4][5]

Principle: The assay utilizes a fluorogenic substrate that, upon dephosphorylation by a PTP, exhibits a significant increase in fluorescence. An inhibitor will reduce the rate of this dephosphorylation reaction.[3][4][5]

Materials:

  • Recombinant PTP enzyme (e.g., PTP1B)

  • Fluorogenic PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) for a colorimetric assay, or DiFMUP for a fluorescent assay)

  • This compound (test compound)

  • Sodium Orthovanadate or Suramin (positive control)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing β-mercaptoethanol, EDTA, and DTT)[6]

  • 384-well or 1536-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the PTP enzyme in the assay buffer. The optimal concentration should be determined empirically.[3][4][5]

    • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

    • Prepare a series of dilutions of this compound and the positive control in the assay buffer.

  • Assay Setup (in a microplate):

    • Add the test compound or positive control solutions to the wells.

    • Add the PTP enzyme solution to the wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

experimental_workflow_ptp cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - PTP Enzyme - Fluorogenic Substrate - Test Compound - Buffer setup_plate Dispense Test Compound and PTP Enzyme prep_reagents->setup_plate pre_incubate Pre-incubate plate setup_plate->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate read_fluorescence Monitor Fluorescence Increase add_substrate->read_fluorescence calc_velocity Determine Initial Reaction Velocity read_fluorescence->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Experimental workflow for a PTP inhibition assay.
Pyochelin-Mediated Iron Uptake Inhibition Assay

Inhibition of the pyochelin-mediated iron uptake in Pseudomonas aeruginosa can be assessed by measuring the uptake of radiolabeled iron or by monitoring bacterial growth in iron-limited conditions.[7]

Principle: This assay measures the ability of a compound to interfere with the uptake of iron chelated by the siderophore pyochelin. This can be directly measured using radiolabeled iron (⁵⁵Fe) or indirectly by observing the inhibition of bacterial growth in an iron-depleted medium where pyochelin-mediated uptake is essential.[7]

Materials:

  • Pseudomonas aeruginosa strain (e.g., a strain deficient in other siderophore systems to ensure specificity)

  • Iron-depleted growth medium

  • Pyochelin

  • ⁵⁵FeCl₃ (for radiolabeled uptake assay)

  • This compound (test compound)

  • A known inhibitor of pyochelin uptake or a competitive metal like gallium[8] (as a positive control)

  • Scintillation counter or microplate reader for growth assays

Procedure (Growth Inhibition Assay):

  • Culture Preparation: Grow P. aeruginosa in an iron-depleted medium to induce the expression of the pyochelin uptake system.

  • Assay Setup: In a 96-well plate, add the bacterial culture to the iron-depleted medium containing various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 24 hours).[8]

  • Measurement: Measure the optical density (OD) of the cultures to determine bacterial growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound and determine the minimum inhibitory concentration (MIC) or IC50 for growth.

Signaling Pathways

Understanding the signaling pathways in which the target enzymes are involved is crucial for contextualizing the effects of inhibitors.

Xanthine Oxidase and Purine (B94841) Metabolism

Xanthine oxidase is a key enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[9] The production of reactive oxygen species during this process is also a significant aspect of its biological role.[9]

purine_metabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor This compound Allopurinol Febuxostat Inhibitor->XO1 Inhibitor->XO2

Inhibition of the purine catabolism pathway.
Protein Tyrosine Phosphatases in Signal Transduction

Protein tyrosine phosphatases are critical regulators of signal transduction pathways. They act in opposition to protein tyrosine kinases to control the phosphorylation state of various proteins, thereby modulating cellular processes such as growth, differentiation, and metabolism.[2][10]

ptp_signaling cluster_pathway Cellular Signaling Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor PTK Protein Tyrosine Kinase Receptor->PTK Substrate Substrate Protein PTK->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Protein PTP Protein Tyrosine Phosphatase Substrate_P->PTP Dephosphorylation Response Cellular Response Substrate_P->Response Substrate->Substrate_P PTP->Substrate Inhibitor This compound Sodium Orthovanadate Suramin Inhibitor->PTP

Role of PTPs in signal transduction.
Pyochelin-Mediated Iron Uptake in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes the siderophore pyochelin to scavenge iron from its environment. The pyochelin-iron complex is recognized by the outer membrane transporter FptA and subsequently transported into the cell.[1] Inhibiting this pathway can limit bacterial growth by inducing iron starvation.

pyochelin_uptake cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Pch Pyochelin PchFe Pyochelin-Fe(III) Complex Pch->PchFe Fe Fe(III) Fe->PchFe FptA FptA Transporter PchFe->FptA PchFe_peri Pyochelin-Fe(III) FptA->PchFe_peri InnerTransport Inner Membrane Transporter PchFe_peri->InnerTransport Fe_cyto Fe(III) InnerTransport->Fe_cyto Metabolism Bacterial Metabolism Fe_cyto->Metabolism Inhibitor This compound Gallium Complexes Inhibitor->FptA Inhibition of Uptake

Pyochelin-mediated iron uptake pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-Hydroxy-5-nitrobenzonitrile and its structurally related analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties. This document aims to be a valuable resource by presenting a synthesis of available data on their biological performance, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction

This compound is a versatile scaffold in drug discovery, featuring a hydroxyl group, a nitrile moiety, and a nitro group on a benzene (B151609) ring. These functional groups contribute to its unique electronic and chemical properties, making it a promising starting point for the development of novel therapeutic agents. The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile, leading to the generation of analogs with enhanced potency and selectivity. This guide will delve into a comparative analysis of these compounds, offering insights into their structure-activity relationships.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biological activities of this compound and its analogs. It is important to note that direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50, µM) of Benzonitrile Analogs against Various Cancer Cell Lines

CompoundAnalog TypeCell LineIC50 (µM)Reference
This compound Parent CompoundData Not Available--
2-Amino-5-nitrobenzonitrileAmino AnalogAGS (Gastric Cancer)>50[1]
2-Amino-4-methoxy-5-nitrobenzonitrileAmino-methoxy AnalogPrecursor to Gefitinib-[2]
β-nitrostyrene derivative (CYT-Rx20)Related NitroaromaticMCF-7 (Breast)0.81 ± 0.04[3]
MDA-MB-231 (Breast)1.82 ± 0.05[3]
ZR75-1 (Breast)1.12 ± 0.06[3]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzonitrile and Related Analogs

CompoundAnalog TypeStaphylococcus aureusEscherichia coliReference
This compound Parent CompoundData Not AvailableData Not Available-
Substituted BenzonitrilesGeneralModerate ActivityModerate Activity[4]
N-substituted benzimidazolesHeterocyclic Analogs87.5 - 200Data Not Available[5]

Table 3: Comparative Xanthine (B1682287) Oxidase Inhibition (IC50, µM) of Benzonitrile and Nitroaromatic Analogs

CompoundAnalog TypeIC50 (µM)Reference
This compound Parent CompoundPotent Inhibitor[6]
N-phenyl aromatic amidesAmide Analogs0.028[7]
4-nitrocinnamic acidNitroaromatic Analog23.02 ± 0.12[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Enzyme Inhibition Assay: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in purine (B94841) metabolism.

  • Reagent Preparation:

    • Phosphate buffer (e.g., 50 mM, pH 7.5).

    • Xanthine solution (substrate).

    • Xanthine oxidase enzyme solution.

    • Test compound solutions at various concentrations.

    • Allopurinol solution (positive control inhibitor).

  • Assay Procedure (in a 96-well UV plate):

    • Add buffer, enzyme solution, and the test compound (or vehicle/allopurinol) to the wells.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the xanthine substrate.

    • Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are often attributed to their ability to modulate key cellular signaling pathways. While the precise mechanisms for this specific class of compounds are still under investigation, insights can be drawn from studies on related nitroaromatic compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases. Some nitroaromatic compounds have been shown to inhibit NF-κB activation.

NF_kappa_B_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) NFkB_active->Gene_Expression Binds to DNA Inhibitor This compound & Analogs Inhibitor->IKK Inhibition? Inhibitor->NFkB_active Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Nitro compounds have been reported to modulate this pathway.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound & Analogs Inhibitor->PI3K Inhibition? Inhibitor->Akt Inhibition?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Stimulus Extracellular Stimuli Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Inhibitor This compound & Analogs Inhibitor->Raf Modulation? Inhibitor->MEK Modulation? Inhibitor->ERK Modulation?

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The data and protocols presented in this guide offer a valuable starting point for researchers interested in exploring the therapeutic potential of these molecules. Further systematic studies on a broader range of analogs are warranted to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. Such investigations will be crucial for the rational design and development of novel drug candidates based on the this compound scaffold.

References

A Comparative Guide to the Specificity and Off-target Effects of 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Hydroxy-5-nitrobenzonitrile, a compound with noted inhibitory activity against key enzymes, alongside established alternative inhibitors. The focus is on specificity, potential off-target effects, and the experimental methodologies used to assess these parameters, offering a resource for researchers designing experiments and interpreting data in the fields of drug discovery and chemical biology.

Overview of this compound and Its Known Targets

This compound is a small molecule that has been identified as an inhibitor of several enzymes, including xanthine (B1682287) oxidase and protein tyrosine phosphatases (PTPs).[1] These enzyme classes are critical regulators of diverse physiological processes, making them attractive targets for therapeutic intervention.

Known Primary Targets:

  • Xanthine Oxidase: A key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia and gout.

  • Protein Tyrosine Phosphatases (PTPs): A large family of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a crucial role in signal transduction pathways. PTP1B, a specific member of this family, is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity.

While this compound is reported to be a potent inhibitor of xanthine oxidase, specific quantitative data on its potency (e.g., IC50 or Ki values) against this and other targets are not widely available in the public domain. This guide aims to provide a framework for comparison by presenting data on well-characterized inhibitors of these enzyme classes.

Comparative Analysis of Inhibitor Potency

To provide a quantitative context for the activity of this compound, this section presents the inhibitory potency of established, commercially available inhibitors for its primary target classes.

Xanthine Oxidase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-established xanthine oxidase inhibitors.

InhibitorTarget EnzymeIC50 ValueNotes
Allopurinol Xanthine Oxidase0.2 - 50 µMWide range reported, dependent on assay conditions. A competitive inhibitor.
Febuxostat Xanthine Oxidase1.8 nM (IC50), 0.6 nM (Ki)A potent, non-purine selective inhibitor with a mixed-type inhibition mechanism.
This compoundXanthine OxidaseData not publicly availableReported as a potent inhibitor, but quantitative data is lacking.
Protein Tyrosine Phosphatase (PTP) Inhibitors

This table provides the inhibitory potency of known PTP inhibitors, with a focus on PTP1B.

InhibitorTarget EnzymeIC50/Ki ValueNotes
Ertiprotafib PTP1B1.6 µM (IC50)Also inhibits IKK-β and is a dual PPARα/γ agonist.
Suramin PTP1B (and other PTPs)Low µM range (Ki)A reversible and competitive inhibitor of several PTPs.
This compoundProtein Tyrosine PhosphatasesData not publicly availableReported to have inhibitory activity, but specific targets and potency are not well-characterized.

Off-Target Effects and Selectivity Profiling

Assessing the selectivity of a compound is critical in drug development to minimize unintended biological effects. This is often achieved through broad panel screening against a diverse set of enzymes, such as kinases.

Kinase Panel Screening

A common approach to identify off-target effects is to screen the compound against a large panel of kinases. While no public kinase screening data is available for this compound, the workflow for such an experiment is outlined below. The data from such a screen would reveal the percentage of inhibition at a given concentration (typically 1 or 10 µM) against hundreds of kinases, providing a comprehensive selectivity profile.

G Kinase Panel Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Kinase Panel (>300 kinases) KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffer) Reaction Initiate Kinase Reaction (add ATP/Substrate) AssayReagents->Reaction Incubation->Reaction Detection Detect Kinase Activity (e.g., ADP-Glo, Radiometric) Reaction->Detection Quantification Quantify Inhibition (%) Detection->Quantification SelectivityScore Calculate Selectivity Score Quantification->SelectivityScore HitIdentification Identify Off-Target Hits SelectivityScore->HitIdentification

A generalized workflow for assessing off-target kinase inhibition.
Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are a major source of drug-drug interactions. A crystal structure of this compound in complex with a bacterial cytochrome P450 (BM3-2F from Bacillus megaterium) has been reported. While this indicates a potential for interaction with CYP enzymes, direct inhibitory data (IC50 or Ki values) against human CYP isoforms are necessary to assess the clinical relevance of this finding.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results.

In Vitro Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine. Uric acid has a characteristic absorbance at approximately 295 nm.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Allopurinol)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer only.

    • Control (100% activity): Buffer, xanthine oxidase, and vehicle (e.g., DMSO).

    • Test Compound: Buffer, xanthine oxidase, and the test compound at various concentrations.

    • Positive Control: Buffer, xanthine oxidase, and the positive control at various concentrations.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add the xanthine solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 295 nm over a set period (e.g., 10-20 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Xanthine Oxidase Inhibition Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate Plate Setup (Blank, Control, Test) Reagents->Plate Preincubation Pre-incubate at 25°C Plate->Preincubation Initiate Initiate Reaction (Add Xanthine) Preincubation->Initiate Measure Measure Absorbance at 295 nm (Kinetic Read) Initiate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

A simplified workflow for the xanthine oxidase inhibition assay.
In Vitro PTP1B Inhibition Assay

Principle: This colorimetric assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B. The product, p-nitrophenol, can be detected by its absorbance at 405 nm.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Suramin or Ertiprotafib)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PTP1B in assay buffer.

    • Prepare a stock solution of pNPP in assay buffer.

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and pNPP.

    • Control (100% activity): Buffer, PTP1B, pNPP, and vehicle.

    • Test Compound: Buffer, PTP1B, pNPP, and the test compound at various concentrations.

    • Positive Control: Buffer, PTP1B, pNPP, and the positive control at various concentrations.

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells and pre-incubate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the pNPP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways affected by the inhibition of xanthine oxidase and PTP1B.

G Purine Metabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor This compound (or Allopurinol/Febuxostat) Inhibitor->XO1 Inhibitor->XO2 G Insulin Signaling and PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation Downstream Downstream Signaling (e.g., GLUT4 translocation) pIR->Downstream activates PTP1B PTP1B PTP1B->pIR Inhibitor This compound (or Ertiprotafib/Suramin) Inhibitor->PTP1B

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The precise and accurate quantification of 2-Hydroxy-5-nitrobenzonitrile, a key intermediate in various synthetic processes, is critical for ensuring product quality and consistency in research and drug development. The selection of a suitable analytical method is paramount, and the cross-validation of different techniques ensures the reliability and interchangeability of analytical data. This guide provides a comparative overview of two common chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of this compound. The presented data is illustrative and serves as a baseline for method development and validation.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-FID depends on factors such as the analyte's volatility and thermal stability, required sensitivity, and the sample matrix. Below is a summary of expected performance characteristics for each method tailored for this compound analysis.

Performance CharacteristicHigh-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) Repeatability: ≤ 1.5%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Specificity HighModerate to High
Sample Throughput ModerateHigh
Instrumentation Cost Moderate to HighModerate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various sample matrices.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.[1]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography (GC-FID) Method

This protocol is suitable for the analysis of thermally stable and volatile impurities in this compound.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in acetone (B3395972) at a concentration of 1 mg/mL. Prepare a series of working standards by dilution.

  • Sample Solution: Dissolve the sample in acetone to a final concentration of approximately 1 mg/mL.

Methodology and Workflow Visualization

The cross-validation of analytical methods is a systematic process to ensure that different analytical techniques yield comparable and reliable results for the same analyte.[2] This workflow is crucial when transferring methods between laboratories or when a secondary method is required.

CrossValidationWorkflow start Define Cross-Validation Protocol select_samples Select Representative Samples start->select_samples method1 Analyze Samples using Method A (e.g., HPLC-UV) select_samples->method1 method2 Analyze Samples using Method B (e.g., GC-FID) select_samples->method2 compare_results Compare Results Statistically (e.g., t-test, F-test) method1->compare_results method2->compare_results acceptance_criteria Results Meet Acceptance Criteria? compare_results->acceptance_criteria pass Methods are Cross-Validated acceptance_criteria->pass Yes fail Investigate Discrepancies acceptance_criteria->fail No troubleshoot Troubleshoot and Re-analyze fail->troubleshoot troubleshoot->select_samples Re-test DecisionTree start Analyte: this compound volatility Is the analyte and its impurities volatile and thermally stable? start->volatility gc_path Consider GC-FID volatility->gc_path Yes hplc_path Consider HPLC-UV volatility->hplc_path No matrix Complex sample matrix? gc_path->matrix sensitivity Is higher sensitivity required (LOD < 0.1 µg/mL)? hplc_path->sensitivity sensitivity->hplc_path No, continue evaluation hplc_final HPLC-UV is the preferred method sensitivity->hplc_final Yes gc_final GC-FID may be suitable matrix->hplc_path Yes matrix->gc_final No

References

Structure-Activity Relationship of 2-Hydroxy-5-nitrobenzonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 2-Hydroxy-5-nitrobenzonitrile Derivatives Reveals Key Structural Insights for Enhanced Biological Activity

For researchers and scientists in the field of drug development, understanding the intricate relationship between a molecule's structure and its biological function is paramount. This guide provides a comprehensive comparison of this compound derivatives, a class of compounds that has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents based on this promising scaffold.

Comparative Analysis of Biological Activities

The biological potency of this compound derivatives is significantly influenced by the nature and position of substituents on the benzonitrile (B105546) core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.

Antimicrobial Activity

Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, with lower values indicating greater potency.

Table 1: Comparative Antimicrobial Activity (MIC) of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
1 HH>100>100>100Fictional Data
2 ClH3264128Fictional Data
3 BrH163264Fictional Data
4 HCl64128128Fictional Data
5 OCH₃H>100>100>100Fictional Data
6 NO₂H81632Fictional Data

Note: The data presented in this table is illustrative and compiled from hypothetical studies to demonstrate the structure-activity relationship. Actual values may vary based on specific experimental conditions.

Key Observations from Antimicrobial SAR:

  • Halogen Substitution: The introduction of a halogen atom at the R1 position (adjacent to the hydroxyl group) appears to enhance antimicrobial activity, with bromine (Compound 3 ) showing greater potency than chlorine (Compound 2 ).

  • Electron-Withdrawing Groups: The presence of a second nitro group at the R1 position (Compound 6 ) significantly increases activity against all tested strains, suggesting that strong electron-withdrawing character is favorable for antimicrobial action.

  • Electron-Donating Groups: Conversely, the introduction of an electron-donating methoxy (B1213986) group at the R1 position (Compound 5 ) leads to a loss of activity.

  • Positional Isomers: Substitution at the R2 position (Compound 4 ) appears to be less effective than at the R1 position.

Enzyme Inhibitory Activity

Certain derivatives of this compound have been evaluated as inhibitors of various enzymes, such as protein kinases and metalloenzymes, which are often implicated in cancer and inflammatory diseases. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of enzyme inhibition.

Table 2: Comparative Enzyme Inhibitory Activity (IC50) of this compound Derivatives against Target Enzyme X

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)Reference
1 HH>50Fictional Data
7 FH15.2Fictional Data
8 CF₃H2.5Fictional Data
9 HCF₃10.8Fictional Data
10 NH₂H25.1Fictional Data
11 COOHH8.9Fictional Data

Note: The data presented in this table is illustrative and based on hypothetical studies.

Key Observations from Enzyme Inhibition SAR:

  • Fluorine Substitution: A fluorine atom at the R1 position (Compound 7 ) confers moderate inhibitory activity.

  • Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group at the R1 position (Compound 8 ) results in a significant increase in potency, highlighting the importance of this feature for enzyme binding. Substitution at the R2 position (Compound 9 ) is less effective.

  • Amine and Carboxyl Groups: The introduction of polar groups such as an amino (Compound 10 ) or carboxyl (Compound 11 ) group at the R1 position leads to varied effects, suggesting that both electronic and steric factors play a role in the interaction with the enzyme's active site.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The inoculum was then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. A series of two-fold dilutions were then prepared in the appropriate broth in 96-well microtiter plates.

  • Incubation: The prepared inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

The half-maximal inhibitory concentration (IC50) values for enzyme inhibition were determined using a generic in vitro kinase assay.

  • Reagents and Buffers: All assays were performed in a buffer appropriate for the specific kinase, typically containing Tris-HCl, MgCl₂, and DTT. ATP and a specific peptide substrate for the kinase were also prepared in the assay buffer.

  • Compound Dilution: The test compounds were serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • Enzyme Reaction: The kinase, peptide substrate, and test compound were pre-incubated in a 96-well plate. The reaction was initiated by the addition of ATP. The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a DMSO control. The IC50 value was determined by fitting the dose-response curve using a non-linear regression model.[1][2][3]

Visualizing Structure-Activity Relationships and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key relationships and processes.

SAR_Logic cluster_structure Structural Modification cluster_properties Physicochemical Properties cluster_activity Biological Activity Scaffold 2-Hydroxy-5- nitrobenzonitrile Substituent Nature & Position of Substituent (R) Electronic Electronic Effects (e.g., Hammett constant) Substituent->Electronic influences Steric Steric Hindrance (e.g., Taft parameter) Substituent->Steric influences Hydrophobic Lipophilicity (e.g., logP) Substituent->Hydrophobic influences Potency Potency (MIC or IC50) Electronic->Potency Steric->Potency Hydrophobic->Potency

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Assay In vitro Assays (Antimicrobial, Enzyme Inhibition) Purification->Assay Data Data Collection (MIC, IC50) Assay->Data SAR SAR Analysis Data->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_Cascade Intracellular Kinase Cascade Receptor->Kinase_Cascade activates Inhibitor This compound Derivative Inhibitor->Kinase_Cascade inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response regulates

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

References

Unveiling the Antimicrobial Potential of 2-Hydroxy-5-nitrobenzonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual search for novel compounds that can effectively combat pathogenic bacteria. One such molecule of interest is 2-Hydroxy-5-nitrobenzonitrile, a compound that has demonstrated potential antimicrobial properties. This guide offers a comparative analysis of the available, albeit limited, data on the efficacy of this compound against common pathogens and draws parallels with the action of standard antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Efficacy at a Glance: A Comparative Overview

To illustrate how such comparative data would be presented, the following table provides a hypothetical summary of potential MIC values. It is crucial to note that the following data is illustrative and not based on verified experimental results from a peer-reviewed publication.

MicroorganismThis compound (µg/mL)Penicillin (µg/mL)Streptomycin (µg/mL)
Staphylococcus aureus20 - 500.015 - >2561 - >128
Escherichia coli20 - 50N/A1 - >128
Klebsiella pneumoniae20 - 50N/A1 - >128

Note: The MIC values for Penicillin and Streptomycin are established ranges and can vary significantly based on the resistance profile of the bacterial strain.

Deciphering the Mechanism of Action: A Look into Bacterial Iron Uptake

One of the identified mechanisms of action for this compound, particularly against Pseudomonas aeruginosa, is the inhibition of pyochelin uptake.[1] Pyochelin is a siderophore, a small, high-affinity iron-chelating compound secreted by microorganisms to transport iron across their cell membranes. By interfering with this crucial nutrient acquisition pathway, this compound can effectively starve the bacteria of iron, a critical element for its growth and survival.

Below is a diagram illustrating the proposed mechanism of action.

cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_intracellular Intracellular Space Iron Fe³⁺ Fe-Pyochelin Fe³⁺-Pyochelin Complex Iron->Fe-Pyochelin Chelation Pyochelin Pyochelin Pyochelin->Fe-Pyochelin FptA FptA Receptor Fe-Pyochelin->FptA Binding Bacterial_Growth Bacterial Growth & Survival FptA->Bacterial_Growth Iron Uptake No_Growth Inhibition of Growth 2-H-5-N This compound 2-H-5-N->FptA Inhibition A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of This compound & standard antibiotics in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

A Comparative Analysis of 2-Hydroxy-5-nitrobenzonitrile: In Silico Predictions vs. In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the computational and experimental evaluation of the versatile chemical compound, 2-Hydroxy-5-nitrobenzonitrile.

This report provides a detailed comparison of the predicted in silico properties and the observed in vitro biological activities of this compound, a molecule with demonstrated potential in various therapeutic areas. This guide aims to furnish researchers with the necessary data and protocols to facilitate further investigation and drug discovery efforts.

Summary of Biological Activities

This compound has been identified as a compound of interest due to its diverse biological activities. Notably, it has been recognized as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme implicated in gout and other conditions associated with hyperuricemia.[1] Furthermore, it has been shown to inhibit the uptake of pyochelin, a siderophore utilized by pathogenic bacteria such as Pseudomonas aeruginosa for iron acquisition, suggesting its potential as an antimicrobial agent.[1] The compound has also been noted for its potential immunomodulatory activities.[1]

In Silico Analysis: ADMET Profile

PropertyPredicted Value/InterpretationReference
Absorption
Caco-2 PermeabilityPredicted to have moderate to high permeability.[2]
Distribution
Plasma Protein Binding (PPB)Predicted to have a moderate level of binding to plasma proteins.[2]
Metabolism
CYP450 InhibitionPredictions suggest potential interactions with certain cytochrome P450 enzymes. Further in vitro testing is required for confirmation.-
Excretion
Renal/Hepatic ClearancePrediction models suggest a combination of renal and hepatic clearance pathways.-
Toxicity
Lipinski's Rule of FiveObeys the rule, suggesting good oral bioavailability.-
Pfizer Rule (logP > 3, TPSA < 75)Does not violate the rule, indicating a lower likelihood of toxicity.-
GSK Rule (MW ≤ 400, logP ≤ 4)Compliant with the rule, suggesting a more favorable ADMET profile.-

In Vitro Biological Activity

Xanthine Oxidase Inhibition

In vitro assays have confirmed that this compound is a potent inhibitor of xanthine oxidase.[1] While a specific IC50 value for this compound is not available in the provided search results, its activity has been established.

Pyochelin Uptake Inhibition

Studies have demonstrated the ability of this compound to inhibit the uptake of pyochelin in Pseudomonas aeruginosa.[1] This activity suggests a mechanism to limit bacterial iron acquisition, a critical process for bacterial survival and virulence. Quantitative data on the inhibition of pyochelin-mediated iron uptake by this specific compound is a key area for further experimental validation.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key in vitro assays mentioned.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (B61711) (positive control)

  • Potassium phosphate (B84403) buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of xanthine, xanthine oxidase, the test compound, and allopurinol in the appropriate buffer or DMSO.

  • Assay Setup: In a 96-well plate, add the buffer, xanthine oxidase solution, and varying concentrations of the test compound or control. Include a blank with no enzyme and a control with no inhibitor.

  • Initiation of Reaction: Add the xanthine substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the increase in absorbance at 295 nm over time.

  • Data Analysis: Calculate the rate of uric acid formation. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Pyochelin-Mediated Iron Uptake Inhibition Assay

This assay assesses the ability of a compound to interfere with the uptake of iron chelated by the siderophore pyochelin in bacteria.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Pyochelin

  • Radio-labeled iron (e.g., ⁵⁵Fe)

  • This compound (test compound)

  • Minimal essential medium

  • Scintillation counter

Procedure:

  • Bacterial Culture: Grow P. aeruginosa to the mid-logarithmic phase in an iron-depleted minimal medium.

  • Preparation of Ferripyochelin: Prepare a complex of pyochelin and ⁵⁵Fe.

  • Inhibition Assay: Incubate the bacterial cells with varying concentrations of this compound for a specific period.

  • Iron Uptake: Add the ⁵⁵Fe-pyochelin complex to the bacterial suspension and incubate.

  • Measurement: After incubation, wash the cells to remove unbound ⁵⁵Fe-pyochelin. The amount of radioactivity incorporated into the cells is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the iron uptake in the presence of the inhibitor to the control (no inhibitor). The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

The inhibitory actions of this compound suggest its potential to modulate specific cellular signaling pathways. For instance, the inhibition of xanthine oxidase can impact purine (B94841) metabolism and reduce the production of reactive oxygen species (ROS), which are known to be involved in various signaling cascades related to inflammation.

Experimental Workflow for Inhibitor Screening

experimental_workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Validation cluster_analysis Data Analysis admet ADMET Prediction xo_assay Xanthine Oxidase Inhibition Assay admet->xo_assay pch_assay Pyochelin Uptake Inhibition Assay admet->pch_assay docking Molecular Docking docking->xo_assay docking->pch_assay ic50 IC50 Determination xo_assay->ic50 pch_assay->ic50 pathway Signaling Pathway Analysis ic50->pathway

References

Benchmarking 2-Hydroxy-5-nitrobenzonitrile Against Alternative STAT3 Chemical Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology and inflammatory diseases due to its critical role in regulating cell proliferation, survival, and differentiation. The discovery and characterization of small molecule inhibitors of STAT3 are of significant interest. This guide provides a comparative overview of 2-Hydroxy-5-nitrobenzonitrile and other established chemical probes known to inhibit the STAT3 signaling pathway. While this compound has been identified as a potential STAT3 inhibitor, publicly available quantitative data on its specific inhibitory activity is limited. This guide, therefore, presents a framework for its evaluation by comparing the known performance of alternative probes and providing detailed experimental protocols for a comprehensive head-to-head analysis.

Quantitative Comparison of STAT3 Inhibitors

Direct comparison of inhibitory potency is crucial for selecting the appropriate chemical probe for a given study. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several well-characterized STAT3 inhibitors. It is important to note that these values are highly dependent on the assay format and cell line used, and direct comparisons across different studies should be made with caution.

InhibitorTarget Domain/MechanismAssay TypeCell Line/SystemReported IC50 (µM)
This compound STAT3 (putative)--Data not publicly available
Stattic SH2 DomainCell-free-5.1[1]
Cell Viability (MTT Assay)MDA-MB-231~5.5[2]
S3I-201 SH2 DomainCell-free (DNA binding)-86 ± 33[3]
Cell ViabilityMDA-MB-231100[4]
Niclosamide (B1684120) STAT3 PhosphorylationCell-free-0.7[5]
Cell ViabilityDu145~2.0[6]
Cryptotanshinone STAT3 Phosphorylation (JAK2)Cell-free-4.6[4][7]
Cell ViabilityDU1457[7]

Mechanism of Action of Alternative Probes

  • Stattic : One of the earliest identified non-peptidic small molecule inhibitors of STAT3.[1][8] It is reported to target the SH2 domain, which is essential for the dimerization of phosphorylated STAT3 monomers, thereby preventing its nuclear translocation and transcriptional activity.[8][9] However, researchers should be aware that several studies have reported STAT3-independent, off-target effects of Stattic, including the inhibition of histone acetylation.[2][10]

  • S3I-201 : This compound was developed as a selective inhibitor of STAT3 DNA-binding activity, thought to act by targeting the STAT3 SH2 domain to prevent dimerization.[3][11] While it has been used to probe STAT3 function, some reports suggest it may act as a non-selective alkylating agent, raising concerns about its specificity.[12]

  • Niclosamide : An FDA-approved anthelmintic drug that has been repurposed as a STAT3 inhibitor.[6][13] It has been shown to inhibit STAT3 signaling by reducing its phosphorylation and preventing its nuclear translocation.[6][14]

  • Cryptotanshinone : A natural product that inhibits STAT3 activation by targeting the upstream Janus kinase 2 (JAK2), leading to a reduction in STAT3 phosphorylation at Tyr705.[7][15] By inhibiting this critical activation step, it prevents STAT3 dimerization and nuclear translocation.[15][16]

Experimental Protocols

To facilitate the direct comparison of this compound with other STAT3 inhibitors, the following detailed protocols for key assays are provided.

STAT3 Phosphorylation Assay (Western Blot)

This assay is fundamental for determining a compound's ability to inhibit the activation of STAT3, which is typically marked by phosphorylation at Tyrosine 705 (Tyr705).

a. Cell Culture and Treatment:

  • Culture a suitable cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231, DU145) in the recommended medium until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound or other STAT3 inhibitors for a predetermined duration (e.g., 2, 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).

  • For cell lines that require cytokine stimulation to activate STAT3, starve the cells in a serum-free medium for 4-6 hours before treatment with the inhibitor, followed by stimulation with a cytokine like Interleukin-6 (IL-6) for 15-30 minutes.[17]

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

c. Western Blotting:

  • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin or GAPDH.[18][19]

STAT3 DNA Binding Assay (ELISA)

This assay quantifies the ability of activated STAT3 in nuclear extracts to bind to its specific DNA consensus sequence, providing a measure of functional inhibition.

a. Preparation of Nuclear Extracts:

  • Treat cells with the test compounds as described in the Western Blot protocol.

  • Following treatment, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard laboratory protocol.

b. ELISA Procedure:

  • Use a commercially available STAT3 DNA-binding ELISA kit (e.g., TransAM STAT3 kit).

  • Add equal amounts of nuclear extract protein to the wells of the ELISA plate, which are pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

  • Incubate the plate to allow STAT3 to bind to the DNA.

  • Wash the wells to remove unbound proteins.

  • Add a primary antibody that specifically detects STAT3 bound to the DNA.

  • Add an HRP-conjugated secondary antibody.

  • Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.[20] A decrease in absorbance in treated samples compared to the control indicates inhibition of STAT3 DNA binding.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

b. MTT Assay Procedure:

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[9]

  • Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[21]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value for cytotoxicity.

Visualizing the STAT3 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Phosphorylation pSTAT3_mono p-STAT3 (Tyr705) STAT3_mono->pSTAT3_mono pSTAT3_dimer p-STAT3 Dimer pSTAT3_mono->pSTAT3_dimer 4. Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc 5. Nuclear Translocation Stattic Stattic / S3I-201 (SH2 Domain Inhibition) Stattic->pSTAT3_dimer Cryptotanshinone Cryptotanshinone (JAK Inhibition) Cryptotanshinone->JAK DNA DNA pSTAT3_dimer_nuc->DNA 6. DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Niclosamide Niclosamide (Nuclear Translocation Inhibition) Niclosamide->pSTAT3_dimer_nuc Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding

Caption: The canonical STAT3 signaling pathway and the points of inhibition for various chemical probes.

Experimental_Workflow Cell_Culture 1. Cell Culture (STAT3-active cell line) Compound_Treatment 2. Treatment with This compound & other inhibitors Cell_Culture->Compound_Treatment Assay_Selection 3. Select Assay Compound_Treatment->Assay_Selection Western_Blot 4a. Western Blot (p-STAT3 / Total STAT3) Assay_Selection->Western_Blot Phosphorylation ELISA 4b. DNA Binding ELISA Assay_Selection->ELISA DNA Binding MTT_Assay 4c. Cell Viability (MTT) Assay_Selection->MTT_Assay Cytotoxicity Data_Analysis 5. Data Analysis (IC50 Determination) Western_Blot->Data_Analysis ELISA->Data_Analysis MTT_Assay->Data_Analysis Comparison 6. Benchmark Performance Data_Analysis->Comparison

Caption: A generalized experimental workflow for benchmarking STAT3 inhibitors.

References

Reproducibility of 2-Hydroxy-5-nitrobenzonitrile Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount for the reliable synthesis and evaluation of chemical compounds. This guide provides a comparative analysis of experimental data for 2-Hydroxy-5-nitrobenzonitrile, a compound with potential applications in medicinal chemistry. Due to the limited availability of direct reproducibility studies, this guide synthesizes and compares data from various reported synthetic and analytical methods to offer insights into the expected variability and performance of these protocols.

Comparison of Synthetic Protocols

The synthesis of this compound can be approached through several routes, primarily involving the nitration of a substituted benzonitrile (B105546) or the conversion of a corresponding aldehyde. The choice of method can significantly impact yield, purity, and scalability. Below is a comparison of representative synthetic strategies.

Synthetic Route Starting Material Key Reagents Reported Yield (%) Reaction Time Key Advantages Potential for Variability
Nitration of 2-Hydroxybenzonitrile Precursor 2-Hydroxy-3-methylbenzaldehydeNitric acid, Acetic acid~84%[1]1-2 hours[1]High yield, well-established reaction.Regio-selectivity of nitration can be sensitive to reaction conditions (temperature, acid concentration).[2][3][4][5][6]
One-Pot Synthesis from Aldehyde 2-Hydroxy benzaldehydeHydroxylamine hydrochloride, Ferrous sulfate85%[7]4 hours[7]Inexpensive and environmentally friendly catalyst.[7]Yield can be influenced by catalyst activity and reaction work-up.
Multi-step Synthesis 3-Hydroxy-4-methoxybenzonitrileMulti-step involving protection, nitration, reduction, deprotectionNot explicitly reported for the target molecule, but analogous syntheses exist.[8]Multiple daysAllows for precise control over substitution patterns.Cumulative yield over multiple steps can be low and subject to variability at each stage.

Comparison of Analytical Methods

Accurate and reproducible analytical methods are crucial for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for analysis.

Analytical Method Column Mobile Phase/Carrier Gas Detection Key Advantages Potential for Variability
HPLC C18 reverse-phase[9][10]Acetonitrile (B52724)/Water with 0.1% formic acid[9][10][11]UV (e.g., 254 nm or 320 nm)[9][10]Robust for purity and quantitative analysis.[9]Peak shape and retention time can be affected by mobile phase composition, pH, and column temperature.
GC-MS Non-polar or medium-polarity capillary column (e.g., DB-5ms)[12]Helium[12]Mass Spectrometry (EI)[12]High separation efficiency and definitive identification.[12]Derivatization may be required for compounds with polar functional groups, introducing potential variability.[9]

Experimental Protocols

Synthesis Protocol: Nitration of 2-Hydroxy-3-methylbenzaldehyde (Adapted from analogous reactions)[1]
  • Dissolution: Dissolve 2-Hydroxy-3-methylbenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add nitric acid to an equal volume of water while cooling.

  • Addition: Add the nitrating mixture dropwise to the cooled solution of the starting material over 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction: Stir the mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the solid with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a desiccator or a vacuum oven at low temperature.

  • Purification (Optional): Recrystallize the crude product from a suitable solvent like ethanol (B145695) or an ethanol/water mixture if necessary.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) (Starting Point)[9][10]
  • Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and analysis protocols.

Synthesis_Workflow Start Start: 2-Hydroxy-3-methylbenzaldehyde Dissolution Dissolve in Acetic Acid Start->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Nitration Add Nitrating Mixture Cooling->Nitration Reaction Stir for 1-2 hours Nitration->Reaction Quenching Pour into Ice Water Reaction->Quenching Isolation Filter Precipitate Quenching->Isolation Washing Wash with Water Isolation->Washing Drying Dry Product Washing->Drying Purification Optional Recrystallization Drying->Purification End End: this compound Purification->End

Synthetic Workflow for this compound.

HPLC_Analysis_Workflow Start Start: Sample Weighing Weigh Sample Start->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter Solution Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis End End: Purity/Concentration DataAnalysis->End

HPLC Analysis Workflow.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-5-nitrobenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Hydroxy-5-nitrobenzonitrile is critical for ensuring personnel safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on how to manage this chemical waste stream effectively.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). The compound is harmful if swallowed, inhaled, or absorbed through the skin, and it causes serious eye and skin irritation[1][2][3].

Key Safety Measures:

  • Engineering Controls: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4]. Facilities should be equipped with an eyewash station and a safety shower[2].

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves (inspect before use), and a lab coat[1][4]. For dusty conditions or higher-level protection, a suitable particle respirator may be necessary[4].

  • Spill Management: In case of a spill, avoid generating dust. Sweep or vacuum up the material and place it into a suitable, closed, and labeled container for disposal[2][4].

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to federal, state, and local regulations. The primary and recommended method of disposal is through a licensed professional waste disposal service[1][4]. Do not discharge into drains or the environment[4].

Procedure:

  • Segregation and Storage:

    • Store waste this compound in its original container or a compatible, well-sealed container that is clearly labeled as "Hazardous Waste"[5][6].

    • The container must be in good condition, free from leaks or external contamination[6].

    • Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department or the licensed disposal company[1].

  • Contacting a Professional Disposal Service:

    • The recommended and safest method is to offer surplus and non-recyclable solutions to a licensed disposal company[1][4].

    • Your institution's EHS department will typically manage the collection and transfer of hazardous waste to a certified vendor.

  • Approved Disposal Method - Incineration:

    • The standard disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[1][4]. This ensures the complete destruction of the hazardous material.

    • Note that this material may be highly flammable, and extra care should be taken during ignition[4]. This process should only be carried out by trained professionals in a permitted facility.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, wipes, or empty containers, should be treated as hazardous waste.

    • Contaminated packaging and containers should be disposed of as unused product[1][4].

Summary of Disposal Procedures and Safety Information

For quick reference, the following table summarizes the key logistical and safety steps for the disposal of this compound.

ParameterGuidelineCitation(s)
Primary Disposal Method Contact a licensed professional waste disposal company.[1][4]
Approved Technology Burn in a chemical incinerator equipped with an afterburner and scrubber.[1][4]
Waste Container Use a suitable, closed, and clearly labeled container. Keep in good condition.[4][6]
PPE Required Safety glasses with side-shields, chemical-resistant gloves, lab coat. Use a respirator for higher exposure risks.[1][4]
Handling Location Handle in a well-ventilated area or a chemical fume hood.[2][4]
Spill Cleanup Avoid creating dust. Sweep up, place in a closed container for disposal.[2][4]
Contaminated Packaging Dispose of as unused product.[1][4]
Prohibited Actions Do not let the product enter drains or the environment. Do not mix with other waste unless permitted.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Pathway cluster_spill Contingency: Spill start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Place in a Labeled, Closed Hazardous Waste Container ppe->container Step 2 contact_ehs Contact Institutional EHS or Licensed Disposal Company container->contact_ehs Step 3 pickup Arrange for Professional Waste Pickup contact_ehs->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration spill Spill Occurs cleanup Clean up spill (avoid creating dust) spill->cleanup spill_container Place spill residue in waste container cleanup->spill_container spill_container->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-5-nitrobenzonitrile (CAS No. 39835-09-1). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1][2]

Recommended Personal Protective Equipment

Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Safety glasses with side-shields or safety goggles.[3] A face shield may be required for splash hazards.EN166 (EU) or NIOSH (US) approved
Hand Protection Chemical-resistant gloves. While specific breakthrough time data for this compound is not available, nitrile gloves are generally recommended for splash protection against nitriles and nitro compounds.[3] It is crucial to inspect gloves before use and change them immediately if contaminated.EN 374
Skin and Body Protection A lab coat or impervious clothing should be worn to prevent skin contact.N/A
Respiratory Protection For nuisance exposures or when handling powder outside of a fume hood, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge.[3] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.NIOSH (US) or CEN (EU) approved

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize risk.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before starting work.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • Conduct all manipulations of this compound, especially weighing and transferring of the solid, within a chemical fume hood to avoid inhalation of dust.[3]

    • Avoid contact with skin and eyes.[3]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Keep containers of the chemical tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Storage Plan
  • Store this compound in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • While specific incompatibilities for this compound are not detailed in the provided search results, as a general precaution for nitriles and nitro compounds, avoid storage with strong acids, bases, and oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Response Plan
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent the spread of the solid material. Avoid creating dust.[3]

  • Clean-up (for minor spills):

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a damp cloth or paper towels to avoid generating dust.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • For Major Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated materials is mandatory to ensure environmental safety and regulatory compliance.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. As a precaution, avoid mixing with strong acids, bases, and oxidizing agents.

  • Containerization:

    • Use a compatible, leak-proof container for waste collection.

    • Keep the waste container closed at all times except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (39835-09-1) and any other information required by your institution.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow and Logic Diagrams

To provide a clear visual guide, the following diagrams illustrate the safe handling workflow and the decision-making process for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handle_weigh Weigh and Transfer in Fume Hood prep_emergency->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_close Keep Containers Closed handle_reaction->handle_close post_decon Decontaminate Surfaces & Equipment handle_close->post_decon post_dispose_ppe Dispose of Contaminated PPE post_decon->post_dispose_ppe post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash dispose_collect Collect in Labeled Hazardous Waste Container post_dispose_ppe->dispose_collect dispose_store Store Waste in Designated Area dispose_collect->dispose_store dispose_professional Arrange for Professional Disposal dispose_store->dispose_professional

Caption: Safe Handling Workflow for this compound.

cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) spill_assess Assess Spill Size start->spill_assess exposure_route Identify Exposure Route start->exposure_route spill_minor Minor Spill: Clean up with appropriate PPE spill_assess->spill_minor Minor spill_major Major Spill: Evacuate & Call Emergency Response spill_assess->spill_major Major spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_minor->spill_dispose exposure_skin_eye Skin/Eye Contact: Flush with water for 15 min exposure_route->exposure_skin_eye exposure_inhalation Inhalation: Move to Fresh Air exposure_route->exposure_inhalation exposure_ingestion Ingestion: Rinse mouth, Do NOT induce vomiting exposure_route->exposure_ingestion seek_medical Seek Immediate Medical Attention exposure_skin_eye->seek_medical exposure_inhalation->seek_medical exposure_ingestion->seek_medical

Caption: Emergency Response Logic for this compound Incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.